molecular formula C7H14N2 B1313940 3-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-41-1

3-Methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B1313940
CAS No.: 51102-41-1
M. Wt: 126.2 g/mol
InChI Key: OQMSHITZFTVBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMSHITZFTVBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495312
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51102-41-1, 52407-92-8
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,8-diazabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3,8-diazabicyclo[3.2.1]octane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a rigid bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its unique conformational constraints and the presence of two modifiable nitrogen atoms make it an attractive building block for the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It also delves into its applications in drug discovery, highlighting its role as a key intermediate in the development of novel therapeutics targeting the central nervous system and other disease areas. Detailed experimental protocols and characterization data are provided to support further research and development efforts.

Core Structure and Chemical Identity

This compound is a heterocyclic organic compound with a bicyclic structure containing a six-membered piperidine ring and a five-membered pyrrolidine ring sharing two bridgehead atoms. The nitrogen atoms are located at positions 3 and 8, with a methyl group substituting the nitrogen at position 3.

Molecular Structure:

synthesis_workflow start Protected Dichloropyrrolidine intermediate1 Cyclization with Methylamine start->intermediate1 CH3NH2, NaHCO3, NaI, CH3CN, 70°C intermediate2 N-Benzyl Protected Bicyclic Compound intermediate1->intermediate2 intermediate3 Purification (Column Chromatography) intermediate2->intermediate3 Silica gel, MeOH/NH4OH/CHCl3 intermediate4 Debenzylation (Catalytic Hydrogenation) intermediate3->intermediate4 H2, Pd/C product_freebase This compound (Free Base) intermediate4->product_freebase product_salt This compound Dihydrochloride product_freebase->product_salt 2 eq. HCl drug_discovery_logic cluster_applications Therapeutic Areas scaffold 3,8-Diazabicyclo[3.2.1]octane Core derivatization Chemical Derivatization (Modification at N3 and N8) scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Optimization sar->lead candidate Drug Candidate lead->candidate cns CNS Disorders (e.g., Pain) candidate->cns cancer Oncology candidate->cancer viral Infectious Diseases candidate->viral

An In-Depth Technical Guide on 3-Methyl-3,8-diazabicyclo[3.2.1]octane (CAS Number: 51102-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry and drug development. Its constrained conformational flexibility makes it an attractive scaffold for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on its applications in neuroscience and oncology research.

Physicochemical Properties

The physicochemical properties of this compound and its commonly used dihydrochloride salt are summarized below. It is important to note that experimental data for the free base is limited, and much of the available information pertains to its dihydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound Dihydrochloride
CAS Number 51102-41-152407-92-8
Molecular Formula C₇H₁₄N₂C₇H₁₆Cl₂N₂
Molecular Weight 126.20 g/mol 199.12 g/mol
Boiling Point Not available265.6°C at 760 mmHg[1]
Melting Point Not available314-315°C (for 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride)[2]
Solubility Not availableNot available
Flash Point Not available114.4°C[1]
Appearance Not availableSolid
Storage Not availableSealed in dry, room temperature

Spectroscopic Data

While complete spectral data are often found in supplier documentation or supplementary information of research articles, the following provides an overview of the expected spectroscopic characteristics based on published studies.

Table 2: Spectroscopic Data Summary

TechniqueDescription
¹H NMR Spectra of derivatives show characteristic signals for the bicyclic core protons. For example, in methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, multiplets for the bridgehead protons (H₁ and H₅) appear around 4.10-4.20 ppm in acetone-d₆. The protons on the carbons adjacent to the nitrogens (H₂ and H₄) and the bridging carbons (H₆ and H₇) typically appear as multiplets in the upfield region.
¹³C NMR The carbon signals for the bicyclic framework are expected to appear in the aliphatic region of the spectrum.
Mass Spectrometry The molecular ion peak corresponding to the specific derivative is expected.
Infrared (IR) The IR spectra of derivatives would show characteristic absorption bands for C-H, C-N, and any functional groups present on the substituents.

Synthesis and Experimental Protocols

The 3,8-diazabicyclo[3.2.1]octane scaffold can be synthesized through various routes. A common strategy involves the cyclization of a suitably substituted pyrrolidine derivative.

General Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogues

A representative synthetic approach involves the protection of one nitrogen atom, followed by functionalization of the other, and subsequent deprotection.

Experimental Workflow: Synthesis of N-Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives

G start 3,8-Diazabicyclo[3.2.1]octane step1 Protection of N8 (e.g., with Boc anhydride) start->step1 step2 N-Alkylation/Arylation at N3 (e.g., with R-X, base) step1->step2 step3 Deprotection of N8 (e.g., with acid) step2->step3 end N3-Substituted 3,8-diazabicyclo[3.2.1]octane step3->end

Caption: A general workflow for the synthesis of N-substituted derivatives.

Protocol for the Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane [3]

  • Protection: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane is protected at the N8 position with di-tert-butyl dicarbonate in dichloromethane.

  • Debenzylation: The benzyl group at the N3 position is removed by catalytic debenzylation.

  • Condensation: The resulting N8-protected compound is treated with an equimolar amount of 3,6-dichloropyridazine in refluxing toluene in the presence of triethylamine.

  • Deprotection: The Boc protecting group is removed by stirring with a solution of hydrochloric acid in diethyl ether to yield the final product as its hydrochloride salt.

Biological Activity and Applications

The this compound core is a key component in a variety of biologically active molecules.

Analgesic Activity via Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been investigated as potent analgesics, acting as agonists at nicotinic acetylcholine receptors.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation

G cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Ligand 3,8-Diazabicyclo[3.2.1]octane Derivative (Agonist) Ligand->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection/ Neuronal Survival Akt->Neuroprotection Promotes

Caption: nAChR-mediated signaling leading to neuroprotection.

Experimental Protocol: Hot Plate Test for Analgesia [4][5]

The hot plate test is a common method to assess the central analgesic activity of compounds.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure: a. A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test compound or a control (vehicle or standard analgesic like morphine) is administered to the mice (e.g., subcutaneously). c. At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), the latency to the nocifensive response on the hot plate is measured again.

  • Data Analysis: An increase in the latency period compared to the baseline and the vehicle control group indicates an analgesic effect.

Appetite Regulation via Neuropeptide Y2 (NPY2) Receptors

The dihydrochloride salt of this compound has been identified as a selective and potent antagonist of the neuropeptide Y2 (NPY2) receptor, suggesting its potential in the treatment of obesity.[1]

Signaling Pathway: Neuropeptide Y2 (NPY2) Receptor Antagonism

G cluster_membrane Presynaptic Neuron NPY2R NPY2 Receptor Gi Gi/o Protein NPY2R->Gi Activates NPY Neuropeptide Y (NPY) NPY->NPY2R Binds & Activates Antagonist This compound (Antagonist) Antagonist->NPY2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release cAMP->Neurotransmitter_release Appetite ↑ Appetite Neurotransmitter_release->Appetite

Caption: NPY2 receptor signaling and its antagonism.

Anti-proliferative Activity

Derivatives of 3,8-diazabicyclo[3.2.1]octane have also demonstrated anti-proliferative activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability [6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for a specific period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Conclusion

This compound represents a valuable and versatile scaffold in modern drug discovery. Its rigid structure provides a platform for the development of ligands with high affinity and selectivity for a range of biological targets, including nAChRs and NPY2 receptors. The demonstrated analgesic, anti-obesity, and anti-proliferative potential of its derivatives underscores the importance of this core structure in the ongoing search for novel therapeutics. Further exploration of the structure-activity relationships of 3,8-diazabicyclo[3.2.1]octane analogues is likely to yield new and improved drug candidates for a variety of diseases.

References

The Diverse Biological Activities of 3-Methyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Methyl-3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. Derivatives of this bicyclic diamine have demonstrated significant potential across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides an in-depth overview of the biological activities, quantitative data, experimental protocols, and associated signaling pathways of these promising molecules.

Antiproliferative Activity

Derivatives of 3,8-diazabicyclo[3.2.1]octane have shown notable antiproliferative activity against a range of cancer cell lines. The mechanism of action for some of these compounds is linked to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been investigated as potential inhibitors of mutated KRAS, a key oncogene.

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 3,8-diazabicyclo[3.2.1]octane derivatives against several human cancer cell lines.

Compound IDSubstitution PatternCell LineCancer TypeIC50 (µM)Reference
2a N3/8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methylCCRF-CEMLeukemiaLow µM range[1]
2a N3/8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methylVarious Solid Tumors-4 - 14[1]
2b N3/8-bis[2-(4-methoxyphenyl)pyridin-4-yl]methylLeukemia cell linesLeukemiaup to 3[1]
2j N3/8-bis[2-(4-chlorophenyl)pyridin-4-yl]methylCCRF-CEM & Solid TumorsLeukemia & Solid TumorsSignificant cytotoxicity[1]
10c Pyrimidine derivativePanc1 (KRAS-G12D)Pancreatic Cancer1.40[2]
10c Pyrimidine derivativeHCT116 (KRAS-G13D)Colon Cancer5.13[2]
10c Pyrimidine derivativeA549 (wild-type)Lung Cancer6.88[2]
Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Dissolve Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

MTT Assay Workflow Diagram

Neuromodulatory Activity: Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant area of research for 3,8-diazabicyclo[3.2.1]octane derivatives has been their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. These compounds have shown potent analgesic effects mediated through their action on nAChRs.

Quantitative Data: nAChR Binding Affinity

The binding affinities (Ki) of these derivatives for the α4β2 nAChR subtype, a key target for analgesia, are presented below.

Compound IDSubstitution PatternReceptor SubtypeKi (nM)Reference
1a 3-(6-chloro-3-pyridazinyl)α4β24.1 ± 0.21[3]
Experimental Protocol: Radioligand Binding Assay

The affinity of the compounds for nAChRs is determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the inhibition constant (Ki).

Procedure:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target nAChR subtype (e.g., rat brain tissue or cultured cells expressing the receptor).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway: α4β2 nAChR-Mediated Signaling

Activation of α4β2 nAChRs by an agonist leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the neuron, leading to the activation of voltage-gated calcium channels and subsequent neurotransmitter release. Downstream signaling can involve various pathways, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which can influence neuronal excitability, synaptic plasticity, and cell survival.

nAChR_Signaling α4β2 nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ligand Derivative (Agonist) Ligand->nAChR Binds Depolarization->VGCC Activates NT_Release Neurotransmitter Release Ca_Influx->NT_Release Triggers Downstream Downstream Signaling (PKC, MAPK) Ca_Influx->Downstream Activates

α4β2 nAChR Signaling Pathway

Antiviral Activity: CCR5 Antagonism

Certain 3,8-diazabicyclo[3.2.1]octane derivatives have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a crucial co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells. By blocking this receptor, these compounds can effectively inhibit viral entry and replication.

Mechanism of Action: CCR5 Antagonism in HIV Entry

The entry of HIV into a host T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes, and subsequent entry of the viral capsid into the cell. CCR5 antagonists, such as the 3,8-diazabicyclo[3.2.1]octane derivatives, act as entry inhibitors by binding to the CCR5 co-receptor and preventing its interaction with the gp120-CD4 complex.

Experimental Protocol: HIV-1 Neutralization Assay

The antiviral activity of these compounds is often evaluated using a pseudovirus neutralization assay.

Principle: This assay measures the ability of a compound to inhibit the entry of a single round of replication-competent pseudoviruses into target cells. The pseudoviruses are engineered to express the HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).

Procedure:

  • Cell Seeding: Plate target cells that express CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.

  • Compound Incubation: Pre-incubate the pseudoviruses with serial dilutions of the test compound.

  • Infection: Add the virus-compound mixture to the target cells and incubate for 48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the number of infected cells.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the HIV Entry Inhibition

HIV_Entry_Inhibition Mechanism of HIV Entry Inhibition by CCR5 Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Blocked Binding Blocked CCR5->Blocked Antagonist 3,8-DBCO Derivative (Antagonist) Antagonist->CCR5 Binds & Blocks Binding1 gp120 binds to CD4 Binding2 gp120-CD4 complex binds to CCR5

HIV Entry Inhibition by CCR5 Antagonists

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common approach starts from cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid.

General Synthetic Scheme:

  • Cyclization: The starting carboxylic acid is heated with acetic anhydride to form the dione intermediate, 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[4]

  • Reduction: The dione is then reduced to the core scaffold. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Debenzylation (if necessary): If an unprotected nitrogen at position 8 is required for further derivatization, the benzyl group can be removed, for example, by catalytic hydrogenation.

This versatile scaffold can then be further functionalized at the N3 and N8 positions to generate a library of derivatives for biological screening.

Conclusion

Derivatives of this compound represent a rich source of novel therapeutic agents with diverse biological activities. Their demonstrated efficacy in preclinical models for cancer, pain, and HIV highlights the potential of this chemical scaffold. The information provided in this guide, from quantitative biological data to detailed experimental protocols and mechanistic insights, is intended to support further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

The 3,8-Diazabicyclo[3.2.1]octane Scaffold: A Technical Guide to Pharmacological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 3,8-diazabicyclo[3.2.1]octane (DBO) core is a rigid bicyclic structure that serves as a versatile scaffold in medicinal chemistry. Its conformational constraint and the stereospecific orientation of its substituents make it an attractive framework for designing potent and selective ligands for various central nervous system (CNS) targets. This guide provides an in-depth overview of the pharmacological screening process for DBO derivatives, focusing on key targets such as opioid receptors, nicotinic acetylcholine receptors (nAChR), and dopamine transporters (DAT). It includes detailed experimental protocols, tabulated quantitative data from literature, and visualizations of screening workflows and signaling pathways.

Section 1: Experimental Protocols in Pharmacological Screening

A systematic screening cascade is essential to characterize the pharmacological profile of novel DBO analogues. This typically begins with primary binding assays to determine affinity for a target, followed by secondary functional assays to establish efficacy and potency.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[1] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand of known affinity.[2]

Detailed Protocol: Competitive Binding Assay for Mu-Opioid Receptor (MOR)

This protocol is adapted from standard methodologies for characterizing ligands at G protein-coupled receptors.[2][3]

  • Membrane Preparation:

    • HEK293 cells stably expressing the human mu-opioid receptor are cultured to confluency.

    • Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and scraped into an ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.[2]

    • The cell suspension is homogenized using a Dounce homogenizer.[3]

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes. The supernatant is discarded.[3]

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

    • The final pellet is resuspended in an Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay. Aliquots are stored at -80°C.[3][4]

  • Assay Procedure (96-well plate format):

    • Serial dilutions of the DBO test compounds are prepared in Assay Buffer.

    • The assay is set up in triplicate with a final volume of 200-250 µL.[3][4]

      • Total Binding: Wells contain membrane preparation, Assay Buffer, and a fixed concentration of a selective MOR radioligand (e.g., [³H]DAMGO) at a concentration near its dissociation constant (Kᵈ).[3]

      • Competition Binding: Wells contain membrane preparation, the radioligand, and varying concentrations of the DBO test compound.[3]

      • Non-specific Binding (NSB): Wells contain membrane preparation, the radioligand, and a high concentration of a non-labeled, potent opioid antagonist (e.g., 10 µM Naloxone) to saturate all specific binding sites.[2]

    • The plate is incubated for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[2][4]

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2][3]

    • Filters are washed multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

    • The filters are placed in scintillation vials with a liquid scintillation cocktail, and radioactivity is measured using a scintillation counter.[3]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.

    • The concentration of the DBO test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[3]

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a target acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Detailed Protocol: cAMP Accumulation Assay for MOR Agonism

The mu-opioid receptor is a Gᵢ/ₒ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Plating:

    • CHO or HEK293 cells stably expressing the human mu-opioid receptor are used.

    • Cells are seeded into 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed with serum-free medium or buffer.

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Cells are then treated with varying concentrations of the DBO test compound (to test for agonist activity) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP.

    • A known MOR agonist (e.g., DAMGO) is used as a positive control, and a vehicle control is also included.

    • The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • The amount of cAMP produced at each concentration of the test compound is measured.

    • Data are plotted as a concentration-response curve to determine the potency (EC₅₀, the concentration that produces 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum possible effect) of the compound. A lower cAMP level indicates higher agonist activity.

Detailed Protocol: Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to block the function of the dopamine transporter (DAT).

  • Synaptosome Preparation:

    • Synaptosomes (resealed nerve terminals) are prepared from the striatum of rat brains, a region rich in dopamine transporters.[3]

    • The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the DBO test compound or a vehicle control in an appropriate assay buffer.[3]

    • The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine ([³H]DA).[3]

    • The mixture is incubated for a short period (e.g., 10 minutes) at 37°C.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a known potent DAT inhibitor (e.g., GBR 12909).

  • Termination and Detection:

    • Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes containing the internalized [³H]DA.

    • Filters are washed with ice-cold buffer to remove external radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The inhibition of [³H]DA uptake is calculated for each concentration of the test compound.

    • Data are used to generate a concentration-response curve and determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of dopamine uptake.

Section 2: Pharmacological Data of Substituted DBOs

The following tables summarize quantitative data for representative DBO derivatives, highlighting their affinity and functional potency at key CNS targets.

Table 1: Binding Affinities (Kᵢ) of DBO Derivatives at Various CNS Targets

CompoundTargetRadioligandKᵢ (nM)Source
DBO 17Mu-Opioid Receptor[³H]DAMGO5.1[5]
DBO 11Mu-Opioid Receptor[³H]DAMGO25[5]
Compound 1a¹α₄β₂ nAChR[³H]Cytisine4.1 ± 0.21[6][7]
Compound 22e²Dopamine Transporter (DAT)[³H]WIN 35,4284.0[8]
Compound 22g³Dopamine Transporter (DAT)[³H]WIN 35,4283.9[8]

¹ 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane ² 8-cyclopropylmethyl derivative of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane ³ 8-chlorobenzyl derivative of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane

Table 2: Functional Potencies (EC₅₀/IC₅₀) of DBO Derivatives

CompoundAssay TypeTargetPotency (nM)Efficacy (Eₘₐₓ)Source
Compound 1⁴cAMP Assay (Agonist)Mu-Opioid ReceptorEC₅₀ = 0.2699.7%[2][5]
Compound 2⁵cAMP Assay (Agonist)Mu-Opioid ReceptorEC₅₀ = 0.39-[2][5]
Compound 8a⁶[³H]DA Uptake InhibitionDopamine TransporterIC₅₀ = 234-[9]
MorphinecAMP Assay (Agonist)Mu-Opioid ReceptorEC₅₀ = 7.64-[2]
FentanylcAMP Assay (Agonist)Mu-Opioid ReceptorEC₅₀ = 0.21-[2]

⁴,⁵ Novel DBO derivatives from a recent study searching for opioid rescue agents ⁶ 8α-phenyl-3-azabicyclo[3.2.1]octane derivative

Section 3: Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of the screening process and the underlying biological signaling pathways.

Pharmacological Screening Workflow

G cluster_0 In Silico & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Tertiary & In Vivo Lib Compound Library (DBO Analogues) Bind Radioligand Binding Assays (HTS) Lib->Bind Screen Hits Synth Rational Synthesis Synth->Lib Model Molecular Modeling Model->Synth Data1 Determine Affinity (Ki) Bind->Data1 Func Functional Assays (e.g., cAMP, Ca²⁺, Uptake) Data1->Func Prioritize Hits Data2 Determine Potency (EC₅₀/IC₅₀) & Efficacy (Emax) Func->Data2 Vivo In Vivo Models (e.g., Hot Plate Test) Data2->Vivo Select Lead Candidates Data3 Assess Efficacy & Side Effects (ED₅₀) Vivo->Data3 Data3->Synth SAR Feedback G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DBO DBO Agonist MOR Mu-Opioid Receptor (GPCR) DBO->MOR Binds G Gαi/oβγ (Inactive) MOR->G Activates (GDP→GTP Exchange) G_a Gαi/o-GTP (Active) G->G_a Dissociates G_bg Gβγ G->G_bg Dissociates AC Adenylyl Cyclase (AC) G_a->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Catalyzes AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates Downstream Targets

References

3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile pharmacophore. The methylated analogue, 3-Methyl-3,8-diazabicyclo[3.2.1]octane, and its derivatives have shown promising biological activities, particularly as analgesic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this core, with a focus on its potential in drug development.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . The core structure features a six-membered piperidine ring fused to a five-membered pyrrolidine ring, with nitrogen atoms at positions 3 and 8. The methyl group at the 3-position influences the compound's lipophilicity and steric interactions with biological targets.

Synthesis of the 3,8-diazabicyclo[3.2.1]octane Core

A common strategy for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core involves the cyclization of substituted pyrrolidine precursors. One efficient method for the synthesis of the related 8-methyl isomer, which can be adapted for the 3-methyl analogue, starts from commercially available pyroglutamic acid.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product Pyroglutamic Acid Pyroglutamic Acid Activated Lactam Formation Activated Lactam Formation Pyroglutamic Acid->Activated Lactam Formation Amide Activation Thiolactam Formation Thiolactam Formation Activated Lactam Formation->Thiolactam Formation Lawesson's Reagent Nitroenamine Intermediate Nitroenamine Intermediate Thiolactam Formation->Nitroenamine Intermediate Nitromethane Reductive Cyclization Reductive Cyclization Nitroenamine Intermediate->Reductive Cyclization Catalytic Hydrogenation Final Reduction Final Reduction Reductive Cyclization->Final Reduction LAH This compound This compound Final Reduction->this compound

Biological Activity and Mechanism of Action

Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have demonstrated significant analgesic properties.[3][4] The primary mechanism of action for this analgesic effect is believed to be through the modulation of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.[3][4]

Signaling Pathways

Activation of the α4β2 nAChR, a ligand-gated ion channel, primarily leads to an influx of Na⁺ and Ca²⁺ ions, resulting in neuronal depolarization.[5] However, evidence also suggests the involvement of metabotropic signaling cascades that are independent of ion flux. These pathways can lead to the activation of downstream signaling molecules such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the Src/Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, ultimately influencing neuronal survival and function.[5]

nAChR_Signaling cluster_receptor Cell Membrane cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway nAChR α4β2 nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Agonist Binding PI3K PI3K nAChR->PI3K G-protein coupling? Src Src nAChR->Src Ligand 3,8-diazabicyclo[3.2.1]octane Derivative Ligand->nAChR Depolarization Neuronal Depolarization Ion_Influx->Depolarization Akt Akt PI3K->Akt Downstream Downstream Effects (e.g., Gene Transcription, Neuronal Survival) Akt->Downstream PLC PLCγ Src->PLC PKC PKC PLC->PKC PKC->Downstream

Quantitative Data

The following tables summarize key quantitative data for representative 3,8-diazabicyclo[3.2.1]octane derivatives.

Table 1: In Vitro Binding Affinity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Compound 1a) [3]

Receptor SubtypeKᵢ (nM)
α4β2 nAChR4.1 ± 0.21

Table 2: In Vivo Analgesic Activity of 3,8-diazabicyclo[3.2.1]octane Derivatives [3]

CompoundTestDoseAnalgesic Effect
1aHot Plate (mouse)1 mg/kg (s.c.)Significant increase in pain threshold
1aAbdominal Constriction (mouse)5 mg/kg (s.c.)Good protection
1aAbdominal Constriction (mouse)20 mg/kg (s.c.)Complete prevention of constrictions

Table 3: Spectroscopic and Analytical Data for 8-Methyl-3,8-diazabicyclo[3.2.1]octane [1]

Data TypeValue
Melting Point (dihydrochloride salt)308-310 °C
Mass Spectrum (m/z)127 [M+1]
Elemental Analysis (C₇H₁₄N₂·2HCl)Calculated: C, 42.22; H, 8.10; N, 14.07. Found: C, 42.56; H, 8.21; N, 13.92

Experimental Protocols

General Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane[1]

A multi-step synthesis starting from pyroglutamic acid.

  • Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: Commercially available pyroglutamic acid is converted to its methyl ester and N-methylated in a one-pot procedure.

  • Thiolactam formation: The resulting lactam is treated with Lawesson's reagent in anhydrous THF to yield the corresponding thiolactam.

  • Nitroenamine intermediate formation: The thiolactam is converted to the methylthioimonium iodide with excess methyl iodide, followed by condensation with nitromethane in the presence of triethylamine.

  • Reductive cyclization: Catalytic transfer hydrogenation of the nitroenamine over 10% Pd-C in the presence of ammonium formate in absolute methanol at reflux results in the reduction of both the double bond and the nitro group, followed by in situ cyclization to give 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one.

  • Final Reduction: The bicyclic lactam is reduced with lithium aluminum hydride (LAH) in anhydrous THF to yield 8-methyl-3,8-diazabicyclo[3.2.1]octane. The product is purified by column chromatography.

Hot Plate Test for Analgesia[3]

The hot plate test is a widely used method to assess the central analgesic activity of compounds.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.

  • Animals: Male CD-1 mice are typically used.

  • Procedure:

    • A baseline latency to a nociceptive response (licking of the hind paws or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., subcutaneously).

    • At predetermined time points after administration (e.g., 15, 30, 60 minutes), the mice are individually placed on the hot plate, and the latency to the first nociceptive response is recorded.

    • The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Acetic Acid-Induced Writhing (Abdominal Constriction) Test[3]

This test is used to evaluate peripheral analgesic activity.

  • Animals: Male CD-1 mice are typically used.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle at various doses.

    • After a specified period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.).

    • Immediately after the injection, the mice are placed in individual observation chambers.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of protection against writhing is calculated for each dose group compared to the vehicle-treated control group.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel analgesics. Their activity through the nicotinic acetylcholine receptor pathway offers an alternative to traditional opioid analgesics. The synthetic routes to this scaffold are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of the pharmacological profile of these compounds could lead to the discovery of new and effective pain management therapies.

References

The Diazabicyclo[3.2.1]octane Core: A Technical Guide to its Discovery and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[3.2.1]octane scaffold is a rigid, bicyclic heterocyclic system that has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture has provided a versatile framework for the development of a wide range of therapeutic agents, from novel analgesics to life-saving β-lactamase inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of the diazabicyclo[3.2.1]octane core, supplemented with detailed experimental protocols and quantitative data to support researchers in the field.

Discovery and Early History

The journey of the diazabicyclo[3.2.1]octane core began in the early 1960s. The first synthesis of the 3,8-diazabicyclo[3.2.1]octane ring system was reported by G. Cignarella and G. Nathansohn in a seminal 1961 publication in The Journal of Organic Chemistry.[1] This pioneering work laid the foundation for the exploration of this novel heterocyclic family.

The initial synthesis, as detailed in subsequent publications citing this work, involved a multi-step sequence starting from 2,5-dicarbethoxypyrrolidine. The key transformation was an intramolecular cyclization to construct the characteristic bridged bicyclic structure. This innovative approach opened the door for the synthesis of a variety of N-substituted derivatives, allowing for the initial exploration of their chemical and pharmacological properties.

Early investigations into the biological activity of 3,8-diazabicyclo[3.2.1]octane derivatives revealed their potential as central nervous system (CNS) agents. For instance, 8-methyl-3,8-diazabicyclo[3.2.1]octane demonstrated notable anti-muscarinic activity, showcasing the therapeutic potential of this new scaffold.[2] These early findings spurred further research into the structure-activity relationships (SAR) of this class of compounds, gradually establishing the diazabicyclo[3.2.1]octane core as a significant pharmacophore.

Evolution in Medicinal Chemistry

Over the subsequent decades, the diazabicyclo[3.2.1]octane scaffold has been incorporated into a diverse array of drug discovery programs, leading to the development of compounds with a wide range of biological activities.

Analgesics

A significant area of application for the 3,8-diazabicyclo[3.2.1]octane core has been in the development of potent analgesics. Researchers, inspired by the structure of the potent natural analgesic epibatidine, synthesized a series of derivatives substituted at the 3- and 8-positions.[3][4] One of the most promising compounds to emerge from these studies was 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which exhibited significant analgesic effects in preclinical models.[3][4] Binding studies confirmed its high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, suggesting a mechanism of action distinct from traditional opioids.[3][4]

β-Lactamase Inhibitors

More recently, the 1,6-diazabicyclo[3.2.1]octane isomer has gained prominence as a critical structural motif in the design of β-lactamase inhibitors. The rise of antibiotic resistance has created an urgent need for new strategies to combat bacterial infections. β-Lactamase enzymes are a primary mechanism of resistance, as they hydrolyze and inactivate β-lactam antibiotics. The approval of avibactam, a potent β-lactamase inhibitor featuring the 1,6-diazabicyclo[3.2.1]octane core, marked a significant breakthrough in this area. This has spurred extensive research into novel derivatives with broad-spectrum activity against various classes of β-lactamases.

Key Synthetic Methodologies

The synthesis of the diazabicyclo[3.2.1]octane core has evolved significantly since its initial discovery. While the fundamental strategy of intramolecular cyclization remains central, numerous refinements and novel approaches have been developed to improve efficiency, scalability, and access to a wider range of derivatives.

The Seminal Cignarella and Nathansohn Synthesis (Reconstructed)

The original synthesis of 3,8-diazabicyclo[3.2.1]octane, as reconstructed from citing literature, provides a foundational understanding of the core's construction.

Cignarella_Nathansohn_Synthesis start 2,5-Dicarbethoxypyrrolidine step1 Conversion to 2-Benzylcarbamyl-5-carbethoxypyrrolidine start->step1 step2 Thermal Cyclization step1->step2 step3 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione step2->step3 step4 Reduction with Lithium Aluminum Hydride step3->step4 step5 3-Benzyl-3,8-diazabicyclo[3.2.1]octane step4->step5 step6 Reductive Debenzylation step5->step6 end 3,8-Diazabicyclo[3.2.1]octane step6->end

A reconstructed workflow of the seminal synthesis of the 3,8-diazabicyclo[3.2.1]octane core.

Experimental Protocol (Reconstructed from citing literature):

A four-step synthesis starting from 2,5-dicarbethoxypyrrolidine. This starting material is first converted to 2-benzylcarbamyl-5-carbethoxypyrrolidine. Subsequent heating of this intermediate induces intramolecular cyclization to yield 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. The dione is then reduced using a powerful reducing agent such as lithium aluminum hydride to afford 3-benzyl-3,8-diazabicyclo[3.2.1]octane. The final step involves reductive debenzylation to yield the parent 3,8-diazabicyclo[3.2.1]octane.[5] An alternative synthesis starting from 8-carbobenzoxy-3,8-diazabicyclo[3.2.1]octane-2,4-dione has also been described.[5]

Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

Later synthetic efforts focused on developing more efficient and scalable routes to key derivatives. An improved, five-step synthesis of the pharmacologically important 8-methyl-3,8-diazabicyclo[3.2.1]octane was developed, also starting from 2,5-dicarbethoxypyrrolidine.[6]

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of advanced methodologies for constructing the diazabicyclo[3.2.1]octane core, including cycloaddition reactions and scalable processes for producing substituted analogues. For instance, an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues was developed involving the reduction of N-benzyl-2,5-dicarbethoxypyrrolidine to the corresponding diol, followed by mesylation and cyclization. This five-step process resulted in a total yield of 42%.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of synthetic yields and the biological activity of selected diazabicyclo[3.2.1]octane derivatives.

Table 1: Synthetic Yields for 3,8-Diazabicyclo[3.2.1]octane Derivatives

CompoundStarting MaterialNumber of StepsOverall Yield (%)Reference
3,8-Diazabicyclo[3.2.1]octane2,5-Dicarbethoxypyrrolidine4Not explicitly stated in secondary sources[5]
8-Methyl-3,8-diazabicyclo[3.2.1]octane2,5-Dicarbethoxypyrrolidine5Not explicitly stated in secondary sources[6]
Substituted 3,8-diazabicyclo[3.2.1]octane analogueN-Benzyl-2,5-dicarbethoxypyrrolidine542[4]
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane3-Benzyl-3,8-diazabicyclo[3.2.1]octane4>240a (as hydrochloride)[3][7]
3-(6-chloro-3-pyridazinyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane185[3][7]

Table 2: Biological Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives as Analgesics

CompoundTargetAssayActivity (Ki, nM)Reference
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)α4β2 nAChR[3H]cytisine competition4.1 ± 0.21[3][4][7]
Epibatidine (reference)α4β2 nAChR[3H]cytisine competition0.042 ± 0.036[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key conceptual relationships and experimental workflows discussed in this guide.

Medicinal_Chemistry_Applications cluster_analgesics Analgesic Drug Development cluster_antibiotics β-Lactamase Inhibitor Development core Diazabicyclo[3.2.1]octane Core cluster_analgesics cluster_analgesics core->cluster_analgesics cluster_antibiotics cluster_antibiotics core->cluster_antibiotics epibatidine Epibatidine (Natural Analgesic) inspiration Structural Inspiration epibatidine->inspiration synthesis Synthesis of 3,8-Disubstituted Analogues inspiration->synthesis sar Structure-Activity Relationship Studies synthesis->sar lead Lead Compound: 3-(6-chloro-3-pyridazinyl)- 3,8-diazabicyclo[3.2.1]octane sar->lead target Target: α4β2 nAChR lead->target resistance Antibiotic Resistance (β-Lactamases) scaffold 1,6-Diazabicyclo[3.2.1]octane Scaffold resistance->scaffold avibactam Avibactam (Approved Drug) scaffold->avibactam derivatives Novel Derivatives scaffold->derivatives

The central role of the diazabicyclo[3.2.1]octane core in different therapeutic areas.

General_Synthetic_Workflow start Acyclic Precursor (e.g., Substituted Pyrrolidine) cyclization Intramolecular Cyclization start->cyclization bicyclic_core Diazabicyclo[3.2.1]octane Core Structure cyclization->bicyclic_core functionalization Functional Group Interconversion/Substitution bicyclic_core->functionalization derivatives Target Derivatives functionalization->derivatives bioassay Biological Evaluation (e.g., Binding Assays, In vivo models) derivatives->bioassay sar Structure-Activity Relationship Analysis bioassay->sar sar->functionalization Iterative Optimization

A generalized workflow for the synthesis and development of diazabicyclo[3.2.1]octane-based compounds.

Conclusion

From its initial synthesis in 1961, the diazabicyclo[3.2.1]octane core has traversed a remarkable journey from a novel heterocyclic system to a cornerstone of modern medicinal chemistry. Its rigid, well-defined three-dimensional structure continues to provide a fertile ground for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a comprehensive resource for researchers, providing the historical context, key synthetic strategies, and critical data necessary to leverage the full potential of this remarkable scaffold in the ongoing quest for new medicines.

References

Stereochemistry of 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-3,8-diazabicyclo[3.2.1]octane scaffold is a key heterocyclic motif in medicinal chemistry, serving as a crucial building block for a variety of therapeutic agents. Its rigid bicyclic structure and the presence of stereocenters make the understanding and control of its stereochemistry paramount for the development of potent and selective drugs. This technical guide provides an in-depth overview of the stereochemical aspects of this compound, including its synthesis, conformational analysis, and methods for stereochemical characterization. While specific quantitative data for the enantiomers of the title compound are not extensively reported in the literature, this guide consolidates available information on its synthesis and the stereochemical analysis of closely related analogs.

Introduction to the 3,8-Diazabicyclo[3.2.1]octane Core

The 3,8-diazabicyclo[3.2.1]octane skeleton is a bridged bicyclic amine that has garnered significant attention in drug discovery. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The numbering of the bicyclic system is crucial for understanding its derivatives. The stereochemistry of substituents on this scaffold can profoundly influence its pharmacological activity.

Synthesis of this compound

The synthesis of this compound typically involves the construction of the bicyclic framework followed by N-methylation, or the use of methylamine in the cyclization step. A general synthetic approach to the 3,8-diazabicyclo[3.2.1]octane core is outlined below.

Experimental Protocol: General Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Ring System

A common strategy for the synthesis of the 3,8-diazabicyclo[3.2.1]octane ring system involves a multi-step process starting from readily available materials. One such approach utilizes a 1,3-dipolar cycloaddition reaction between a 3-oxidopyrazinium and an alkene.[1][2]

Step 1: Formation of the 3,8-diazabicyclo[3.2.1]octane core via 1,3-dipolar cycloaddition

  • Preparation of the 3-oxidopyrazinium ylide: A suitable N-substituted 2(1H)-pyrazinone is treated with a methylating agent (e.g., methyl iodide) to form the corresponding 3-oxidopyrazinium inner salt.

  • Cycloaddition reaction: The generated 3-oxidopyrazinium is reacted with an appropriate dipolarophile, such as an acrylate derivative. This cycloaddition can lead to the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton.[1][2] The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

  • Work-up and purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the bicyclic product.

Step 2: N-Methylation

  • If the N3-position is not already methylated during the synthesis of the bicyclic core, a subsequent N-methylation step can be performed.

  • The secondary amine at the N3 position can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with a methylating agent like methyl iodide in the presence of a base.

The following diagram illustrates a generalized synthetic pathway.

G cluster_synthesis Synthesis of this compound A Pyrrolidine or Pyridine Derivative B Multi-step synthesis A->B Starting Material C 3,8-Diazabicyclo[3.2.1]octane B->C Formation of Bicyclic Core D N-Methylation C->D Methylating Agent (e.g., CH3I or HCHO/Reducing Agent) E This compound (Racemic Mixture) D->E

Caption: Generalized synthetic pathway to racemic this compound.

Stereoisomers and Chiral Resolution

This compound possesses chirality due to the bridgehead carbon atoms (C1 and C5). The introduction of the methyl group at N3 does not create a new stereocenter, but the overall molecule is chiral and can exist as a pair of enantiomers.

Enantiomers

The two enantiomers of this compound are non-superimposable mirror images. The absolute configuration of the bridgehead carbons determines the specific enantiomer.

Chiral Resolution

The separation of the racemic mixture of this compound into its individual enantiomers is crucial for evaluating their distinct biological activities. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts, which can often be separated by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[3]

Experimental Protocol: General Approach to Chiral Resolution by HPLC
  • Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of amine enantiomers.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. Additives such as diethylamine (DEA) may be required to improve peak shape for basic compounds.

  • Detection: A UV detector is commonly used for detection.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase or a compatible solvent.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the chiral stationary phase.

The following diagram illustrates the concept of chiral resolution.

G cluster_resolution Chiral Resolution Racemate Racemic 3-Methyl-3,8- diazabicyclo[3.2.1]octane Resolution Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) Racemate->Resolution Enantiomer1 (+)-Enantiomer Resolution->Enantiomer1 Enantiomer2 (-)-Enantiomer Resolution->Enantiomer2

Caption: Conceptual workflow for the resolution of enantiomers.

Conformational Analysis

The 3,8-diazabicyclo[3.2.1]octane ring system is conformationally restricted. It typically adopts a conformation where the six-membered piperidine ring is in a chair form and the five-membered pyrrolidine ring is in an envelope form.[4]

Conformational Isomers

The N-methyl group can exist in either an axial or equatorial position relative to the piperidine ring. The relative stability of these conformers can be influenced by other substituents on the ring system and the solvent.[4]

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and conformational analysis of this compound and its derivatives.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the bicyclic framework provide valuable information about their relative stereochemistry and the conformation of the rings. For instance, the coupling constants between the bridgehead protons and adjacent methylene protons can help to define the dihedral angles and thus the ring puckering.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the stereochemical environment.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) can be used to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry and the orientation of the N-methyl group (axial vs. equatorial).[4]

Summary of Spectroscopic Data
Technique Observed Features for 3,8-Diazabicyclo[3.2.1]octane Derivatives
¹H NMR Complex multiplets for the bicyclic protons. The N-methyl group typically appears as a singlet.
¹³C NMR Distinct signals for each carbon of the bicyclic framework.
NOESY Correlations between the N-methyl protons and specific protons on the bicyclic ring can establish its axial or equatorial orientation.

The following diagram illustrates the conformational isomers.

G cluster_conformation Conformational Isomers of N-Methyl Group Equilibrium Conformational Equilibrium Equatorial Equatorial N-Methyl Equilibrium->Equatorial Axial Axial N-Methyl Axial->Equilibrium

Caption: Equilibrium between axial and equatorial conformers of the N-methyl group.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its interaction with biological systems. This guide has provided an overview of its synthesis, the nature of its stereoisomers, methods for their separation, and techniques for conformational analysis. While detailed quantitative data for the specific enantiomers of the title compound remain to be fully elucidated in publicly available literature, the principles and experimental approaches outlined herein, based on closely related structures, provide a solid foundation for researchers in the field of drug discovery and development. Further studies focusing on the enantioselective synthesis and pharmacological evaluation of the individual stereoisomers are warranted to fully unlock the therapeutic potential of this important scaffold.

References

Navigating the Procurement and Quality Control of 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical suppliers, synthesis, and quality control considerations for 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its common salt form, the dihydrochloride. This bicyclic amine serves as a crucial building block in the development of novel therapeutics, making a thorough understanding of its procurement and characterization paramount for researchers in the field.

Chemical Suppliers and Product Specifications

The availability and purity of this compound dihydrochloride (CAS No: 52407-92-8) can vary between suppliers. Researchers should carefully consider the reported purity and pricing when selecting a vendor. The following table summarizes publicly available information from various chemical suppliers.

SupplierProduct NameCAS NumberPurityPrice (USD)
Aaronchem3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride52407-92-8Not SpecifiedInquiry
BLDpharmThis compound dihydrochloride52407-92-8Not SpecifiedInquiry
CymitQuimica3,8-Diazabicyclo[3.2.1]octane, 8-methyl-, hydrochloride (1:2)17783-50-597%€110.00/100mg, €145.00/250mg, €268.00/1g
ChemicalBook3-METHYL-3,8-DIAZA-BICYCLO[3.2.1]OCTANE DIHYDROCHLORIDE52407-92-898% (from Henan Aochuang Chemical Co.,Ltd.)Inquiry
Santa Cruz Biotechnology3-Methyl-3,8-diaza-bicyclo[3·2·1]octane dihydrochloride52407-92-8Not SpecifiedInquiry
Sigma-Aldrich (from Ambeed, Inc.)This compound dihydrochloride52407-92-895%Inquiry

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols

Synthesis of this compound Dihydrochloride

A reported method for the synthesis of this compound dihydrochloride involves a multi-step process. The following is a summarized protocol based on available literature.

Step 1: Synthesis of 3-Methyl-8-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane

A detailed, multi-step synthesis for a related compound, 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, has been described. This intermediate can then be reduced to the desired bicyclic amine scaffold. A general approach involves the reaction of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid with acetic anhydride, followed by chromatographic purification.

Step 2: Debenzylation and Salt Formation

The resulting N-benzyl protected intermediate would then undergo a debenzylation step, commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon). Following the removal of the benzyl group, the free base of this compound can be isolated. To obtain the dihydrochloride salt, the free base is treated with a solution of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, leading to the precipitation of the desired salt.

Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and identify any impurities.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often used for compounds lacking a strong chromophore.

  • Expected Outcome: A major peak corresponding to the product with minimal impurity peaks. The area percentage of the main peak is used to calculate the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

  • Solvent: A deuterated solvent such as D₂O, CD₃OD, or DMSO-d₆ is used.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Outcome: The mass spectrum should show a peak corresponding to the molecular ion ([M+H]⁺) of the free base.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in obtaining and verifying this compound, the following diagrams have been generated.

Synthesis_and_QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product start Starting Materials step1 Cyclization & Protection start->step1 step2 Reduction step1->step2 step3 Debenzylation step2->step3 product Crude Product step3->product purify Chromatography product->purify hplc HPLC (Purity) purify->hplc nmr NMR (Structure) purify->nmr ms MS (Molecular Weight) purify->ms final Qualified 3-Methyl-3,8- diazabicyclo[3.2.1]octane hplc->final nmr->final ms->final

Caption: Synthesis and Quality Control Workflow for this compound.

Signaling_Pathway_Example cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand Bicyclic Amine (e.g., this compound derivative) receptor GPCR ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: Example Signaling Pathway for a G-Protein Coupled Receptor (GPCR) modulated by a bicyclic amine.

Analogs of 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of analogs based on the 3,8-diazabicyclo[3.2.1]octane core, a scaffold of significant interest in medicinal chemistry. This document details the diverse therapeutic potential of these compounds, ranging from analgesia to anticancer and antiviral applications.

Core Structure and Therapeutic Potential

The 3,8-diazabicyclo[3.2.1]octane moiety is a rigid bicyclic structure that serves as a versatile scaffold in drug design.[1] Its distinct three-dimensional arrangement allows for precise positioning of substituents, enabling targeted interactions with various biological macromolecules. Analogs of this core have demonstrated a wide spectrum of pharmacological activities, including:

  • Analgesic Activity: As potent ligands for nicotinic acetylcholine receptors (nAChRs).

  • Antiproliferative Activity: Showing cytotoxicity against various cancer cell lines.

  • Antiarrhythmic Activity: As analogs of Class III antiarrhythmic agents.[2]

  • Antiviral Activity: Exhibiting inhibitory effects against viruses such as the Respiratory Syncytial Virus (RSV).

This guide will delve into the key aspects of these analogs, with a focus on their synthesis, quantitative biological data, and the underlying mechanisms of action.

Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogs

The synthesis of the 3,8-diazabicyclo[3.2.1]octane core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of a pyrrolidine ring followed by cyclization to form the bicyclic system.

General Synthetic Strategies

One established method begins with the protection of a suitable pyrrolidine precursor, followed by the introduction of functional groups that will form the second ring. For instance, N-Benzyl-2,5-dicarbethoxypyrrolidine can be reduced and subsequently debenzylated and protected to yield N-Boc-2,5-dihydroxymethylpyrrolidine. Mesylation of the diol and subsequent cyclization with an amine, such as benzylamine, affords the 3,8-diazabicyclo[3.2.1]octane scaffold.[3]

Another approach involves the reduction of 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones with a reducing agent like lithium aluminum hydride.[3]

Synthesis of Specific Analogs

N-Substituted Analogs: Functionalization at the nitrogen atoms (N3 and N8) is a common strategy to modulate the pharmacological properties of the scaffold. For example, N-substituted derivatives can be prepared by condensing the parent 3,8-diazabicyclo[3.2.1]octane with appropriate acyl chlorides or chloro-substituted heteroaryl rings.[2][4]

C-Substituted Analogs: Introduction of substituents on the carbon framework allows for further exploration of the structure-activity relationship.

Below is a generalized workflow for the synthesis of heteroaryl-substituted 3,8-diazabicyclo[3.2.1]octane analogs.

synthesis_workflow Pyrrolidine_Precursor Pyrrolidine Precursor N-Protection N-Protection (e.g., Boc) Pyrrolidine_Precursor->N-Protection Functional_Group_Intro Functional Group Introduction N-Protection->Functional_Group_Intro Cyclization Cyclization Functional_Group_Intro->Cyclization Core_Scaffold 3,8-Diazabicyclo[3.2.1]octane Core Cyclization->Core_Scaffold N-Substitution N-Substitution with Heteroaryl Halide Core_Scaffold->N-Substitution Final_Analog Final Analog N-Substitution->Final_Analog

Caption: Generalized synthetic workflow for 3,8-diazabicyclo[3.2.1]octane analogs.

Biological Activities and Quantitative Data

Analgesic Activity: Nicotinic Acetylcholine Receptor (nAChR) Ligands

Several 3,8-diazabicyclo[3.2.1]octane analogs have been identified as potent ligands for nAChRs, exhibiting significant analgesic properties. These compounds are often designed as analogs of the natural analgesic epibatidine.[4][5]

Mechanism of Action: The analgesic effects of these compounds are mediated through their interaction with nAChRs, particularly the α4β2 subtype.[4][5] Binding of these analogs to nAChRs in the central nervous system is believed to modulate pain signaling pathways. The involvement of the nicotinic system is confirmed by the reversal of analgesia by mecamylamine, a nicotine antagonist, and the lack of effect of naloxone, an opioid antagonist.[4][5]

The signaling pathway initiated by the activation of nAChRs involves the influx of cations, leading to membrane depolarization and downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (α4β2) Cation_Influx Cation Influx (Na+, Ca2+) nAChR->Cation_Influx Opens channel Analog 3,8-DBoctane Analog Analog->nAChR Binds to Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Ca2+ dependent pathways) Depolarization->Downstream_Signaling Analgesia Analgesic Effect Downstream_Signaling->Analgesia

Caption: Simplified signaling pathway for analgesic 3,8-diazabicyclo[3.2.1]octane analogs.

Quantitative Data: nAChR Binding Affinity

Compound IDSubstituent at N3Substituent at N8Receptor SubtypeKᵢ (nM)Reference
1a6-chloro-3-pyridazinylHα4β24.1 ± 0.21[4][5]
1c6-chloro-3-pyridazinylEthylα4β2-[4]
1b6-chloro-3-pyridazinylPropionylα4β2-[4]
2aH6-chloro-3-pyridazinylα4β2-[4]

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited sources, although the compounds were synthesized and tested.

Antiproliferative Activity

A series of N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[6] These compounds were designed as conformationally restricted analogs of other bioactive piperazine derivatives.

Mechanism of Action: The precise mechanism of action for the antiproliferative effects of these specific analogs is not fully elucidated in the reviewed literature. However, related bicyclic compounds have been shown to induce apoptosis through the suppression of signaling pathways like NF-κB.[7] Other potential mechanisms for cytotoxic compounds with similar structural motifs involve the modulation of sigma receptors, which are known to be involved in cancer cell proliferation and survival.[8][9][10]

Quantitative Data: In Vitro Antiproliferative Activity (IC₅₀)

Compound IDSubstituent at N3/N8Cell LineIC₅₀ (µM)Reference
2a3-(3',4',5'-Trimethoxyphenyl)CCRF-CEM4-14[6]
2b3-para-Methoxy phenylSKMEL28, SKMES-1, HepG2, DU145<10[6]
2c3-meta-Methoxy phenylVariousHigher than 2b[6]
2j3-para-Chloro phenylCCRF-CEM & solid tumorsSignificant cytotoxicity[6]
2m3-PhenylVariousModerate cytotoxicity[6]
Pharmacokinetic Profile

Detailed pharmacokinetic data (ADME) for the majority of 3-Methyl-3,8-diazabicyclo[3.2.1]octane analogs is not extensively available in the public domain. However, for some derivatives developed as β-lactamase inhibitors, a prodrug approach was successfully employed to improve oral bioavailability, indicating that the core scaffold can be chemically modified to achieve favorable pharmacokinetic properties.[11] One study on a pyrazoloquinazoline derivative with a 3,8-diazabicyclo[3.2.1]octane moiety reported on its in vitro microsomal stability and in vivo plasma concentration.[9]

Structure-Activity Relationships (SAR)

Analgesic Analogs

The structure-activity relationship for the analgesic analogs targeting nAChRs reveals several key features:

  • Position of Substitution: Substitution at the N3 position with a chlorinated heteroaryl ring generally leads to higher analgesic potency compared to substitution at the N8 position.[4]

  • Substituents on the Second Nitrogen: Introduction of small alkyl groups (e.g., ethyl) at the N8 position of an active N3-substituted analog significantly reduces activity, while larger acyl groups (e.g., propionyl) can lead to a complete loss of activity.[4] This suggests that a free or minimally substituted nitrogen at the alternate position is crucial for optimal interaction with the receptor.

  • Nature of the Heteroaryl Ring: The type and substitution pattern of the heteroaryl ring at the N3 position influences the analgesic potency.

SAR_Analgesic cluster_scaffold 3,8-Diazabicyclo[3.2.1]octane Core cluster_N3 N3 Position cluster_N8 N8 Position Scaffold N3_Sub Heteroaryl Ring (e.g., 6-chloro-3-pyridazinyl) Scaffold->N3_Sub Substitution at N3 is preferred N8_Sub H Scaffold->N8_Sub N3_High High Potency N3_Sub->N3_High N8_Alkyl Small Alkyl (e.g., Ethyl) N8_Low Reduced/No Activity N8_Alkyl->N8_Low N8_Acyl Acyl (e.g., Propionyl) N8_Acyl->N8_Low

Caption: Structure-Activity Relationship for Analgesic Analogs.

Antiproliferative Analogs

For the antiproliferative N3,N8-disubstituted analogs, the following SAR observations have been made:

  • Symmetry and Substitution: Symmetrical substitution at N3 and N8 with arylpyridinylmethyl groups provides a baseline of activity.

  • Aryl Substituents: The substitution pattern on the terminal aryl rings plays a critical role in cytotoxicity.

    • Para-methoxy substitution on the phenyl ring is favorable for activity against several solid tumor cell lines.[6]

    • Meta-methoxy substitution is less tolerated, leading to lower activity.[6]

    • Electron-withdrawing groups like chloro at the para position can result in significant cytotoxicity.[6]

    • Acetamido groups are generally less tolerated than methoxy groups.[6]

Experimental Protocols

Nicotinic Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to nAChRs using a radioligand competition assay.[12][13][14]

Materials:

  • Rat brain homogenate (for α4β2 and α7 subtypes) or IMR-32 cells (for α3β4 subtype).[14]

  • Radioligand: [³H]Cytisine (for α4β2), [³H]methyllycaconitine (for α7), or [³H]epibatidine (for α3β4).[14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing various salts.[13]

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine, carbachol).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), the non-specific control, or the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[13]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15][16][17][18]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., DMSO or acidified SDS).[18]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

Conclusion and Future Directions

The 3,8-diazabicyclo[3.2.1]octane scaffold has proven to be a valuable core for the development of a diverse range of biologically active compounds. The rigid nature of this bicyclic system provides a platform for the design of potent and selective ligands for various therapeutic targets.

Future research in this area should focus on:

  • Elucidation of Mechanisms: Further investigation into the specific signaling pathways involved in the antiproliferative and other biological effects of these analogs.

  • Pharmacokinetic Optimization: Systematic studies to improve the ADME properties of lead compounds to enhance their potential for clinical development.

  • Expansion of Therapeutic Applications: Exploring the potential of this scaffold for other therapeutic targets based on its structural and electronic properties.

The continued exploration of the chemical space around the 3,8-diazabicyclo[3.2.1]octane core holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-3,8-diazabicyclo[3.2.1]octane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3,8-diazabicyclo[3.2.1]octane is a versatile bicyclic diamine that serves as a valuable building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its rigid, conformationally constrained framework and the presence of two distinct nitrogen atoms—a tertiary amine at the 3-position and a secondary amine at the 8-position—allow for selective functionalization, making it an attractive scaffold for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The unique structural features of this compound make it a valuable synthon for a variety of important reactions, including:

  • N-Acylation: The secondary amine at the N8 position can be selectively acylated to introduce a wide range of functional groups, including amides, carbamates, and ureas. This is a common strategy in the synthesis of biologically active molecules.

  • N-Alkylation and N-Arylation: The nucleophilic N8 amine readily participates in alkylation and arylation reactions, enabling the construction of more complex molecular frameworks. The Buchwald-Hartwig amination is a particularly effective method for C-N bond formation with this scaffold.

  • Reductive Amination: The secondary amine can be reacted with aldehydes and ketones in the presence of a reducing agent to form new carbon-nitrogen bonds, providing a straightforward route to diverse N-substituted derivatives.

Data Presentation

Table 1: N-Acylation of the 3,8-Diazabicyclo[3.2.1]octane Scaffold

Starting MaterialAcylating AgentSolventBaseTime (h)Yield (%)Reference
3-Benzyl-3,8-diazabicyclo[3.2.1]octanePropionic anhydrideTolueneTriethylamineReflux-[1]
3-Benzyl-3,8-diazabicyclo[3.2.1]octaneBenzoyl chlorideDichloromethaneTriethylamine--[2]

Table 2: N-Alkylation of the 3,8-Diazabicyclo[3.2.1]octane Scaffold

Starting MaterialAlkylating/Arylating AgentCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,8-Diazabicyclo[3.2.1]octaneSubstituted 4-(chloromethyl)pyridines--K2CO3AcetonitrileMW--[3]
This compound3-Bromo-dibenzothiophene sulfonePd2(dba)3XantphosCs2CO31,4-Dioxane100-Moderate[4]

Table 3: Reductive Amination with the 3,8-Diazabicyclo[3.2.1]octane Scaffold

AmineCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
3,8-diazabicyclo[3.2.1]octaneVarious aldehydes/ketonesNaBH(OAc)31,2-Dichloroethane--General Protocol

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the acylation of the N8 position of a 3-substituted-3,8-diazabicyclo[3.2.1]octane.

Materials:

  • 3-Substituted-3,8-diazabicyclo[3.2.1]octane (1.0 equiv)

  • Acid chloride or anhydride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of the 3-substituted-3,8-diazabicyclo[3.2.1]octane in the chosen anhydrous solvent, add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (acid chloride or anhydride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Caesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, caesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous 1,4-dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.[4]

Protocol 3: Reductive Amination

This protocol provides a general method for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a stirred solution of this compound and the carbonyl compound in the anhydrous solvent, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L2)-X OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange HNR'R'' Amine_Complex [Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L2)-NR'R'' Deprotonation->Amido_Complex Amido_Complex->Pd0 Red_Elim Reductive Elimination Amido_Complex->Red_Elim Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: this compound + Aldehyde/Ketone Mixing Mix in Anhydrous Solvent (e.g., DCE) Start->Mixing Iminium_Formation Iminium Ion Formation Mixing->Iminium_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Formation->Add_Reducing_Agent Reduction Reduction of Iminium Ion Add_Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final N-Alkylated Product Purification->Final_Product

Caption: Experimental workflow for reductive amination.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented herein provide a foundation for its application in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science research. The distinct reactivity of the N3 and N8 positions allows for selective and predictable functionalization, making it an ideal scaffold for library synthesis and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Synthesis of 3-Substituted 8-Methyl-3,8-diazabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-methyl-3,8-diazabicyclo[3.2.1]octane, also known as 3-azatropane, is a key structural motif present in a variety of biologically active compounds that act on the central nervous system (CNS) and cardiovascular system (CVS).[1] The ability to introduce a diverse range of substituents at the 3-position of this bicyclic scaffold is of significant interest in drug discovery for the development of novel therapeutic agents, including analgesics and compounds targeting dopamine and serotonin receptors.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted 8-methyl-3,8-diazabicyclo[3.2.1]octanes, summarizing key quantitative data and visualizing the synthetic workflows.

Synthetic Strategies

Two primary synthetic routes for the preparation of the 8-methyl-3,8-diazabicyclo[3.2.1]octane core and its subsequent 3-substituted analogs are highlighted: a route starting from pyroglutamic acid and an improved process commencing with diethyl meso-2,5-dibromoadipoate.

Synthesis from Pyroglutamic Acid

An efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane has been developed starting from commercially available pyroglutamic acid.[1][2] The key step in this methodology involves the reduction and cyclization of a nitroenamine intermediate.[1][2] This route also allows for the synthesis of various 3-substituted analogs.[1]

Experimental Workflow from Pyroglutamic Acid

A Pyroglutamic Acid B Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate A->B  One-step procedure   C Thiolactam Intermediate B->C  Lawesson's reagent, THF   D Nitroenamine Intermediate C->D  Amide activation   E 8-Methyl-3,8-diazabicyclo[3.2.1]octane D->E  Reduction & Cyclization   F 3-Substituted Analogs E->F  Substitution Reaction   A Diethyl meso-2,5-dibromoadipoate B Diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate A->B  Methylamine, THF   C 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione B->C  Benzylamine, xylene (reflux)   D 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane C->D  LiAlH4, dioxane   E 8-Methyl-3,8-diazabicyclo[3.2.1]octane D->E  Hydrogenolysis (Pd/C)   A 8-Methyl-3,8-diazabicyclo[3.2.1]octane B N-Alkylation A->B  Alkyl Halide, Base   C N-Arylation A->C  Aryl Halide, Pd Catalyst, Base   D 3-Alkyl-8-methyl-3,8-diazabicyclo[3.2.1]octane B->D E 3-Aryl-8-methyl-3,8-diazabicyclo[3.2.1]octane C->E

References

The Versatile Scaffold: 3-Methyl-3,8-diazabicyclo[3.2.1]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of 3-methyl-3,8-diazabicyclo[3.2.1]octane has established it as a privileged scaffold in medicinal chemistry. Its conformational constraint allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets and leading to the development of potent and selective therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of therapeutic agents targeting a range of diseases.

Analgesics: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as potent analogues of epibatidine, a natural analgesic.[1] These compounds primarily target neuronal nicotinic acetylcholine receptors (nAChRs), offering a non-opioid mechanism for pain relief.[2] The rigid scaffold mimics the spatial relationship of the key pharmacophores in epibatidine, leading to high-affinity binding.

Antiproliferative Agents: Novel Cancer Therapeutics

N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues have demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia.[3][4] These compounds represent a promising avenue for the development of new anticancer drugs.

Central Nervous System (CNS) Agents

The scaffold is a key component in the design of drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with specific neuronal receptors makes it suitable for treating neurological and psychiatric disorders. Derivatives have been developed as monoamine transporter inhibitors and as ligands for α7 nicotinic acetylcholine receptors, which are implicated in cognitive function.

Other Therapeutic Areas

The versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold extends to other therapeutic areas, including the development of antiarrhythmic agents as analogues of ambasilide and ligands for μ-opioid receptors.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives.

Table 1: Analgesic Activity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Compound 1a) [5]

AssayDoseEffect
Mouse Hot Plate Test1 mg/kg (s.c.)Significant increase in pain threshold
Mouse Abdominal Constriction5 mg/kgGood protection
Mouse Abdominal Constriction20 mg/kgComplete prevention of constrictions

Table 2: In Vitro Antiproliferative Activity of N3/8-Disubstituted-3,8-diazabicyclo[3.2.1]octanes [3]

CompoundCell LineIC50 (µM)
2a CCRF-CEM (Leukemia)Low micromolar range
SKMEL28 (Melanoma)4-14
SKMES-1 (Lung Cancer)4-14
HepG2 (Liver Cancer)4-14
DU145 (Prostate Cancer)4-14
2b Leukemia Cell Linesup to 3
SKMEL28 (Melanoma)More potent than 2a
SKMES-1 (Lung Cancer)More potent than 2a
HepG2 (Liver Cancer)More potent than 2a
DU145 (Prostate Cancer)More potent than 2a

Table 3: Receptor Binding Affinities of 3,8-diazabicyclo[3.2.1]octane Derivatives [4][5]

CompoundTargetKi (nM)
1a α4β2 nAChR4.1 ± 0.21
Generic Derivatives Neuronal nAChRsNanomolar range

Experimental Protocols

Synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione[6]

This protocol describes a key step in the synthesis of many this compound derivatives.

Materials:

  • cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid

  • Acetic anhydride

  • Benzene

  • Alumina for chromatography

  • Ethanolic hydrogen chloride

  • Diethyl ether

Procedure:

  • Heat a mixture of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (32.3 g, 0.123 mole) and acetic anhydride (160 ml) at 100°C for 45 minutes after all the solid has dissolved.

  • Remove the solvent in vacuo to obtain a red-brown oil.

  • Dissolve the oil in a minimum amount of benzene.

  • Filter the solution to remove any unreacted starting material.

  • Chromatograph the filtrate on a 900 g alumina column, eluting with benzene.

  • Collect the fractions containing the pure, oily 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (yield: 13.2 g, 44%).

  • For preparation of the hydrochloride salt, treat a sample with excess ethanolic hydrogen chloride in diethyl ether solution.

G cluster_synthesis Synthesis Workflow start cis-5-(N-methylcarbamyl)-1- benzylpyrrolidine-2-carboxylic acid + Acetic anhydride heating Heat at 100°C start->heating evaporation Solvent Evaporation (in vacuo) heating->evaporation dissolution Dissolve in Benzene evaporation->dissolution filtration Filtration dissolution->filtration chromatography Alumina Column Chromatography filtration->chromatography product 8-Benzyl-3-methyl-3,8- diazabicyclo[3.2.1]octane-2,4-dione chromatography->product

Caption: Synthetic workflow for a key intermediate.

Hot Plate Test for Analgesia in Mice

This protocol is used to assess the analgesic properties of compounds by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

  • Test compound solution

  • Vehicle control solution

  • Male Swiss mice (20-25 g)

Procedure:

  • Set the hot plate temperature to 55 ± 0.5°C.

  • Administer the test compound or vehicle control to the mice (e.g., subcutaneously).

  • At a predetermined time after administration (e.g., 30 minutes), place a mouse on the hot plate.

  • Start the timer immediately.

  • Observe the mouse for signs of pain, such as licking of the hind paws or jumping.

  • Stop the timer and remove the mouse from the hot plate as soon as a pain response is observed.

  • Record the latency time. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

  • Compare the latency times of the test group to the control group to determine the analgesic effect.

G cluster_hotplate Hot Plate Test Protocol start Administer Compound/ Vehicle to Mice acclimatize Acclimatization Period start->acclimatize place_on_plate Place Mouse on Hot Plate (55°C) acclimatize->place_on_plate start_timer Start Timer place_on_plate->start_timer observe Observe for Pain Response start_timer->observe stop_timer Stop Timer & Record Latency observe->stop_timer Response remove_mouse Remove Mouse observe->remove_mouse No Response (Cut-off) stop_timer->remove_mouse analyze Compare Latency (Test vs. Control) remove_mouse->analyze

Caption: Workflow for the hot plate analgesia test.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., CCRF-CEM)

  • Complete culture medium

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

G cluster_mtt MTT Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound/ Vehicle Control seed_cells->treat_cells incubate_1 Incubate (48-72h) treat_cells->incubate_1 add_mtt Add MTT Solution incubate_1->add_mtt incubate_2 Incubate (4h) add_mtt->incubate_2 solubilize Add Solubilization Solution incubate_2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT antiproliferative assay.

Signaling Pathways

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Derivatives of 3,8-diazabicyclo[3.2.1]octane often act as agonists or antagonists at nAChRs, which are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and downstream signaling events.

G cluster_nachr nAChR Signaling Pathway ligand Acetylcholine / nAChR Agonist receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor channel_opening Ion Channel Opening receptor->channel_opening ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) depolarization->cellular_response

Caption: Simplified nAChR signaling pathway.

Mu-Opioid Receptor (MOR) Signaling

As ligands for MORs, these compounds can modulate the G-protein coupled receptor (GPCR) signaling cascade. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channel activity, resulting in an overall inhibitory effect on neuronal excitability.

G cluster_mor Mu-Opioid Receptor Signaling ligand Opioid Agonist receptor Mu-Opioid Receptor (MOR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Hyperpolarization, Reduced Neuronal Excitability) camp->cellular_response ion_channel->cellular_response

Caption: Key events in MOR signaling.

Monoamine Transporter Function

Derivatives targeting monoamine transporters (such as DAT, NET, and SERT) act by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

G cluster_transporter Monoamine Transporter Inhibition neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter->transporter reuptake Neurotransmitter Reuptake transporter->reuptake inhibitor This compound Derivative inhibitor->transporter synaptic_concentration Increased Synaptic Neurotransmitter Concentration reuptake->synaptic_concentration Blocked neurotransmission Enhanced Neurotransmission synaptic_concentration->neurotransmission

Caption: Mechanism of monoamine transporter inhibition.

References

Application Notes and Protocols for N-Alkylation of 3,8-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3,8-diazabicyclo[3.2.1]octane, a key scaffold in medicinal chemistry. The following sections outline common methods for introducing substituents at the nitrogen atoms, including direct alkylation and reductive amination, along with data for representative reactions.

Introduction

The 3,8-diazabicyclo[3.2.1]octane core is a conformationally rigid diamine structure that serves as a valuable building block in the design of novel therapeutics. Its unique three-dimensional arrangement allows for precise positioning of substituents to interact with biological targets. N-alkylation is a fundamental strategy for modifying this scaffold to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The two nitrogen atoms, N3 and N8, exhibit different steric and electronic environments, which can be exploited to achieve selective functionalization. Generally, the N3 position is more sterically accessible, while the N8 position is at a bridgehead. This difference can be leveraged through the use of protecting groups or by controlling reaction conditions to achieve mono- or di-alkylation.

General Experimental Workflow

The general workflow for the N-alkylation of 3,8-diazabicyclo[3.2.1]octane involves the reaction of the diamine with an alkylating agent, followed by workup and purification of the product. The choice of solvent, base, and temperature can significantly influence the reaction outcome, including yield and selectivity.

experimental_workflow reagents Reactants (3,8-diazabicyclo[3.2.1]octane, Alkylating Agent) solvent_base Solvent & Base Selection reagents->solvent_base Dissolve reaction Reaction (Stirring at specified temperature) solvent_base->reaction Initiate workup Aqueous Workup (Extraction) reaction->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product Characterized N-alkylated Product purification->product regioselectivity start 3,8-diazabicyclo[3.2.1]octane + Alkylating Agent (1 eq) n3_alkylation N3-Alkylation (Kinetic Product) start->n3_alkylation Favored n8_alkylation N8-Alkylation (Thermodynamic Product) start->n8_alkylation Less Favored conditions Reaction Conditions (Low Temperature, Short Time) conditions->start

Application of 3-Methyl-3,8-diazabicyclo[3.2.1]octane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. The conformational constraints of this scaffold provide a unique three-dimensional arrangement for pharmacophoric groups, making it an attractive template for the design of ligands targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. In particular, the N-methylated analog, 3-Methyl-3,8-diazabicyclo[3.2.1]octane, and its derivatives have shown considerable promise in the discovery of novel therapeutics for pain, cancer, and neurological disorders. This document provides a detailed overview of the applications of this scaffold, along with experimental protocols for its synthesis and biological evaluation.

Core Applications in Drug Discovery

The versatility of the this compound core has been exploited in several therapeutic areas:

  • Analgesia: Derivatives of 3,8-diazabicyclo[3.2.1]octane have been developed as potent analgesics, acting as agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These compounds are designed as analogs of the natural product epibatidine but with potentially improved side-effect profiles.

  • Antiproliferative Agents: N-substituted 3,8-diazabicyclo[3.2.1]octane derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting their potential as novel anticancer agents.

  • Central Nervous System (CNS) Disorders: The scaffold is a key component in the development of ligands for various nAChR subtypes, which are implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Synthesis Protocols

Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

A reported improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane provides a key entry point to a variety of derivatives. A general synthetic approach is outlined below, based on available literature.

Protocol: Synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (A key precursor) [1]

  • Reaction Setup: In a round-bottom flask, combine cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (32.3 g, 0.123 mole) and acetic anhydride (160 ml).

  • Heating: Heat the mixture at 100°C. The solid should dissolve completely. Continue heating for an additional 45 minutes.

  • Solvent Removal: Remove the acetic anhydride in vacuo to obtain a red-brown oil.

  • Dissolution: Dissolve the oil in a minimum amount of benzene.

  • Purification: Filter the solution to remove any unreacted starting material. The filtrate containing the desired product is then purified by chromatography on an alumina column (900 g) using benzene as the eluent.

  • Product Isolation: The pure product, 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, is obtained as an oil (yield: 13.2 g, 44%).

  • Salt Formation (Optional): For characterization, a hydrochloride salt can be prepared by treating a sample with excess ethanolic hydrogen chloride in diethyl ether, yielding a salt with a melting point of 140°-170°C. The free base can be crystallized from benzene to yield a solid with a melting point of 73°-75°C.

Further reduction steps, for example with lithium aluminum hydride, would be required to convert the dione to the fully reduced 3-methyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane, followed by debenzylation to yield the this compound core.

Application in Analgesia: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been extensively investigated as potent analgesics, with their mechanism of action attributed to the modulation of nAChRs.

Signaling Pathway

Activation of the α4β2 nAChR by 3,8-diazabicyclo[3.2.1]octane-based agonists initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release, leading to analgesia. The binding of the ligand to the receptor opens the ion channel, allowing the influx of Na+ and Ca2+ ions. This depolarization can trigger downstream signaling events involving protein kinase A (PKA) and protein kinase C (PKC), as well as the PI3K/Akt and Jak2/p38MAPK pathways, which can lead to long-term changes in receptor expression and function.

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR α4β2 nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Jak_p38 Jak2/p38MAPK Pathway nAChR->Jak_p38 Ligand 3-Methyl-3,8-diazabicyclo [3.2.1]octane Derivative Ligand->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization PKA PKA Ion_Influx->PKA PKC PKC Ion_Influx->PKC Neurotransmitter_Release Neurotransmitter Release Modulation Depolarization->Neurotransmitter_Release Gene_Expression Gene Expression Changes PKA->Gene_Expression PKC->Gene_Expression PI3K_Akt->Gene_Expression Jak_p38->Gene_Expression Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia Gene_Expression->Analgesia

nAChR-mediated analgesic signaling pathway.
Quantitative Data: nAChR Binding Affinity

Compound IDSubstitution PatternTargetKᵢ (nM)Reference
1a 3-(6-chloro-3-pyridazinyl)α4β2 nAChR4.1 ± 0.21[2][3]
(-)-Epibatidine -α4β2 nAChR0.042 ± 0.036[2]
Experimental Protocol: Hot Plate Test for Analgesia

This protocol assesses the analgesic properties of a test compound by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 1°C)

  • Test compound solution (e.g., 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)

  • Vehicle control solution

  • Standard analgesic drug (e.g., morphine)

  • Male CD-1 mice (or other appropriate strain)

  • Syringes for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Grouping: Divide the mice into groups (e.g., vehicle control, test compound, standard drug). A typical group size is 5-10 animals.

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the latency (in seconds) to the first sign of nociception, which can be paw licking, paw shaking, or jumping. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.

  • Dosing: Administer the test compound, vehicle, or standard drug to the respective groups via the desired route (e.g., s.c.). For example, compound 1a has been tested at a subcutaneous dose of 1 mg/kg.[2][3]

  • Post-dosing Latency: At predetermined time points after dosing (e.g., 15, 30, 45, 60 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Calculate the mean latency for each group at each time point. The analgesic effect can be expressed as the increase in latency compared to the baseline or the vehicle control group. The percentage of maximal possible effect (%MPE) can also be calculated.

Application in Cancer: Antiproliferative Activity

N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives have shown promising activity against various cancer cell lines.

Quantitative Data: In Vitro Antiproliferative Activity
Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
2a 3,8-bis[(2-(3,4,5-trimethoxyphenyl)pyridin-4-yl)methyl]CCRF-CEM (Leukemia)low micromolar[4]
2a Solid Tumors4 - 14[4]
2b 3,8-bis[(2-(4-methoxyphenyl)pyridin-4-yl)methyl]Leukemia cell linesup to 3[4]
2b SKMEL28, SKMES-1, HepG2, DU145More potent than 2a[4]
2j 3,8-bis[(2-(4-chlorophenyl)pyridin-4-yl)methyl]CCRF-CEM and solid tumorsSignificant cytotoxicity[4]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, SKMEL28, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Drug Discovery

The discovery of novel drugs based on the this compound scaffold typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Methyl-3,8-diazabicyclo [3.2.1]octane Library Binding_Assay Radioligand Binding Assay (e.g., for nAChRs) Synthesis->Binding_Assay Cell_Assay Cell Viability Assay (e.g., MTT for cancer) Synthesis->Cell_Assay Hit_ID Hit Identification Binding_Assay->Hit_ID Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Secondary_Assays Secondary Assays (e.g., functional assays, selectivity) SAR->Secondary_Assays ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Secondary_Assays->ADMET Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Hot Plate Test) Lead_Candidate->In_Vivo_Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Efficacy->PK_PD Preclinical_Candidate Preclinical Candidate PK_PD->Preclinical_Candidate

Drug discovery workflow for this compound derivatives.
Detailed Protocol: Radioligand Binding Assay for α4β2 nAChRs

This protocol is used to determine the binding affinity of test compounds to the α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Radioligand: [³H]Epibatidine or [³H]Cytisine

  • Non-specific binding agent: High concentration of a known ligand (e.g., 100 µM Nicotine)

  • Test compounds

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

  • 96-well plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-α4β2 cells.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL assay buffer.

      • Non-specific Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL non-specific binding agent.

      • Competition Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL of serially diluted test compound.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its rigid structure allows for precise orientation of substituents to optimize interactions with biological targets. The applications in analgesia and oncology are particularly well-documented, with several derivatives demonstrating potent in vitro and in vivo activity. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: 3-Methyl-3,8-diazabicyclo[3.2.1]octane Derivatives for nAChR Subtype Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the binding characteristics of 3-methyl-3,8-diazabicyclo[3.2.1]octane derivatives at nicotinic acetylcholine receptor (nAChR) subtypes. Detailed protocols for key binding and functional assays are included to facilitate the screening and characterization of these compounds.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological and pathological processes has made them attractive targets for drug discovery, particularly for neurological and psychiatric disorders. The this compound scaffold has emerged as a promising pharmacophore for the development of selective nAChR ligands. This document summarizes the binding affinities of key derivatives and provides detailed experimental procedures for their evaluation.

Data Presentation: nAChR Subtype Binding Affinities

The following tables summarize the in vitro binding affinities of this compound derivatives and related analogs for various nAChR subtypes. The data is compiled from competitive radioligand binding assays.

Table 1: Binding Affinity of 3-Substituted-3,8-diazabicyclo[3.2.1]octane Derivatives at the α4β2 nAChR Subtype.

Compound IDSubstituent at Position 3RadioligandnAChR SubtypeBinding Affinity (Ki) [nM]
1a 6-chloro-3-pyridazinyl[³H]cytisineα4β24.1 ± 0.21[1][2][3]

Table 2: Binding Affinities of Dibenzothiophene-based Ligands with this compound Moieties at Various nAChR Subtypes.

Compound IDnAChR SubtypeRadioligandBinding Affinity (Ki) [nM]
14b α7[³H]methyllycaconitine20[4]
α4β2[³H]epibatidine1,100[4]
α3β4[³H]epibatidine>10,000[4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7).[5] The concentration used should be at or below the dissociation constant (Kd) for the receptor.

  • Test Compounds: this compound derivatives of interest.

  • Non-specific Binding Control: A known nAChR agonist or antagonist (e.g., nicotine, epibatidine) at a saturating concentration.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the target nAChR subtype.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, membrane preparation, and radioligand.

    • Non-specific Binding: Add binding buffer, a saturating concentration of a known unlabeled nAChR ligand, membrane preparation, and radioligand.

    • Test Compound Competition: Add binding buffer, serial dilutions of the this compound derivative, membrane preparation, and radioligand.

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol outlines a method to characterize the functional activity (e.g., agonist, antagonist, allosteric modulator) of test compounds at specific nAChR subtypes expressed in Xenopus laevis oocytes.

Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for the desired nAChR subunits (e.g., α4 and β2).

  • Oocyte Incubation Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5, supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 µg/mL gentamycin.

  • Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.

  • Test Compounds: this compound derivatives.

  • Two-electrode voltage clamp setup.

  • Microinjection system.

Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Agonist Response: Apply a known concentration of ACh to elicit a baseline current response.

    • Test Compound as Agonist: Apply increasing concentrations of the this compound derivative to determine if it elicits a current, and generate a dose-response curve to determine EC50.

    • Test Compound as Antagonist: Pre-incubate the oocyte with the test compound for a defined period before co-applying it with a fixed concentration of ACh to assess for inhibition of the ACh-evoked current. Generate a dose-response curve to determine IC50.

    • Record the current responses using appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • For agonist activity, normalize the responses to the maximal response and fit the data to a sigmoidal dose-response curve to determine the EC50 and efficacy.

    • For antagonist activity, calculate the percentage of inhibition of the ACh-evoked current at each concentration of the test compound and fit the data to determine the IC50.

Signaling Pathways and Experimental Workflows

nAChR-Mediated Signaling Pathway

Activation of nAChRs by agonists leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades. Two prominent pathways involved in the cellular responses to nAChR activation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which are crucial for cell survival, proliferation, and differentiation.[6][7][8][9]

nAChR_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades Agonist Agonist (e.g., this compound derivative) nAChR nAChR Agonist->nAChR Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K MAPK_Pathway MAPK Pathway (ERK) Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: nAChR-mediated intracellular signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (from cells expressing nAChRs) Start->Membrane_Prep Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification 4. Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis 5. Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Two-Electrode Voltage Clamp Assay

The diagram below outlines the major steps for conducting a two-electrode voltage clamp experiment to assess the functional properties of a compound.

TEVC_Workflow Start Start Oocyte_Prep 1. Oocyte Preparation and cRNA Injection Start->Oocyte_Prep Incubation 2. Incubation for Receptor Expression (2-7 days) Oocyte_Prep->Incubation Recording_Setup 3. Electrophysiological Recording Setup Incubation->Recording_Setup Compound_Application 4. Compound Application (Agonist/Antagonist) Recording_Setup->Compound_Application Data_Acquisition 5. Data Acquisition (Current Measurement) Compound_Application->Data_Acquisition Data_Analysis 6. Data Analysis (EC50/IC50 determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

References

Application Notes and Protocols for the Synthesis of 3,8-Diazabicyclo[3.2.1]octane via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant interest in medicinal chemistry and drug development. Its constrained conformation makes it an attractive building block for the synthesis of novel therapeutics, as it can present pharmacophoric elements in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown promise as analgesic agents, acting on the nicotinic acetylcholine receptor system, as well as potential antiarrhythmic and antiproliferative agents.[1]

Among the various synthetic strategies to construct this bicyclic core, 1,3-dipolar cycloaddition reactions of azomethine ylides have emerged as a particularly powerful and versatile method.[2][3] This approach allows for the efficient, often stereoselective, formation of the 3,8-diazabicyclo[3.2.1]octane ring system. A prominent method involves the in-situ generation of 3-oxidopyraziniums, which serve as azomethine ylide precursors, from readily available 2(1H)-pyrazinones. These reactive dipoles then undergo a [3+2] cycloaddition with a variety of dipolarophiles, most commonly acrylate derivatives, to yield the desired bicyclic products.[2][3] While other cycloaddition pathways, such as aza-Diels-Alder reactions, have been considered, evidence suggests that the direct 1,3-dipolar cycloaddition is the primary route to the 3,8-diazabicyclo[3.2.1]octane framework.[2][4]

These application notes provide a detailed overview of the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives using this [3+2] cycloaddition strategy, including protocols for the preparation of starting materials and the cycloaddition reaction itself, along with quantitative data for a range of substrates.

Reaction Pathway and Experimental Workflow

The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives via the 1,3-dipolar cycloaddition of 3-oxidopyraziniums generally follows a two-step sequence. First, a 2(1H)-pyrazinone is N-alkylated to form a pyrazinium salt. This salt is then deprotonated in the presence of a dipolarophile to generate the reactive 3-oxidopyrazinium (an azomethine ylide), which undergoes the cycloaddition reaction.

Reaction_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: [3+2] Cycloaddition Pyrazinone 2(1H)-Pyrazinone PyraziniumSalt Pyrazinium Salt Pyrazinone->PyraziniumSalt Reflux in Acetonitrile AlkylHalide Alkyl Halide (R-X) AlkylHalide->PyraziniumSalt AzomethineYlide 3-Oxidopyrazinium (Azomethine Ylide) PyraziniumSalt->AzomethineYlide Deprotonation Dipolarophile Dipolarophile (e.g., Acrylate) Product 3,8-Diazabicyclo[3.2.1]octane Derivative Dipolarophile->Product Base Base (e.g., Et3N) Base->AzomethineYlide AzomethineYlide->Product [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives.

The general experimental workflow involves the synthesis and isolation of the pyrazinium salt, followed by the cycloaddition reaction and purification of the final product.

Experimental_Workflow start Start step1 Prepare Pyrazinium Salt: Reflux 2(1H)-pyrazinone with alkyl halide in acetonitrile. start->step1 step2 Isolate and Purify: Remove solvent, wash residue, and filter to obtain pyrazinium salt. step1->step2 step3 Set up Cycloaddition: Dissolve pyrazinium salt and dipolarophile in a suitable solvent (e.g., CH2Cl2). step2->step3 step4 Initiate Reaction: Add base (e.g., Et3N) to generate the azomethine ylide in situ. step3->step4 step5 Reaction Monitoring: Stir at room temperature and monitor progress by TLC. step4->step5 step6 Work-up and Purification: Quench reaction, extract product, and purify by flash chromatography. step5->step6 end Characterize Product step6->end

Caption: General experimental workflow for the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives.

Data Presentation

The [3+2] cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylate dipolarophiles proceeds efficiently at room temperature, yielding the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives. The yields are generally moderate to good, with reaction times varying depending on the steric and electronic properties of the acrylate.[2]

EntryDipolarophileR GroupReaction Time (h)Yield (%)
1Methyl acrylateH0.7573
2tert-Butyl acrylateH1.563
3Methyl crotonateCH₃651

Table 1: Yields for the [3+2] cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylate derivatives.[2]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the 2(1H)-pyrazinone precursor, its N-alkylation to the pyrazinium salt, and the subsequent cycloaddition reaction.

Protocol 1: Synthesis of 5,6-dimethyl-2(1H)-pyrazinone

This protocol describes the synthesis of the pyrazinone starting material from glycinamide hydrochloride and butane-2,3-dione.

Materials:

  • Glycinamide hydrochloride

  • Methanol (MeOH)

  • 12.5 M Sodium hydroxide (NaOH) solution

  • Butane-2,3-dione (diacetyl)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve glycinamide hydrochloride (1.0 eq) in methanol and cool the solution to -30 °C.

  • Slowly add a 12.5 M aqueous solution of NaOH (2.5 eq) and stir the mixture for 10 minutes.

  • Add a pre-cooled solution of butane-2,3-dione (1.2 eq) in methanol dropwise, maintaining the temperature at -30 °C.

  • Stir the reaction mixture at -30 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture with concentrated HCl and then neutralize with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethyl-2(1H)-pyrazinone, which can be purified by recrystallization or chromatography.

Protocol 2: Synthesis of 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide

This protocol details the N-alkylation of the pyrazinone to form the pyrazinium salt, the direct precursor for the cycloaddition.

Materials:

  • 5,6-dimethyl-2(1H)-pyrazinone

  • 4-Methoxybenzyl bromide

  • Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve 5,6-dimethyl-2(1H)-pyrazinone (1.0 eq) in acetonitrile.

  • Add 4-methoxybenzyl bromide (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Wash the resulting solid residue with a suitable solvent (e.g., diethyl ether or dichloromethane) to remove unreacted starting materials.

  • Filter the solid and dry under vacuum to obtain the pyrazinium bromide salt.

Protocol 3: General Procedure for the [3+2] Cycloaddition

This protocol describes the general method for the cycloaddition of a pyrazinium salt with an acrylate dipolarophile to form the 3,8-diazabicyclo[3.2.1]octane derivative.

Materials:

  • Pyrazinium salt (e.g., 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide) (1.0 eq)

  • Acrylate dipolarophile (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the pyrazinium salt (1.0 eq) and the acrylate dipolarophile (1.5 eq) in dichloromethane at room temperature, add triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 45 minutes to several hours depending on the substrate.[2]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3,8-diazabicyclo[3.2.1]octane derivative.[2]

Example Synthesis: Methyl 8-(4-methoxybenzyl)-5,7-dimethyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate

This specific example follows the general procedure for the cycloaddition.

Reactants:

  • 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (88 mg, 0.27 mmol, 1.0 eq)

  • Methyl acrylate (37 μL, 0.41 mmol, 1.5 eq)

  • Triethylamine (75 µL, 0.54 mmol, 2.0 eq)

  • Dichloromethane (5 mL)

Procedure: Following the general procedure, the reaction was performed at room temperature for 45 minutes. Final purification by flash chromatography eluting with CH₂Cl₂/MeOH (99:1) afforded the product as a pale yellow solid (66 mg, 73% yield).[2]

References

Application Notes and Protocols: 3-Methyl-3,8-diazabicyclo[3.2.1]octane as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold, and its methylated derivative 3-Methyl-3,8-diazabicyclo[3.2.1]octane, are rigid bicyclic structures that have garnered significant interest in medicinal chemistry. Their conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, making them valuable templates for designing ligands that target various receptors and transporters in the central nervous system. These application notes provide an overview of the use of this compound and its parent scaffold as ligands, with a primary focus on their application in the development of analgesic compounds targeting nicotinic acetylcholine receptors (nAChRs). While the scaffold has also been explored for opioid receptor ligands, its application in transition metal-catalyzed reactions is not well-documented in the reviewed literature.

Application in Medicinal Chemistry: Analgesic Drug Development

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have shown significant promise as potent analgesics. Notably, studies have demonstrated that these compounds can elicit their effects through modulation of the nicotinic acetylcholine receptor system, offering a potential alternative to opioid-based pain relief.

Quantitative Data: Nicotinic Receptor Binding Affinity and Analgesic Activity

The following tables summarize the binding affinity of a key derivative at the α4β2 nAChR subtype and the analgesic activity of a series of related compounds as determined by the hot plate test.

Compound IDStructureReceptor SubtypeKᵢ (nM)[1]
1a 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChR4.1 ± 0.21

Table 1: Nicotinic Acetylcholine Receptor Binding Affinity of a 3,8-diazabicyclo[3.2.1]octane Derivative.

Compound IDDose (mg/kg, s.c.)Latency Time (s) at 15 minLatency Time (s) at 30 minLatency Time (s) at 45 minLatency Time (s) at 60 min
1a 121.5 ± 2.525.6 ± 2.121.5 ± 2.213.7 ± 1.3
1d 1020.3 ± 2.420.5 ± 2.118.7 ± 2.615.1 ± 0.6
1g 1022.2 ± 1.419.7 ± 2.919.6 ± 2.7-

Table 2: Analgesic Activity of 3,8-diazabicyclo[3.2.1]octane Derivatives in the Mouse Hot Plate Test.[1] Data are presented as mean ± SEM.

Signaling Pathway

The analgesic effect of certain 3,8-diazabicyclo[3.2.1]octane derivatives is mediated through the nicotinic acetylcholine receptor (nAChR) signaling pathway. The binding of the ligand to the nAChR, a ligand-gated ion channel, leads to its activation and subsequent downstream signaling events that ultimately result in pain modulation. This mechanism is distinct from that of opioid analgesics.

G Ligand 3,8-Diazabicyclo[3.2.1]octane Derivative nAChR Nicotinic Acetylcholine Receptor (α4β2) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Analgesia Analgesic Effect Signaling->Analgesia Leads to

Caption: Proposed signaling pathway for nAChR-mediated analgesia.

Experimental Protocols

Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)

This protocol is adapted from the synthesis described in the literature.[1]

Workflow Diagram

G Start 3-Benzyl-3,8-diazabicyclo [3.2.1]octane Step1 Protection of N8 with Boc Anhydride Start->Step1 Intermediate1 N8-Boc-3-benzyl-3,8-diaza bicyclo[3.2.1]octane Step1->Intermediate1 Step2 Catalytic Debenzylation Intermediate1->Step2 Intermediate2 N8-Boc-3,8-diazabicyclo [3.2.1]octane Step2->Intermediate2 Step3 Coupling with 3,6-dichloropyridazine Intermediate2->Step3 Intermediate3 N8-Boc-3-(6-chloro-3-pyridazinyl) -3,8-diazabicyclo[3.2.1]octane Step3->Intermediate3 Step4 Deprotection with HCl in Ether Intermediate3->Step4 End 3-(6-chloro-3-pyridazinyl)-3,8- diazabicyclo[3.2.1]octane (1a) Step4->End

Caption: Synthetic workflow for compound 1a.

Materials:

  • 3-Benzyl-3,8-diazabicyclo[3.2.1]octane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Methanol

  • 3,6-Dichloropyridazine

  • Triethylamine

  • Toluene

  • Hydrochloric acid solution in diethyl ether

Procedure:

  • Protection of the N8-amine: To a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane in dichloromethane, add di-tert-butyl dicarbonate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Debenzylation: The N8-Boc protected intermediate is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration.

  • Coupling: The resulting N8-Boc-3,8-diazabicyclo[3.2.1]octane is dissolved in toluene. 3,6-dichloropyridazine and triethylamine are added, and the mixture is refluxed until the reaction is complete.

  • Deprotection: The crude product from the previous step is dissolved in a minimal amount of solvent and treated with a solution of hydrochloric acid in diethyl ether. The mixture is stirred to induce precipitation of the hydrochloride salt of the final product, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a).

Nicotinic Receptor Binding Assay ([³H]Cytisine)

This protocol is a general procedure for a competitive radioligand binding assay.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]Cytisine (radioligand)

  • 3,8-diazabicyclo[3.2.1]octane derivative (test compound)

  • Nicotine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Binding Assay: In assay tubes, combine the prepared brain membranes, [³H]cytisine at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of nicotine.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia

This is a standard in vivo assay to assess the analgesic properties of a compound.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Mice

  • Test compound solution

  • Vehicle control solution

  • Positive control (e.g., morphine) solution

  • Timer

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Start the timer and observe the mouse for signs of pain, such as licking a hind paw or jumping. Record the latency time for this response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 45, and 60 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: An increase in the latency time compared to the baseline and the vehicle-treated group indicates an analgesic effect. The data can be expressed as the mean latency time or as the percentage of the maximum possible effect (%MPE).

Conclusion

This compound and its parent scaffold are versatile building blocks in medicinal chemistry, particularly for the development of novel analgesics. The ability of their derivatives to potently interact with nicotinic acetylcholine receptors highlights a promising avenue for the development of non-opioid pain therapeutics. The provided protocols offer a starting point for the synthesis and evaluation of new compounds based on this privileged scaffold. Further research is warranted to explore the full potential of this ligand class, including a more comprehensive characterization of its structure-activity relationship at various nAChR subtypes and an investigation into its potential applications in other therapeutic areas. The utility of this scaffold in catalysis remains an open area for investigation.

References

Application Notes and Protocols: Synthesis of Analgesic Diazabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of analgesic diazabicyclo[3.2.1]octane derivatives, a class of compounds with significant potential in pain management. The protocols outlined below are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has proven to be a valuable template in the design of centrally acting analgesic agents.[1] Its constrained conformation allows for specific spatial orientation of pharmacophoric groups, leading to enhanced interactions with biological targets such as opioid and nicotinic acetylcholine receptors (nAChRs).[2][3] Notably, derivatives of this scaffold have been investigated as analogues of epibatidine, a potent natural analgesic, demonstrating significant antinociceptive effects in preclinical studies.[1][4][5] This document details the synthesis of a representative derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which has shown promising analgesic activity.[4][5]

Synthetic Workflow Overview

The synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) involves a multi-step process starting from the commercially available 3-benzyl-3,8-diazabicyclo[3.2.1]octane. The key steps include the protection of the N8 position, debenzylation at the N3 position, coupling with the heteroaryl chloride, and final deprotection to yield the target compound.

Synthesis_Workflow A 3-Benzyl-3,8-diazabicyclo[3.2.1]octane B N8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane A->B Boc Anhydride, DCM C N8-Boc-3,8-diazabicyclo[3.2.1]octane B->C Catalytic Debenzylation (H2, Pd/C) D N8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane C->D 3,6-Dichloropyridazine, Toluene, Et3N E 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Target Compound) D->E HCl in Diethyl Ether

Caption: Synthetic workflow for 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel 60 (70-230 mesh). Melting points are uncorrected. ¹H NMR spectra can be recorded on a 200 or 500 MHz spectrometer, with chemical shifts reported in ppm relative to tetramethylsilane.

Step 1: Synthesis of 8-(tert-butoxycarbonyl)-3-benzyl-3,8-diazabicyclo[3.2.1]octane

To a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane (1 g, 5 mmol) in anhydrous dichloromethane (10 mL), an equimolar amount of di-tert-butyl dicarbonate (Boc₂O) (1.1 g) is added.[4] The reaction mixture is stirred overnight under a nitrogen atmosphere at room temperature.[4] The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the N8-Boc protected intermediate.

Step 2: Synthesis of 8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane

The N8-Boc protected benzyl derivative from Step 1 is dissolved in a suitable solvent like methanol and subjected to catalytic debenzylation. 10% Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is hydrogenated at ambient pressure and 40°C for approximately 3 hours.[6] The catalyst is removed by filtration, and the solvent is evaporated to give the debenzylated product.

Step 3: Synthesis of 8-(tert-butoxycarbonyl)-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

The debenzylated intermediate from Step 2 is condensed with 3,6-dichloropyridazine. The reaction is carried out in refluxing toluene in the presence of an equimolar amount of triethylamine.[4] The mixture is heated for several hours until the reaction is complete as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by column chromatography.

Step 4: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (hydrochloride salt)

The Boc-protected heteroaryl derivative from Step 3 is deprotected by stirring overnight with a solution of hydrochloric acid in diethyl ether.[4] This procedure cleaves the Boc protecting group and yields the final product as its hydrochloride salt. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneC₁₀H₁₃ClN₄224.69~Comparable to alternative methodsNot reportedAnalyses for C, H, N are within ±0.4% of theoretical values. ¹H NMR spectra are consistent with the proposed structure.

Analgesic Activity

The analgesic properties of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) have been evaluated in vivo.

TestSpeciesDoseEffectDuration
Hot Plate TestMouse1 mg/kg (s.c.)Significant increase in pain threshold~45 minutes
Abdominal Constriction TestMouse5 mg/kgGood protection-
Abdominal Constriction TestMouse20 mg/kgComplete prevention of constrictions-

Data sourced from Barlocco et al., 1998.[4][5]

Mechanism of Action and Signaling Pathway

The analgesic effect of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane is suggested to be mediated through the nicotinic acetylcholine receptor (nAChR) system, as its antinociceptive action is antagonized by mecamylamine (a nAChR antagonist) but not by naloxone (an opioid antagonist).[5] Binding studies have confirmed a high affinity for the α4β2 nAChR subtype (Ki = 4.1 ± 0.21 nM).[5]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Diazabicyclooctane Derivative (Agonist) B α4β2 nAChR A->B Binds to C Ion Influx (Na+, Ca2+) B->C Channel Opening D Membrane Depolarization C->D Leads to E Neurotransmitter Release (e.g., Dopamine, GABA) D->E Triggers F Modulation of Pain Signaling E->F Results in

Caption: Proposed signaling pathway for nAChR-mediated analgesia.

Conclusion

The synthetic protocol detailed above provides a reliable method for the preparation of analgesic diazabicyclo[3.2.1]octane derivatives. The promising in vivo activity of these compounds, coupled with their specific interaction with the α4β2 nicotinic acetylcholine receptor subtype, highlights their potential as lead structures for the development of novel, non-opioid analgesics. Further derivatization of the diazabicyclo[3.2.1]octane core could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols: Synthesis of Epibatidine Analogues Utilizing 3-Methyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel epibatidine analogues using 3-methyl-3,8-diazabicyclo[3.2.1]octane as a key building block. The described analogues, particularly those with heteroaryl substitutions, have shown significant potential as potent analgesics acting via the nicotinic acetylcholine receptor (nAChR) system, offering a promising avenue for the development of non-opioid pain therapeutics.

Introduction

Epibatidine, a natural alkaloid, is a potent analgesic that acts as a nicotinic acetylcholine receptor agonist.[1][2] However, its high toxicity limits its therapeutic application.[1][2] Consequently, research has focused on the development of analogues that retain the analgesic properties of epibatidine while exhibiting a more favorable safety profile. One promising strategy involves the modification of the bicyclic core of epibatidine. The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a viable alternative to the 7-azabicyclo[2.2.1]heptane core of epibatidine, leading to the discovery of potent nAChR ligands with significant analgesic activity.[3]

This document outlines the synthesis of epibatidine analogues where the 3-position of the 3,8-diazabicyclo[3.2.1]octane ring is substituted with various chlorinated heteroaryl moieties. The presence of a methyl group at the 8-position of the bicyclic system is a key structural feature of the target analogues.

Synthetic Strategy

The general synthetic approach involves a multi-step process, beginning with the preparation of the core scaffold, 8-methyl-3,8-diazabicyclo[3.2.1]octane. This is followed by the coupling of this core with a suitable chlorinated heteroaromatic ring system. A key intermediate in this process is the N-Boc protected 8-methyl-3,8-diazabicyclo[3.2.1]octane, which allows for selective substitution at the 3-position.

Data Presentation

Table 1: Pharmacological Data of 3-(Heteroaryl)-3,8-diazabicyclo[3.2.1]octane Analogues
Compound IDR Group (at N8)Heteroaryl Group (at N3)Analgesic Activity (Hot Plate Test)nAChR Subtype Affinity (Ki, nM)
1a H6-chloro-3-pyridazinylSignificant increase in pain threshold at 1 mg/kg (s.c.)4.1 (α4β2)
1c Et6-chloro-3-pyridazinylWeaker than 1aNot Reported
1j H6-chloro-2-pyridylActiveNot Reported
2a H6-chloro-3-pyridazinyl (at N8)Less active than 1aNot Reported

Data extracted from Barlocco et al., J. Med. Chem. 1998, 41 (5), pp 674–681.

Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

This protocol describes a potential route for the synthesis of the key starting material, 8-methyl-3,8-diazabicyclo[3.2.1]octane, based on established methods for the synthesis of similar bicyclic systems.

Step 1.1: Synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Combine cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (0.123 mol) and acetic anhydride (160 mL).

  • Heat the mixture to 100 °C and maintain this temperature for 45 minutes after all solids have dissolved.

  • Remove the solvent under reduced pressure to yield a red-brown oil.

  • Dissolve the oil in a minimal amount of benzene.

  • Purify the product by column chromatography on alumina using benzene as the eluent to yield 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.

Step 1.2: Reduction to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

  • Dissolve 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in anhydrous tetrahydrofuran (THF).

  • Slowly add lithium aluminum hydride (LiAlH4) to the solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and quench carefully with water, followed by 15% NaOH solution, and then water again.

  • Filter the resulting solid and concentrate the filtrate to obtain crude 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.

Step 1.3: Debenzylation to 8-Methyl-3,8-diazabicyclo[3.2.1]octane

  • Dissolve 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (3 atm) at room temperature for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 8-methyl-3,8-diazabicyclo[3.2.1]octane.

Protocol 2: Synthesis of 3-(6-Chloro-3-pyridazinyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane

Step 2.1: N-Boc Protection of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

  • Dissolve 8-methyl-3,8-diazabicyclo[3.2.1]octane in dichloromethane (CH2Cl2).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate.

Step 2.2: N-Arylation with 3,6-Dichloropyridazine

  • Dissolve tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (1 equivalent), 3,6-dichloropyridazine (1 equivalent), and triethylamine (1.1 equivalents) in toluene.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-(6-chloro-3-pyridazinyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate.

Step 2.3: Deprotection to Yield the Final Product

  • Dissolve the Boc-protected intermediate in diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Collect the precipitated hydrochloride salt by filtration, wash with diethyl ether, and dry to obtain 3-(6-chloro-3-pyridazinyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride.

Visualizations

Synthesis Pathway

Synthesis_Pathway start cis-5-(N-methylcarbamyl)- 1-benzylpyrrolidine-2-carboxylic acid intermediate1 8-Benzyl-3-methyl-3,8-diazabicyclo [3.2.1]octane-2,4-dione start->intermediate1 Acetic anhydride intermediate2 3-Benzyl-8-methyl-3,8-diazabicyclo [3.2.1]octane intermediate1->intermediate2 LiAlH4 starting_material 8-Methyl-3,8-diazabicyclo [3.2.1]octane intermediate2->starting_material H2, Pd/C protected_intermediate tert-Butyl 8-methyl-3,8-diazabicyclo [3.2.1]octane-3-carboxylate starting_material->protected_intermediate (Boc)2O coupled_product tert-Butyl 3-(6-chloro-3-pyridazinyl) -8-methyl-3,8-diazabicyclo[3.2.1] octane-3-carboxylate protected_intermediate->coupled_product 3,6-Dichloropyridazine, Et3N, Toluene final_product 3-(6-Chloro-3-pyridazinyl)-8-methyl -3,8-diazabicyclo[3.2.1]octane coupled_product->final_product HCl/Et2O

Caption: Synthetic pathway for 3-(6-Chloro-3-pyridazinyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis s1 Reactants Mixing s2 Reaction under controlled conditions s1->s2 s3 Reaction Monitoring (TLC) s2->s3 w1 Quenching s3->w1 Completion w2 Extraction w1->w2 w3 Washing & Drying w2->w3 p1 Solvent Evaporation w3->p1 p2 Column Chromatography p1->p2 p3 Characterization (NMR, MS) p2->p3 Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR α4β2 nAChR IonChannel Ion Channel Opening nAChR->IonChannel Activates Analog Epibatidine Analogue Analog->nAChR Binds to Cations Na+, Ca2+ Influx IonChannel->Cations Depolarization Neuronal Depolarization Cations->Depolarization Analgesia Analgesic Effect Depolarization->Analgesia

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane. The information is designed to address common challenges and improve reaction yields.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

1. General Synthesis & Route Selection

  • Question: What is a common and reliable synthetic route to prepare this compound?

  • Answer: A frequently employed strategy involves a multi-step synthesis starting from readily available precursors, such as diethyl meso-2,5-dibromoadipate or pyroglutamic acid. A common route proceeds through the formation of a bicyclic dione intermediate, which is subsequently reduced. The final methylation can be achieved through reductive amination or direct alkylation. An overall synthetic approach is outlined below.

Synthesis_Workflow start Starting Materials (e.g., Diethyl meso-2,5-dibromoadipate) pyrrolidine cis-1-Methylpyrrolidine-2,5-dicarboxylate Formation start->pyrrolidine Methylamine cyclization Cyclization to Bicyclic Dione (e.g., with Benzylamine) pyrrolidine->cyclization dione 3-Benzyl-8-methyl-3,8- diazabicyclo[3.2.1]octan-2,4-dione cyclization->dione reduction Reduction of Dione (e.g., with LiAlH4) dione->reduction debenzylation Debenzylation (Catalytic Hydrogenation) reduction->debenzylation methylation N-Methylation (e.g., Reductive Amination) debenzylation->methylation product 3-Methyl-3,8-diazabicyclo [3.2.1]octane methylation->product

2. Low Yield in Cyclization Step

  • Question: My yield for the cyclization step to form the bicyclic dione, for instance, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, is very low. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this intramolecular cyclization can be due to several factors, including incomplete reaction, side reactions, or decomposition at high temperatures.

    • Incomplete Reaction: The cyclization often requires high temperatures (e.g., refluxing in xylene followed by heating at even higher temperatures) to drive the reaction to completion. Ensure the reaction is heated for a sufficient duration.

    • Side Reactions: The formation of polymeric byproducts can compete with the desired intramolecular cyclization. Using high-dilution conditions can sometimes favor the intramolecular pathway.

    • Thermal Decomposition: The required high temperatures can also lead to the decomposition of starting materials or the product. Careful temperature control is crucial. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • Purification Loss: The product may be lost during purification. Recrystallization from a suitable solvent system, such as ethyl acetate-hexane, can be effective for isolating the dione.

3. Issues with the Reduction of the Bicyclic Dione

  • Question: I am having trouble with the reduction of the bicyclic dione (e.g., 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione) using Lithium Aluminum Hydride (LiAlH₄). What are the common problems and solutions?

  • Answer: The reduction of amides with LiAlH₄ is a powerful transformation but can present challenges.

    • Incomplete Reduction: This can be due to insufficient LiAlH₄ or reaction time. Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents per amide group) to ensure complete reduction. The reaction is often performed in a high-boiling ether solvent like dioxane at reflux to ensure it goes to completion.

    • Formation of Side Products: Cleavage of the C-N bond can sometimes occur as a side reaction.[1] Careful control of the reaction temperature and the order of addition of reagents can minimize this. Adding the dione solution dropwise to a stirred suspension of LiAlH₄ is a common practice.

    • Difficult Work-up: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A standard Fieser work-up (sequential addition of water, 15% aqueous NaOH, and then more water) can facilitate the precipitation of granular aluminum salts that are easier to filter.

    • Safety: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

4. Challenges in N-Methylation

  • Question: What are the common issues when introducing the methyl group at the N3 position?

  • Answer: The N-methylation step can suffer from low yield or the formation of over-methylated byproducts.

    • Low Yield: If using reductive amination with formaldehyde, the reaction conditions (pH, reducing agent) need to be optimized. Sodium triacetoxyborohydride is often a mild and effective reducing agent for this transformation. For direct alkylation with a methylating agent (e.g., methyl iodide), the choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate in a polar aprotic solvent like acetonitrile is a common choice.

    • Over-methylation: The product, this compound, can be further alkylated to form a quaternary ammonium salt. To avoid this, use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC or LC-MS. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.

Data Presentation

The following tables summarize quantitative data from literature for key steps in analogous syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Yields of Key Intermediates in the Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

StepStarting MaterialProductReagents and ConditionsYield (%)
Pyrrolidine FormationDiethyl meso-2,5-dibromoadipoateDiethyl cis-1-methylpyrrolidine-2,5-dicarboxylateMethylamine, THF91
CyclizationDiethyl cis-1-methylpyrrolidine-2,5-dicarboxylate3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dioneBenzylamine, Xylene (reflux), then 210°C34
Reduction3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octaneLiAlH₄, Dioxane (reflux)65
Debenzylation3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane8-Methyl-3,8-diazabicyclo[3.2.1]octaneH₂, Pd/C, Methanol93
Overall Yield Diethyl meso-2,5-dibromoadipoate8-Methyl-3,8-diazabicyclo[3.2.1]octaneFour steps~19

Data extracted from an improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane.

Table 2: Comparison of Yields for a Substituted 3,8-Diazabicyclo[3.2.1]octane Analogue

StepDescriptionYield (%)
1-3Conversion of N-Benzyl-2,5-dicarbethoxypyrrolidine to N-Boc-2,5-dihydroxymethylpyrrolidine-
4Mesylation of the diol-
5Cyclization with benzylamine-
Overall Yield (5 steps) 42

Data from an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues.[2]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione

  • A solution of diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate and benzylamine in xylene is refluxed for 16 hours.

  • The solvent is evaporated, and the temperature is raised to 210°C.

  • After 18 hours of heating, the reaction mixture is allowed to cool to room temperature.

  • The crude product is distilled under vacuum (0.1 mbar, 180°C).

  • The solidified material is recrystallized from ethyl acetate-hexane to afford the pure product.

Protocol 2: Reduction of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione with LiAlH₄

  • To a stirred suspension of LiAlH₄ in anhydrous dioxane, a solution of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione in anhydrous dioxane is added dropwise under an inert atmosphere.

  • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and water.

  • The resulting precipitate is filtered off and washed with dioxane.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 3: N-Methylation via Reductive Amination

  • To a solution of 3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), is added aqueous formaldehyde (1.1 equivalents).

  • The mixture is stirred for a period (e.g., 1 hour) at room temperature.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Visualizations

The following diagrams illustrate key chemical transformations and troubleshooting logic.

LiAlH4_Reduction Dione Bicyclic Dione LiAlH4 LiAlH4 (Anhydrous Ether Solvent) Dione->LiAlH4 Intermediate Tetrahedral Intermediate LiAlH4->Intermediate Hydride Attack Product Reduced Bicyclic Diamine Intermediate->Product Elimination & Further Reduction SideProduct C-N Cleavage Products Intermediate->SideProduct Unwanted Cleavage

Troubleshooting_Yield start Low Yield in a Synthetic Step check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Evaluate Work-up and Purification Procedure start->check_workup optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Systematically Vary Conditions (e.g., DoE) check_conditions->optimize_conditions optimize_workup Modify Extraction/Purification Method check_workup->optimize_workup

References

Technical Support Center: Purification of 3-Methyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-Methyl-3,8-diazabicyclo[3.2.1]octane. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance in a question-and-answer format. We will explore common challenges, troubleshooting strategies, and detailed protocols to ensure you achieve the desired purity for this critical building block. The unique bicyclic diamine structure of this scaffold makes it invaluable in medicinal chemistry, but its successful application hinges on obtaining high-purity material, as even minor impurities can drastically affect downstream reactions and biological assays.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways involve cyclization steps and the use of protecting groups.[2][3] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Such as precursors like cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid or incompletely cyclized intermediates.[4]

  • Side-Products: Formation of isomers or products from cleavage of bonds within the bicyclic system can occur, especially under harsh reaction conditions like reduction with powerful hydrides (e.g., LiAlH₄).[2]

  • Reagents and Solvents: Residual solvents from the reaction or work-up (e.g., xylene, ethyl acetate, THF) and leftover reagents.[2]

  • By-products from Deprotection: If a protecting group strategy is used (e.g., benzyl groups), impurities from the debenzylation step (e.g., hydrogenolysis) may be present.[2][3]

Q2: Should I purify the free base or convert it to a salt first?

This is a crucial decision that depends on the physical state of your crude product and the intended purification method.

  • Free Base: this compound as a free base is often an oil or a low-melting solid.[4][5] This form is suitable for purification by vacuum distillation (if thermally stable) or column chromatography .

  • Dihydrochloride Salt: Converting the amine to its dihydrochloride salt is a highly effective purification strategy.[5][6] The salt is typically a white crystalline solid, making it ideal for purification by recrystallization .[2] This process is excellent for removing non-basic impurities and often results in a highly pure, stable, and easy-to-handle final product.

Q3: My compound is a persistent oil. What are my best options for purification?

Purifying an oily product requires techniques that do not rely on crystallization.

  • Vacuum Distillation: If the compound is thermally stable and the impurities have significantly different boiling points, vacuum distillation is a viable option for purification on a larger scale. A Büchi oven or similar apparatus can be effective.[2]

  • Column Chromatography: This is the most common method for purifying oily amines. Silica gel is a standard stationary phase, but the basic nature of the diamine requires special consideration to avoid poor separation and streaking (see Troubleshooting Q6). Alumina can also be used as an alternative stationary phase.[4][5]

Q4: How should I properly handle and store my purified this compound?

Proper handling and storage are critical to maintain the purity of your compound.

  • Hygroscopic Nature: Like many amines, this compound can be hygroscopic, meaning it absorbs moisture from the air.[7] Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store the compound in a cool, dry place, generally below 30°C (86°F), to maintain stability.[7]

  • Container Choice: Use containers made of compatible materials like glass or high-density polyethylene (HDPE) to prevent contamination.[7]

Purification Method Selection

The choice of purification method is critical and depends on the scale of your synthesis, the nature of the impurities, and the physical state of your crude product. The following decision tree can guide your selection process.

G start Crude Product This compound is_solid Is the crude product a solid? start->is_solid is_oil Is the crude product an oil or low-melting solid? start->is_oil is_solid->is_oil No recrystallize Recrystallization (Highly effective for removing non-polar impurities) is_solid->recrystallize Yes convert_to_salt Consider converting to dihydrochloride salt and recrystallize is_oil->convert_to_salt Chromatography is difficult or ineffective distill Vacuum Distillation (Good for large scale & thermally stable compounds) is_oil->distill Impurities are volatile & bp differs chromatography Column Chromatography (Versatile for most non-volatile impurities) is_oil->chromatography Most impurities are non-volatile

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q5: My compound "oils out" during recrystallization instead of forming crystals. What went wrong?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The compound is likely coming out of solution at a temperature above its melting point.

  • Solutions:

    • Lower the Saturation Temperature: Add a small amount more of the hot solvent to the solution to decrease the saturation point. This ensures crystallization begins at a lower temperature.

    • Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling is essential for forming a proper crystal lattice.[8]

    • Induce Crystallization: If crystals are slow to form, use a seed crystal (a tiny crystal of the pure compound) to provide a nucleation site. Alternatively, gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that initiate crystallization.[9]

    • Change Solvent System: Your chosen solvent may be inappropriate. An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[8] Experiment with different solvent mixtures.

Q6: I'm getting severe streaking and poor separation on my silica gel column. How can I fix this?

This is a classic issue when purifying basic compounds like amines on acidic silica gel. The amine can interact strongly and irreversibly with the acidic silanol groups on the silica surface.

  • Causality: Strong acid-base interactions between the amine and the silica gel lead to tailing, streaking, and sometimes complete retention of the compound on the column.

  • Solutions:

    • Deactivate the Silica: Add a small percentage of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[5]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic compounds.[4]

    • Check for Overloading: Loading too much crude material onto the column will inevitably lead to poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound).

Q7: My final product is a salt, but it has a brownish or reddish color. Is this a problem?

While a slight off-white or tan color may be acceptable depending on your requirements, a significant brown or red discoloration often indicates the presence of oxidized impurities.

  • Causality: Amines can be susceptible to air oxidation over time, especially if exposed to light or trace metal catalysts, leading to colored by-products.

  • Solutions:

    • Charcoal Treatment: During recrystallization, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

    • Repeat Purification: If the color persists, a second recrystallization or purification of the free base by column chromatography before salt formation may be necessary.

    • Inert Atmosphere: Ensure that all steps, especially those involving heating, are carried out under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (as Dihydrochloride Salt)

This protocol is ideal for converting an impure, oily free base into a clean, crystalline solid.

Workflow Diagram:

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Free Base in a suitable solvent (e.g., Ether, EtOAc) B 2. Add HCl Solution (e.g., 2M HCl in Ether) dropwise with stirring until precipitation is complete A->B C 3. Isolate Crude Salt by vacuum filtration. Wash with cold solvent B->C D 4. Select Recrystallization Solvent (e.g., Ethanol/Ether, Methanol/EtOAc) C->D E 5. Dissolve Crude Salt in minimum amount of hot solvent D->E F 6. Cool Slowly First to room temp, then in an ice bath E->F G 7. Collect Pure Crystals by vacuum filtration F->G H 8. Wash and Dry Wash with cold solvent, then dry under vacuum G->H

Caption: Step-by-step workflow for purification via salt recrystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude this compound free base in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc).

    • While stirring vigorously, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

    • The dihydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Place the crude salt in an Erlenmeyer flask.

    • Select an appropriate solvent system. A mixture of a polar solvent in which the salt is soluble when hot (e.g., ethanol, methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, EtOAc, hexane) often works well.[2]

    • Heat the polar solvent (e.g., ethanol) and add the minimum amount required to fully dissolve the salt.[9]

    • If the solution is colored, this is the point to add activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[8]

  • Collection and Drying:

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold non-polar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all residual solvent. The purity can be checked by HPLC, NMR, and melting point analysis.[10]

Protocol 2: Purification by Flash Column Chromatography (Free Base)

This protocol is suitable for purifying the oily free base from non-volatile or similarly basic impurities.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Prepare the eluent system. A common system for amines is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.

    • Crucially, add 0.5-2% triethylamine or ammonium hydroxide to the eluent mixture to prevent streaking. [5]

    • Begin elution with a low polarity mixture and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified oily free base.

Data Summary Table

Purification MethodTypical ScalePurity AchievedProsConsKey Considerations
Recrystallization (as Salt) mg to multi-gram>99%High purity, removes non-basic impurities effectively, product is a stable solid.[2]Requires conversion to and from the salt form, potential for material loss.Solvent selection is critical to avoid "oiling out".[8][9]
Column Chromatography mg to gram95-99%Versatile, separates compounds with similar functionalities.[4][5]Can be labor-intensive, requires significant solvent, potential for product loss on column.Must add base to eluent to prevent streaking; risk of overloading.[5]
Vacuum Distillation gram to kg90-98%Excellent for large scales, solvent-free.[2]Compound must be thermally stable; only separates components with different boiling points.Requires specialized equipment (e.g., Büchi oven, Kugelrohr).

References

Technical Support Center: Synthesis of Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of diazabicyclo[3.2.1]octane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of diazabicyclo[3.2.1]octane?

A1: The most frequently encountered side reaction is a Wagner-Meerwein rearrangement, which leads to the formation of the isomeric diazabicyclo[2.2.2]octane scaffold.[1][2][3] Other potential side reactions include the formation of tricyclic fused lactone-lactams when using certain dipolarophiles, and the generation of inseparable regioisomers depending on the substitution pattern of the reactants.[1] In syntheses involving organometallic reagents, β-hydride elimination can also be a competing reaction pathway.

Q2: I have identified a significant amount of a diazabicyclo[2.2.2]octane byproduct in my reaction mixture. What is the mechanism of its formation?

A2: The formation of the diazabicyclo[2.2.2]octane skeleton from a diazabicyclo[3.2.1]octane precursor typically proceeds through a Wagner-Meerwein rearrangement.[1][4] This is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, leading to a skeletal reorganization.[4] In the context of syntheses involving 1,3-dipolar cycloadditions of 3-oxidopyraziniums, the initially formed 3,8-diazabicyclo[3.2.1]octane can rearrange to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane.[1]

Q3: How can I minimize the formation of the diazabicyclo[2.2.2]octane byproduct?

A3: Minimizing the Wagner-Meerwein rearrangement can be achieved by carefully controlling the reaction conditions. Factors that can influence the rearrangement include temperature, solvent, and the electronic and steric properties of the substituents on the reactants.[5] In some cases, it has been shown that the rearrangement can be reversed. For instance, treatment of the isolated diazabicyclo[2.2.2]octane byproduct with a strong acid can sometimes facilitate its conversion back to the desired diazabicyclo[3.2.1]octane isomer.

Q4: My reaction is producing a complex mixture of inseparable regioisomers. What can I do to improve the regioselectivity?

A4: The formation of regioisomers is a common challenge in cycloaddition reactions. The regioselectivity is often influenced by both electronic and steric factors of the reacting partners. To improve selectivity, you can try modifying the substituents on your starting materials to enhance the electronic differences between the reactive sites. Running the reaction at a lower temperature can also sometimes favor the formation of a single regioisomer. In some instances, using a different catalyst or solvent system may alter the transition state energies and improve the regioselectivity.

Q5: What are the best methods for purifying diazabicyclo[3.2.1]octane from its side products?

A5: Purification of the target diazabicyclo[3.2.1]octane from its byproducts, particularly the isomeric diazabicyclo[2.2.2]octane, can be challenging due to their similar physical properties. Column chromatography on silica gel is a commonly employed technique.[6][7] The choice of eluent system is critical and often requires careful optimization. In some cases, recrystallization can be an effective method for obtaining the pure desired product.[6] For volatile compounds, distillation under reduced pressure may also be a viable purification strategy.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of diazabicyclo[3.2.1]octane.

Problem 1: Low yield of the desired diazabicyclo[3.2.1]octane product.

Potential CauseSuggested Solution(s)
Intermolecular side reactions Run the reaction at a higher dilution to favor the intramolecular cyclization.
Suboptimal reaction temperature Systematically vary the reaction temperature. Lower temperatures may increase selectivity, while higher temperatures may be required for reaction completion.
Incorrect solvent Experiment with solvents of different polarities. The solvent can influence the stability of intermediates and transition states.
Catalyst inefficiency If using a catalyst, ensure it is active and consider screening other catalysts.
Decomposition of starting materials or product Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and avoid prolonged heating that could lead to degradation.

Problem 2: Presence of diazabicyclo[2.2.2]octane byproduct.

Potential CauseSuggested Solution(s)
Wagner-Meerwein rearrangement Modify the reaction conditions to disfavor the rearrangement. This could involve using a less polar solvent or running the reaction at a lower temperature.[5]
Consider using starting materials with substituents that sterically or electronically disfavor the rearrangement.
If the rearrangement is reversible, attempt to isomerize the byproduct back to the desired product by treating the mixture with acid.

Problem 3: Formation of other unexpected byproducts (e.g., tricyclic compounds).

Potential CauseSuggested Solution(s)
Domino reactions The formation of tricyclic fused lactone-lactams from 3-oxidopyraziniums and acrylic acids is a domino process involving cycloaddition, rearrangement, and lactonization.[1][2]
To avoid this, consider using acrylate esters instead of acrylic acids as the dipolarophile.
Alternative reaction pathways Carefully analyze the structure of the byproduct to understand the reaction mechanism leading to its formation. This will provide insights into how to modify the reaction conditions to suppress this pathway.

Data Presentation

The following table summarizes the influence of reaction conditions on the yield of 3,8-diazabicyclo[3.2.1]octane and the formation of the rearranged 2,5-diazabicyclo[2.2.2]octane byproduct in the 1,3-dipolar cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylates.

EntryDipolarophileTemperature (°C)Time (h)Yield of [3.2.1] (%)Yield of [2.2.2] (%)
1Methyl acrylateRT0.7573Traces
2tert-Butyl acrylateRT1.5637
3Methyl crotonateRT651Not detected
4Methyl cinnamate5024No reactionNo reaction
5Methyl cinnamate80413 (inseparable regioisomers)Not detected
6Methyl 4-nitrocinnamate80423 (inseparable regioisomers)Not detected
7Methyl 2-phenylacrylateRT5Not detected40

Data extracted from Riesco-Llach, G., et al. (2024). J. Org. Chem.[1]

Experimental Protocols

Representative Protocol: Synthesis of (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carbonitrile [6]

This protocol describes a key cyclization step in the synthesis of a diazabicyclo[3.2.1]octane derivative.

Materials:

  • (2S)-5-[(benzyloxy)amino]-2-cyanopiperidine

  • Acetonitrile (ACN)

  • Triethylamine

  • Triphosgene

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • 5% Potassium hydrogen sulphate solution

  • Dichloromethane

Procedure:

  • Dissolve (2S)-5-[(benzyloxy)amino]-2-cyanopiperidine (1 g, 0.00432 mol) in acetonitrile (15 ml) and cool the solution to 10°C.

  • Add triethylamine (1.8 ml, 0.0129 mol) to the stirred solution in one portion.

  • Slowly add a solution of triphosgene (0.564 g, 0.0019 mol) in acetonitrile (6 ml) to the mixture.

  • After stirring for 15 minutes, add DMAP (0.0527 g, 0.000432 mol) and allow the reaction mixture to warm to 25°C.

  • Stir the reaction for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate:hexane (1:1) eluent system.

  • Upon completion, add a saturated solution of sodium bicarbonate (10 ml) to the reaction mass and continue stirring for another 30 minutes.

  • Remove the volatile components under reduced pressure.

  • Partition the residual mass between ethyl acetate (10 ml) and water (10 ml).

  • Separate the organic layer and re-extract the aqueous layer with ethyl acetate (10 ml).

  • Combine the organic layers, wash with water (10 ml) and brine (10 ml), and dry over anhydrous sodium sulphate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting mixture in dichloromethane (15 ml) and wash with 5% potassium hydrogen sulphate solution (3 x 10 ml), saturated sodium hydrogen carbonate (10 ml), and water (10 ml).

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography over silica gel (60-120 mesh) using an acetone:hexane gradient (0-15% acetone in hexane) to obtain the desired product.

Visualizations

Wagner_Meerwein_Rearrangement cluster_start Starting Materials cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_product Initial Product cluster_rearrangement Wagner-Meerwein Rearrangement cluster_side_product Side Product 3_Oxidopyrazinium 3-Oxidopyrazinium Ylide TS1 Concerted Transition State 3_Oxidopyrazinium->TS1 Dipolarophile Alkene/Alkyne Dipolarophile Dipolarophile->TS1 Diazabicyclooctane_321 Diazabicyclo[3.2.1]octane (Kinetic Product) TS1->Diazabicyclooctane_321 Carbocation Carbocation Intermediate Diazabicyclooctane_321->Carbocation Protonation TS2 Rearrangement Transition State Carbocation->TS2 1,2-Shift Diazabicyclooctane_222 Diazabicyclo[2.2.2]octane (Thermodynamic Product) TS2->Diazabicyclooctane_222 Deprotonation

Caption: Mechanism of Wagner-Meerwein rearrangement in diazabicyclo[3.2.1]octane synthesis.

Troubleshooting_Workflow Start Problem Identified: Low Yield or Impure Product Analyze_Reaction Analyze Reaction Mixture by TLC, LC-MS, NMR Start->Analyze_Reaction Identify_Byproduct Identify Major Byproduct(s) Analyze_Reaction->Identify_Byproduct Rearranged_Isomer Side Reaction: Rearranged Isomer (e.g., Diazabicyclo[2.2.2]octane) Identify_Byproduct->Rearranged_Isomer Isomer Detected Oligomers Side Reaction: Oligomers/Polymers Identify_Byproduct->Oligomers Oligomers Detected Other_Byproducts Side Reaction: Other Unexpected Byproducts Identify_Byproduct->Other_Byproducts Other Byproducts Detected Optimize_Conditions_Isomer Optimize Conditions: - Lower Temperature - Change Solvent - Modify Substituents Rearranged_Isomer->Optimize_Conditions_Isomer Optimize_Conditions_Oligomers Optimize Conditions: - Increase Dilution (Slow Addition) Oligomers->Optimize_Conditions_Oligomers Optimize_Conditions_Other Optimize Conditions: - Re-evaluate Mechanism - Modify Reagents Other_Byproducts->Optimize_Conditions_Other Purification Optimize Purification: - Column Chromatography - Recrystallization - Distillation Optimize_Conditions_Isomer->Purification Optimize_Conditions_Oligomers->Purification Optimize_Conditions_Other->Purification Success Successful Synthesis: High Yield and Purity Purification->Success

References

stability of 3-Methyl-3,8-diazabicyclo[3.2.1]octane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives under acidic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is the this compound scaffold itself inherently unstable in acidic conditions?

A1: The core this compound scaffold, as a bicyclic amine, is generally expected to be stable under a range of acidic conditions. The nitrogen atoms will be protonated in acidic media, forming hydrochloride or other salts, which are typically stable. Degradation is more likely to occur if the scaffold is part of a larger molecule containing acid-labile functional groups.

Q2: My compound, which contains the this compound moiety, is degrading in an acidic solution. What is the likely cause?

A2: If your compound contains an amide linkage to the this compound scaffold, acid-catalyzed hydrolysis of this amide bond is a common degradation pathway.[1][2] This would result in the cleavage of your molecule, releasing this compound and the corresponding carboxylic acid.

Q3: What are the typical conditions for acid-catalyzed amide hydrolysis?

A3: Acidic hydrolysis of amides can be induced by strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under controlled temperature and time conditions.[3] The rate of hydrolysis is dependent on the specific molecular structure, acid concentration, and temperature.[3]

Q4: How can I monitor the degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for monitoring the degradation of your compound and quantifying the appearance of degradation products.[4] Other useful techniques include mass spectrometry (MS) to identify the mass of the degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC with a retention time similar to a this compound standard. Acid-catalyzed hydrolysis of an amide bond connected to the diazabicyclo[3.2.1]octane moiety.1. Confirm the identity of the new peak by co-injection with a standard or by LC-MS. 2. Perform a forced degradation study under milder acidic conditions (e.g., lower acid concentration, lower temperature) to slow down the degradation and establish a stability profile. 3. Consider reformulation at a higher pH if the application allows.
Loss of parent compound peak in HPLC with no clearly identifiable degradation peaks. Degradation products may not be UV-active or may be retained on the column.1. Use a more universal detection method, such as mass spectrometry (LC-MS) or a Charged Aerosol Detector (CAD). 2. Modify HPLC method (e.g., gradient, mobile phase) to ensure elution of all components.
Compound appears stable at room temperature in acidic solution but degrades upon heating. Degradation is temperature-dependent.Determine the activation energy of the degradation process by studying the reaction at several temperatures. This will help in predicting the shelf-life at different storage conditions.

Experimental Protocols

Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a compound containing the this compound moiety in an acidic environment.

Objective: To identify potential degradation products and understand the degradation pathway of the drug substance under acidic stress conditions.

Materials:

  • Drug substance containing the this compound moiety

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV and/or MS detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug substance in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Condition 1 (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

    • Condition 2 (Harsh): To a separate volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to the final volume.

    • Control: Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times and peak areas of any degradation products.

    • If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Visualizations

Potential Acid-Catalyzed Degradation Pathway cluster_0 Drug Molecule cluster_1 Acidic Conditions cluster_2 Degradation Products Drug Drug-C(O)N-R' (R' = this compound) CarboxylicAcid Drug-COOH Drug->CarboxylicAcid Amide Hydrolysis BicyclicAmine H₂N-R' (this compound) Drug->BicyclicAmine Amide Hydrolysis Acid H₃O⁺ Forced Degradation Experimental Workflow A Prepare Drug Stock Solution B Prepare Samples: - 0.1 M HCl - 1 M HCl - Control (Water) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Neutralize Aliquots D->E F Analyze by HPLC/LC-MS E->F G Evaluate Data & Identify Degradants F->G

References

troubleshooting regioselectivity in functionalization of 3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the regioselective functionalization of 3,8-diazabicyclo[3.2.1]octane. The unique stereoelectronic properties of this bicyclic diamine often lead to difficulties in achieving selective substitution at the N3 versus the N8 position.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective mono-functionalization of 3,8-diazabicyclo[3.2.1]octane?

The principal challenge lies in the similar nucleophilicity of the N3 and N8 positions, which often leads to mixtures of mono-substituted regioisomers (N3 and N8) and di-substituted products. The N3 nitrogen is a secondary amine, while the N8 nitrogen is a tertiary amine within a bridged structure. Their relative reactivity can be influenced by subtle changes in steric and electronic factors of both the substrate and the incoming electrophile, as well as the reaction conditions. Direct functionalization without a protecting group strategy frequently results in poor selectivity, necessitating challenging chromatographic separations.

Q2: Which nitrogen, N3 or N8, is generally more nucleophilic/reactive?

The relative nucleophilicity of N3 and N8 is not straightforward and can be influenced by the reaction conditions. The N3 position, being a secondary amine, is generally less sterically hindered than the bridgehead N8 position. However, the bicyclic ring system's conformation can influence the accessibility of the lone pair on N8. For many electrophiles, particularly bulkier ones, reaction at the less hindered N3 position is favored. However, without the use of protecting groups, achieving high selectivity for mono-functionalization at either position is often difficult.

Q3: How can I achieve selective functionalization at the N3 position?

Selective functionalization at the N3 position is most reliably achieved using a protecting group strategy that temporarily blocks the N8 position. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

Troubleshooting Guides

Problem 1: Poor or no selectivity in direct mono-acylation, alkylation, or sulfonylation, resulting in a mixture of N3 and N8 isomers.

Cause: The intrinsic reactivity of the N3 and N8 nitrogens is often too similar to achieve high regioselectivity in direct functionalization reactions. Steric and electronic factors may not be sufficient to differentiate the two sites effectively, leading to a mixture of products.

Solution: Employ an orthogonal protecting group strategy. The most common approach is to selectively protect one nitrogen atom, functionalize the other, and then deprotect.

Workflow for Selective N3 Functionalization:

cluster_0 Selective N3-Functionalization Workflow Start 3,8-diazabicyclo[3.2.1]octane Protect_N8 Protect N8 with Boc (e.g., Boc2O, base) Start->Protect_N8 N8_Protected 8-Boc-3,8-diazabicyclo[3.2.1]octane Protect_N8->N8_Protected Functionalize_N3 Functionalize N3 (Acylation, Alkylation, etc.) N8_Protected->Functionalize_N3 N3_Functionalized 3-R-8-Boc-3,8-diazabicyclo[3.2.1]octane Functionalize_N3->N3_Functionalized Deprotect_N8 Deprotect N8 (e.g., TFA, HCl) N3_Functionalized->Deprotect_N8 Final_Product 3-R-3,8-diazabicyclo[3.2.1]octane Deprotect_N8->Final_Product

Caption: Workflow for selective N3 functionalization.

Experimental Protocol: Selective N3-Acylation via N8-Boc Protection

  • Protection of N8: Dissolve 3,8-diazabicyclo[3.2.1]octane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base (e.g., triethylamine or diisopropylethylamine, 1.1 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify by column chromatography to isolate 8-Boc-3,8-diazabicyclo[3.2.1]octane.

  • Acylation of N3: Dissolve 8-Boc-3,8-diazabicyclo[3.2.1]octane in an anhydrous aprotic solvent (e.g., DCM, THF). Add a base (e.g., triethylamine, 1.2 eq). Cool to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 eq). Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor for the consumption of the starting material. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection of N8: Dissolve the N3-acylated, N8-Boc protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane or diethyl ether. Stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. Once complete, concentrate the solvent in vacuo. The resulting product is typically the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used as is or neutralized with a base.

Problem 2: Di-functionalization is the major product, even when using one equivalent of the electrophile.

Cause: The mono-functionalized product can be of comparable or even higher reactivity than the starting diamine, leading to a second functionalization event. This is particularly true if the first functionalization does not significantly deactivate the remaining free nitrogen.

Solution: In addition to the protecting group strategy outlined in Problem 1, consider the following modifications to your reaction conditions to favor mono-functionalization:

  • Inverse Addition: Add the 3,8-diazabicyclo[3.2.1]octane solution slowly to a solution of the electrophile. This maintains a low concentration of the nucleophile and can reduce the likelihood of the mono-functionalized product reacting further.

  • Low Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C). This can help to control the reaction rate and may improve selectivity if there is a sufficient difference in the activation energies for the first and second functionalization steps.

  • Bulky Reagents: Employing sterically hindered electrophiles can favor mono-substitution. The introduction of a bulky group at one nitrogen position will sterically encumber the second nitrogen, disfavoring a second reaction.

Table 1: Influence of Reaction Parameters on Mono- vs. Di-functionalization

ParameterTo Favor Mono-functionalizationTo Favor Di-functionalizationRationale
Equivalents of Electrophile ≤ 1.0≥ 2.0Stoichiometric control.
Mode of Addition Slow addition of diamine to electrophileNormal additionMinimizes concentration of reactive mono-adduct.
Temperature Low (-78 °C to 0 °C)Room Temperature or elevatedReduces reaction rate, potentially increasing selectivity.
Solvent Aprotic, non-polarAprotic, polarCan influence the reactivity of the nucleophile and intermediates.
Problem 3: I need to selectively functionalize the N8 position.

Cause: Direct functionalization often favors the less sterically hindered N3 position. Therefore, a reverse protecting group strategy is required.

Solution: Protect the N3 position, functionalize the N8 position, and then deprotect N3. The benzyl (Bn) group is a suitable protecting group for N3 as it can be removed under different conditions than the Boc group, allowing for orthogonal strategies.

Workflow for Selective N8 Functionalization:

cluster_1 Selective N8-Functionalization Workflow Start 3,8-diazabicyclo[3.2.1]octane Protect_N3 Protect N3 with Benzyl (e.g., BnBr, base) Start->Protect_N3 N3_Protected 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Protect_N3->N3_Protected Functionalize_N8 Functionalize N8 (Acylation, Alkylation, etc.) N3_Protected->Functionalize_N8 N8_Functionalized 3-Benzyl-8-R-3,8-diazabicyclo[3.2.1]octane Functionalize_N8->N8_Functionalized Deprotect_N3 Deprotect N3 (e.g., H2, Pd/C) N8_Functionalized->Deprotect_N3 Final_Product 8-R-3,8-diazabicyclo[3.2.1]octane Deprotect_N3->Final_Product

Caption: Workflow for selective N8 functionalization.

Experimental Protocol: Selective N8-Alkylation via N3-Benzyl Protection

  • Protection of N3: The synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane can be achieved through multi-step syntheses from precursors. Direct selective benzylation can be challenging. An alternative is to start with a precursor where the N3-benzyl group is already installed.

  • Alkylation of N8: Dissolve 3-benzyl-3,8-diazabicyclo[3.2.1]octane in a suitable solvent such as acetonitrile or DMF. Add a base such as potassium carbonate or sodium hydride and the desired alkylating agent (e.g., an alkyl halide or tosylate). Heat the reaction as necessary and monitor by TLC or LC-MS. After completion, perform an appropriate workup and purify by column chromatography.

  • Deprotection of N3: Dissolve the N8-alkylated, N3-benzyl protected intermediate in a solvent like methanol or ethanol. Add a palladium on carbon catalyst (Pd/C). Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the starting material is consumed. Filter off the catalyst and concentrate the solvent to yield the desired N8-substituted product.

Table 2: Common Protecting Groups for 3,8-diazabicyclo[3.2.1]octane

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsPosition Typically Protected
tert-ButyloxycarbonylBoc(Boc)₂O, baseAcidic (TFA, HCl)N8
BenzylBnBnBr, BnCl, baseHydrogenolysis (H₂, Pd/C)N3
CarbobenzyloxyCbzCbzCl, baseHydrogenolysis (H₂, Pd/C)N8

Logical Flow for Choosing a Functionalization Strategy:

Start Desired Product? N3_Sub N3-monosubstituted Start->N3_Sub N8_Sub N8-monosubstituted Start->N8_Sub Di_Sub N3,N8-disubstituted Start->Di_Sub Protect_N8 Protect N8 (e.g., Boc) N3_Sub->Protect_N8 Protect_N3 Protect N3 (e.g., Benzyl) N8_Sub->Protect_N3 Func_Both Use >2 eq. of electrophile Di_Sub->Func_Both Func_N3 Functionalize N3 Protect_N8->Func_N3 Deprotect_N8 Deprotect N8 Func_N3->Deprotect_N8 Func_N8 Functionalize N8 Protect_N3->Func_N8 Deprotect_N3 Deprotect N3 Func_N8->Deprotect_N3

Caption: Decision tree for functionalization strategy.

optimization of reaction conditions for 3,8-diazabicyclo[3.2.1]octane derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,8-diazabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and modification of this important bicyclic scaffold.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the derivatization of 3,8-diazabicyclo[3.2.1]octane, providing potential causes and solutions in a question-and-answer format.

Low Reaction Yield

Question: I am getting a low yield in my N-alkylation/acylation/arylation reaction. What are the possible causes and how can I improve it?

Answer:

Low yields in the derivatization of 3,8-diazabicyclo[3.2.1]octane can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). For instance, in the synthesis of N-substituted derivatives, reactions can range from a few hours to overnight.[1]

    • Poor Reagent Quality: Use high-purity starting materials, reagents, and solvents. Moisture and impurities can significantly impact the reaction outcome.

    • Inefficient Stirring: Ensure adequate mixing, especially for heterogeneous reaction mixtures.

  • Side Reactions:

    • Formation of Isomeric Byproducts: A common issue is the rearrangement of the 3,8-diazabicyclo[3.2.1]octane core to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane isomer, particularly under acidic conditions or at elevated temperatures.[2][3][4] This is a Wagner-Meerwein type rearrangement.[2][3]

    • Over-alkylation/acylation: In the absence of a protecting group on one of the nitrogen atoms, di-substitution can occur, reducing the yield of the desired mono-substituted product.

  • Suboptimal Reaction Conditions:

    • Incorrect Solvent: The choice of solvent is crucial. For instance, in the synthesis of certain derivatives, refluxing in toluene with triethylamine as a base has been reported to be effective.[5] For cycloaddition reactions to form the scaffold, acetonitrile is a common solvent.[2]

    • Inappropriate Base: The strength and stoichiometry of the base can influence the reaction rate and selectivity. Common bases include triethylamine and potassium carbonate.[1][5]

    • Catalyst Deactivation (for catalyzed reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Quality - Improve Stirring incomplete->optimize_conditions Yes isolate_byproducts Isolate and Characterize Side Products (NMR, MS) side_products->isolate_byproducts Yes end Improved Yield side_products->end No optimize_conditions->end rearrangement Isomeric Rearrangement (e.g., to [2.2.2] isomer) isolate_byproducts->rearrangement overalkylation Di-substitution isolate_byproducts->overalkylation modify_conditions Modify Conditions: - Lower Temperature - Use Milder Acid/Base - Shorter Reaction Time rearrangement->modify_conditions use_protecting_group Use Protecting Group Strategy overalkylation->use_protecting_group modify_conditions->end use_protecting_group->end

Caption: Troubleshooting workflow for low reaction yields.

Formation of Isomeric Byproducts

Question: I am observing the formation of an unexpected isomer in my reaction. How can I identify and prevent this?

Answer:

The most common isomeric byproduct in the synthesis and derivatization of 3,8-diazabicyclo[3.2.1]octane is the 2,5-diazabicyclo[2.2.2]octane.[2][3] This occurs via a Wagner-Meerwein rearrangement, which is often acid-catalyzed.[3]

  • Identification:

    • NMR Spectroscopy: The two isomers will have distinct NMR spectra. Careful analysis of proton and carbon chemical shifts, as well as coupling constants, can help differentiate them.

    • Mass Spectrometry: While the isomers have the same mass, their fragmentation patterns in MS/MS experiments might differ.

    • X-ray Crystallography: If a crystalline sample can be obtained, X-ray crystallography provides unambiguous structural confirmation.

  • Prevention:

    • Control of pH: Avoid strongly acidic conditions, as the rearrangement is often acid-catalyzed.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the energy available for the rearrangement.

    • Reaction Time: Shorter reaction times can sometimes reduce the extent of isomerization.

    • Choice of Synthetic Route: Some synthetic routes are more prone to this rearrangement than others. For example, in the cycloaddition of 3-oxidopyraziniums, the initial product is the 3,8-diazabicyclo[3.2.1]octane, which can then rearrange.[2][3]

Mechanism of Isomeric Rearrangement

Rearrangement_Mechanism start 3,8-diazabicyclo[3.2.1]octane (Desired Product) protonation Protonation (Acid-catalyzed) start->protonation intermediate Carbocation Intermediate protonation->intermediate rearrangement Wagner-Meerwein Rearrangement (1,2-shift) intermediate->rearrangement deprotonation Deprotonation rearrangement->deprotonation end 2,5-diazabicyclo[2.2.2]octane (Isomeric Byproduct) deprotonation->end

Caption: Acid-catalyzed Wagner-Meerwein rearrangement.

Regioselectivity Issues in Mono-derivatization

Question: I am trying to perform a mono-derivatization, but I am getting a mixture of N3- and N8-substituted products, as well as di-substituted products. How can I control the regioselectivity?

Answer:

Controlling regioselectivity between the N3 and N8 positions is a common challenge due to their differing steric and electronic environments. The N8 nitrogen is a bridgehead amine and is generally less sterically hindered than the N3 nitrogen.

  • Protecting Group Strategy: The most reliable method to achieve regioselective mono-derivatization is to use an orthogonal protecting group strategy.[6]

    • Protect one of the nitrogen atoms (e.g., N8 with a Boc group).

    • Perform the derivatization on the unprotected nitrogen (N3).

    • Deprotect the first nitrogen.

    • If desired, a different functional group can then be introduced at the newly deprotected nitrogen.

  • Choice of Reagents and Conditions:

    • Steric Hindrance: Bulky electrophiles may preferentially react at the less sterically hindered N8 position.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

General Workflow for Regioselective Derivatization

Regioselectivity_Workflow start 3,8-diazabicyclo[3.2.1]octane protect_n8 Protect N8 (e.g., with Boc) start->protect_n8 derivatize_n3 Derivatize N3 protect_n8->derivatize_n3 deprotect_n8 Deprotect N8 derivatize_n3->deprotect_n8 derivatize_n8 Derivatize N8 (optional) deprotect_n8->derivatize_n8 product Regioselectively Disubstituted Product deprotect_n8->product Mono-substituted at N3 derivatize_n8->product

Caption: Workflow for regioselective derivatization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing 3,8-diazabicyclo[3.2.1]octane?

A1: The most common derivatization methods include N-alkylation, N-acylation, and N-arylation. N-alkylation is typically performed with alkyl halides, while N-acylation uses acyl chlorides or anhydrides. N-arylation can be achieved through nucleophilic aromatic substitution or, more commonly, via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[7]

Q2: How can I purify my 3,8-diazabicyclo[3.2.1]octane derivative?

A2: Purification is typically achieved using chromatographic techniques. Flash column chromatography on silica gel is a common method. For more challenging separations, such as separating isomers, preparative HPLC may be necessary. The choice of eluent will depend on the polarity of the derivative.

Q3: Are there any specific safety precautions I should take when working with 3,8-diazabicyclo[3.2.1]octane and its derivatives?

A3: Standard laboratory safety procedures should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Many of the reagents used in derivatization reactions are corrosive, flammable, or toxic, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

Section 3: Experimental Protocols

General Protocol for N-Arylation via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the 3,8-diazabicyclo[3.2.1]octane (or its mono-protected derivative) (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) to a dry reaction flask.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Cycloaddition of 3-Oxidopyraziniums

This protocol is based on the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives from 3-oxidopyraziniums.[2]

  • Preparation of the 3-Oxidopyrazinium: The 3-oxidopyrazinium precursor, a pyrazinium salt, is typically synthesized by N-alkylation of a 2(1H)-pyrazinone.[2]

  • Cycloaddition Reaction: To a solution of the pyrazinium salt (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add the dipolarophile (e.g., an acrylate, 1.5 eq.) and a mild base (e.g., triethylamine) to generate the 3-oxidopyrazinium in situ.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 45 minutes to 6 hours).[2]

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by flash chromatography (e.g., using a CH2Cl2/MeOH gradient) to afford the 3,8-diazabicyclo[3.2.1]octane derivative.[2]

Section 4: Quantitative Data

Table 1: Yields for the Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with Various Acrylates[2]

DipolarophileReaction TimeYield (%)
Methyl acrylate45 min73
tert-Butyl acrylate45 min65
Methyl crotonate6 h51

Table 2: Yields for the Synthesis of N-Aryl-3,8-diazabicyclo[3.2.1]octanes[5]

Ar-XRYield (%)
3,6-dichloropyridazineH>240a
3,6-dichloropyridazineCOEt85b
3,6-dichloropyridazineEt60b
6-chloro-2-(methylthio)-4-pyrimidineH>275a
2-chloro-4-pyrimidineH>290a
4-chloro-2-pyrimidineH>280a
6-chloro-4-pyrimidineH165-168a

a As the hydrochloride. b From 1a.

References

avoiding rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 3,8-diazabicyclo[3.2.1]octanes, focusing on the prevention of their rearrangement to the isomeric 2,5-diazabicyclo[2.2.2]octane system.

Frequently Asked Questions (FAQs)

Q1: What is the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes?

This is a skeletal isomerization where the 3,8-diazabicyclo[3.2.1]octane core rearranges to the more thermodynamically stable 2,5-diazabicyclo[2.2.2]octane framework. This transformation is typically a Wagner-Meerwein rearrangement.[1][2][3]

Q2: Under what conditions does this rearrangement typically occur?

The rearrangement is often observed during the synthesis of 3,8-diazabicyclo[3.2.1]octanes, particularly in 1,3-dipolar cycloaddition reactions between 3-oxidopyraziniums and various acrylate derivatives.[1][4] The presence of acid or reaction conditions that can generate a cationic intermediate on the bicyclic framework can facilitate this rearrangement.[1]

Q3: What is the proposed mechanism for the rearrangement?

The rearrangement is believed to proceed through a cationic intermediate. A plausible mechanism involves the protonation of the enamide moiety within the 3,8-diazabicyclo[3.2.1]octane structure, followed by a Wagner-Meerwein shift, which leads to the formation of the 2,5-diazabicyclo[2.2.2]octane skeleton.[1]

Q4: How does the choice of reagents influence the rearrangement?

The choice of the dipolarophile in the cycloaddition reaction significantly impacts the product distribution. For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl or tert-butyl acrylate, as well as methyl crotonate, predominantly yields the desired 3,8-diazabicyclo[3.2.1]octane with only trace amounts of the rearranged product.[1][2] Conversely, using methyl 2-phenyl acrylate as the dipolarophile can lead to the 2,5-diazabicyclo[2.2.2]octane as the major product.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High yield of the 2,5-diazabicyclo[2.2.2]octane isomer is observed. The dipolarophile used (e.g., methyl 2-phenyl acrylate) promotes the rearrangement.- Consider using alternative dipolarophiles such as methyl acrylate, tert-butyl acrylate, or methyl crotonate, which have been shown to favor the formation of the 3,8-diazabicyclo[3.2.1]octane isomer.[1][2]- Modify the substituent on the dipolarophile to reduce its propensity to stabilize a cationic intermediate that facilitates the rearrangement.
Rearrangement occurs during workup or purification. Acidic conditions during extraction or chromatography (e.g., silica gel) can catalyze the rearrangement.- Use a neutralized workup procedure. - Employ neutral or basic alumina for chromatographic purification instead of silica gel. - Minimize the exposure time of the product to potentially acidic environments.
Inconsistent product ratios between batches. Variations in reaction temperature, reaction time, or the presence of trace acidic impurities.- Strictly control the reaction temperature and time. - Ensure all reagents and solvents are free from acidic impurities. Consider using freshly distilled solvents.

Experimental Data

Table 1: Influence of Dipolarophile on the Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium

DipolarophileMajor Product IsomerYield of Major ProductReference
Methyl acrylate3,8-diazabicyclo[3.2.1]octane51-73%[1][2]
tert-Butyl acrylate3,8-diazabicyclo[3.2.1]octane51-73%[1][2]
Methyl crotonate3,8-diazabicyclo[3.2.1]octane51%[5]
Methyl 2-phenyl acrylate2,5-diazabicyclo[2.2.2]octane40%[1][2]

Experimental Protocol to Minimize Rearrangement

Synthesis of 3,8-diazabicyclo[3.2.1]octane derivative using methyl acrylate:

This protocol is based on the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium with methyl acrylate, which has been shown to favor the formation of the 3,8-diazabicyclo[3.2.1]octane isomer.

Materials:

  • 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium

  • Methyl acrylate

  • Anhydrous, inert solvent (e.g., Dichloromethane or Toluene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium in the anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric excess of methyl acrylate to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully remove the solvent under reduced pressure.

  • Perform a neutral aqueous workup to remove any water-soluble impurities.

  • Purify the crude product using column chromatography on neutral or basic alumina to avoid acid-catalyzed rearrangement.

Visual Guides

Rearrangement_Mechanism cluster_start 3,8-Diazabicyclo[3.2.1]octane cluster_intermediate Cationic Intermediate cluster_rearrangement Wagner-Meerwein Rearrangement cluster_end 2,5-Diazabicyclo[2.2.2]octane start [3.2.1] Isomer intermediate Protonated Species start->intermediate + H+ rearrangement Bond Migration intermediate->rearrangement Skeletal Rearrangement end [2.2.2] Isomer rearrangement->end - H+

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Experimental_Workflow start Start: Cycloaddition Reaction dipolarophile Choice of Dipolarophile start->dipolarophile acrylate Methyl Acrylate / tert-Butyl Acrylate dipolarophile->acrylate Favors [3.2.1] phenylacrylate Methyl 2-Phenyl Acrylate dipolarophile->phenylacrylate Favors [2.2.2] product_321 Desired Product: 3,8-diazabicyclo[3.2.1]octane acrylate->product_321 product_222 Rearranged Product: 2,5-diazabicyclo[2.2.2]octane phenylacrylate->product_222 workup Workup & Purification product_321->workup product_222->workup neutral Neutral Conditions (e.g., Alumina Chromatography) workup->neutral acidic Acidic Conditions (e.g., Silica Gel) workup->acidic final_321 Isolated [3.2.1] Isomer neutral->final_321 final_222 Isolated [2.2.2] Isomer acidic->final_222 Promotes Rearrangement

References

Technical Support Center: Scale-up Synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis and purification of this compound.

Problem 1: Low Yield in the Initial Reduction of Pyrrolidine-2,5-dicarboxylate

Question: We are experiencing low yields during the reduction of N-protected dialkyl pyrrolidine-2,5-dicarboxylate to the corresponding diol at a larger scale. What are the potential causes and solutions?

Answer:

Low yields in this di-ester reduction step at scale are often attributed to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:

  • Insufficient Reducing Agent: On a larger scale, ensuring adequate molar excess of the reducing agent (e.g., lithium aluminum hydride, LAH) is critical. Exothermic reactions can sometimes be misleading, appearing complete before all the starting material has reacted.

    • Recommendation: Use at least 2.5-3.0 equivalents of LAH per equivalent of diester. For large-scale reactions, consider a slow, portion-wise addition of the diester to the LAH slurry to maintain a manageable reaction temperature.

  • Reaction Temperature: While the reaction is typically performed at reflux in solvents like THF, localized overheating on a large scale can lead to decomposition of the starting material or product.

    • Recommendation: Ensure efficient stirring and use a reactor with good heat transfer capabilities. A controlled addition rate of the limiting reagent can also help manage the exotherm.

  • Work-up Procedure: The quenching of excess LAH is a critical step that can significantly impact the yield. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

    • Recommendation: Follow a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easier to filter. Ensure vigorous stirring during the quench.

Problem 2: Inefficient Cyclization to Form the Bicyclic Core

Question: The intramolecular cyclization to form the 3,8-diazabicyclo[3.2.1]octane ring is sluggish and gives a mixture of products on a multi-liter scale. How can we improve the efficiency and selectivity?

Answer:

The formation of the bicyclic ring system is a key step and can be challenging to scale up. Common issues include competing intermolecular reactions and the formation of undesired isomers.

  • Reaction Concentration: High concentrations can favor intermolecular side reactions, leading to oligomerization or polymerization instead of the desired intramolecular cyclization.

    • Recommendation: Employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the precursor to a large volume of refluxing solvent.

  • Choice of Base and Solvent: The choice of base and solvent is critical for promoting the desired reaction pathway.

    • Recommendation: A non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in promoting the intramolecular cyclization while minimizing side reactions. The solvent should be high-boiling and inert, such as toluene or xylene, to allow for the necessary reaction temperature.

  • Formation of Isomers: Depending on the synthetic route, rearrangement to a thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system can occur, especially under harsh conditions.

    • Recommendation: Careful control of reaction temperature and time is crucial. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction, which can lead to isomer formation.

Problem 3: Challenges in the N-Methylation Step

Question: We are attempting to methylate the 3-amino position of the 3,8-diazabicyclo[3.2.1]octane core using the Eschweiler-Clarke reaction, but we are observing incomplete reaction and the formation of multiple by-products. What could be the issue?

Answer:

The Eschweiler-Clarke reaction is a common method for N-methylation. However, on a bicyclic diamine, selectivity and complete reaction can be challenging.

  • Incomplete Methylation: Insufficient amounts of formaldehyde or formic acid will lead to a mixture of the starting secondary amine, the desired tertiary amine, and potentially the mono-methylated product at the 8-position if it is unprotected.

    • Recommendation: Use a significant excess of both formaldehyde and formic acid to drive the reaction to completion. The reaction is irreversible due to the evolution of carbon dioxide.

  • By-product Formation: Over-alkylation to form a quaternary ammonium salt is not possible with the Eschweiler-Clarke reaction. However, side reactions can occur if the reaction temperature is too high or if impurities are present in the starting materials.

    • Recommendation: Maintain a controlled reaction temperature, typically near the boiling point of the aqueous solution. Ensure the starting diamine is of high purity.

  • Alternative Methylating Agents: If the Eschweiler-Clarke reaction proves problematic, consider alternative methylation strategies.

    • Recommendation: Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride can offer milder reaction conditions and potentially higher selectivity, especially if one nitrogen is protected.

Problem 4: Difficult Purification of the Final Product

Question: this compound is a polar, basic compound, and we are struggling with its purification on a large scale using silica gel chromatography. The compound streaks badly and we have poor separation from polar impurities.

Answer:

The purification of polar amines on silica gel is a common challenge due to strong interactions with the acidic silica surface.

  • Tailing/Streaking on Silica Gel: The basic nitrogen atoms of the product interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

    • Recommendation 1: Add a competing base to the eluent. Typically, 0.5-2% triethylamine (TEA) in the mobile phase (e.g., dichloromethane/methanol) will neutralize the acidic sites on the silica and improve the peak shape.

    • Recommendation 2: Use an alternative stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives for the purification of basic compounds and often provide much better separation with less tailing.

  • Water Solubility: The product, especially as a salt, is likely water-soluble, which can complicate extractions.

    • Recommendation: During aqueous work-ups, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent will be necessary.

  • Crystallization/Salt Formation: For the final product, consider converting it to a crystalline salt (e.g., dihydrochloride) for purification by recrystallization, which is a more scalable method than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 3,8-diazabicyclo[3.2.1]octane core that is amenable to scale-up?

A1: A scalable synthesis often starts from readily available materials like N-protected pyrrolidine-2,5-dicarboxylic acid esters. A typical sequence involves:

  • Reduction: Reduction of the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LAH).

  • Activation: Conversion of the diol to a di-leaving group, for example, by mesylation to form a dimesylate.

  • Cyclization: Reaction of the dimesylate with a primary amine (e.g., benzylamine as a protected nitrogen source) under high dilution to form the bicyclic core.

  • Deprotection: Removal of any protecting groups.

Q2: What are the key safety considerations when scaling up reactions involving lithium aluminum hydride (LAH)?

A2: LAH is a highly reactive and pyrophoric reagent. Key safety precautions for scale-up include:

  • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: The reaction vessel and all solvents must be scrupulously dried to prevent a violent reaction with water.

  • Controlled Addition: The addition of reagents should be slow and controlled to manage the exothermic nature of the reaction.

  • Quenching: The quenching of excess LAH is also highly exothermic and produces hydrogen gas. This must be done slowly, at a low temperature, and with adequate ventilation.

Q3: How can I monitor the progress of these reactions effectively on a large scale?

A3: Regular in-process controls (IPCs) are crucial. Small samples can be carefully taken from the reactor and analyzed by:

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major by-products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the percentage of starting material remaining and product formed.

Q4: Are there any specific analytical techniques recommended for characterizing the final product?

A4: Yes, a combination of techniques should be used to confirm the structure and purity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition.

Data Presentation

ParameterValueConditionsSource
Overall Yield (for a substituted analogue)42%5-step synthesis from N-Benzyl-2,5-dicarbethoxypyrrolidine[1]
Racemic Synthesis Yield (normorphan-derived)30%7-step sequence, multi-gram scaleN/A

Experimental Protocols

Protocol 1: General Procedure for the Reduction of N-Boc-diethyl-pyrrolidine-2,5-dicarboxylate
  • A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of N-Boc-diethyl-pyrrolidine-2,5-dicarboxylate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • The reaction mixture is cooled to 0 °C, and the excess LAH is quenched by the slow, sequential addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LAH in grams.

  • The resulting granular precipitate is filtered off and washed thoroughly with THF.

  • The combined filtrate and washings are concentrated under reduced pressure to yield the crude diol.

Protocol 2: General Procedure for Cyclization via Dimesylate
  • The crude diol from the previous step is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.

  • Triethylamine (2.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (2.2 eq.). The reaction is stirred at 0 °C for 2-3 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude dimesylate.

  • A solution of the crude dimesylate in a suitable solvent (e.g., acetonitrile) is added slowly over several hours to a refluxing solution of methylamine (excess) in the same solvent.

  • After the addition is complete, the reaction is refluxed for a further 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in DCM and washed with water.

  • The organic layer is dried and concentrated to give the crude N-methylated bicyclic product, which is then purified.

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow Start Start Diester_Reduction Diester Reduction (e.g., with LAH) Start->Diester_Reduction Diol_Formation Diol Intermediate Diester_Reduction->Diol_Formation Mesylation Mesylation Diol_Formation->Mesylation Dimesylate_Intermediate Dimesylate Intermediate Mesylation->Dimesylate_Intermediate Cyclization Cyclization with Primary Amine Dimesylate_Intermediate->Cyclization Protected_Bicycle Protected Bicyclic Amine Cyclization->Protected_Bicycle Deprotection Deprotection Protected_Bicycle->Deprotection Bicyclic_Amine 3,8-Diazabicyclo[3.2.1]octane Deprotection->Bicyclic_Amine Methylation N-Methylation (Eschweiler-Clarke) Bicyclic_Amine->Methylation Final_Product 3-Methyl-3,8-diazabicyclo [3.2.1]octane Methylation->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Purification Start Purification of Final Product Silica_Chroma Silica Gel Chromatography Start->Silica_Chroma Streaking Streaking or Tailing? Silica_Chroma->Streaking Recrystallization Consider Purification via Salt Formation and Recrystallization Silica_Chroma->Recrystallization Alternative Path Add_TEA Add Triethylamine to Eluent Streaking->Add_TEA Yes Success Successful Purification Streaking->Success No Alternative_SP Use Alternative Stationary Phase (Amine-Silica/Alumina) Add_TEA->Alternative_SP Still Issues Alternative_SP->Success Recrystallization->Success

Caption: Troubleshooting logic for the purification of polar bicyclic amines.

References

Technical Support Center: 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 52407-92-8).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound dihydrochloride?

A1: It is recommended to store the compound at room temperature in a dry, well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption, as it is a dihydrochloride salt and can be hygroscopic. For short-term shipping, room temperature is acceptable.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound dihydrochloride is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1] It may also cause respiratory irritation.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate personal protective equipment should be used. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and if dust formation is likely, a suitable respirator should be worn.[1][3]

Q4: Is this compound stable? What are its incompatibilities?

A4: The compound is stable under recommended storage conditions.[1][4] It should not be stored with strong acids or alkalis, or strong oxidizing or reducing agents.[1]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not fully dissolve. The compound is a dihydrochloride salt and may require a polar solvent. Solubility may be limited in non-polar organic solvents. The chosen solvent may be inappropriate or saturated.Try sonicating the solution gently. For aqueous buffers, ensure the pH is compatible with the compound's stability. Consider using a different solvent system, such as water, ethanol, or DMSO. Always prepare fresh solutions.
Inconsistent results in biological assays. The compound may have degraded due to improper storage (e.g., exposure to moisture). The solution may not have been freshly prepared. Pipetting errors or inconsistent cell densities.Store the compound tightly sealed in a desiccator. Prepare solutions fresh for each experiment. Ensure accurate pipetting and consistent cell plating. Run appropriate positive and negative controls.
Precipitate forms when adding to media/buffer. The compound may be crashing out of solution due to a change in pH or ionic strength of the buffer. The concentration may be too high for the chosen buffer system.Check the pH of your final solution. You may need to adjust the pH of the stock solution or the final buffer. Try preparing a more dilute stock solution and adding it to the final buffer in a larger volume.
Low or no activity in a nicotinic receptor binding assay. The compound itself may be a precursor and require modification to be active. The specific nicotinic acetylcholine receptor (nAChR) subtype being tested may not be the target. The assay conditions may not be optimal.This compound is often used as a building block for more complex molecules.[4][5] Ensure the synthesized analogue is the correct structure. Test against a panel of nAChR subtypes, such as α4β2, to determine selectivity. Optimize assay parameters like incubation time, temperature, and protein concentration.

Physicochemical and Hazard Data

Property Value Reference
CAS Number 52407-92-8[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Physical Form Solid[2]
Hazard Statements H302, H315, H319, H335[1][2]
Signal Word Warning[1][2]

Experimental Protocols

Example Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol is a representative example based on methodologies used for analogues of this compound.[5]

Objective: To determine the binding affinity (Ki) of a test compound derived from this compound dihydrochloride for the α4β2 nicotinic acetylcholine receptor subtype.

Materials:

  • Test compound (synthesized analogue)

  • Rat cerebral cortical membranes (source of α4β2 nAChRs)

  • [³H]Cytisine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., (-)-Nicotine)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in the appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound in the binding buffer to achieve a range of final concentrations.

    • Prepare a solution of [³H]Cytisine in the binding buffer at a concentration near its Kd for the α4β2 receptor.

    • Prepare the rat cortical membrane homogenate in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or non-specific binding control (e.g., 100 µM (-)-Nicotine).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]Cytisine solution.

      • 50 µL of the membrane homogenate.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 4°C for 75 minutes.

  • Harvesting and Washing:

    • Harvest the contents of the wells onto a filter plate using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity on a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example Quantitative Data for an Analogue

The following data is for 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a), an analogue synthesized using a similar bicyclooctane core, demonstrating its interaction with the α4β2 nAChR subtype.[5]

Assay Parameter Value
Radioligand Binding Ki (nM) vs. [³H]Cytisine4.1 ± 0.21
Functional Assay (IMR-32 cells) EC₅₀ (µM)12.2 ± 1.9
Functional Assay (K177 cells) EC₅₀ (µM)24.0 ± 3.1
Functional Assay (TE671 cells) EC₅₀ (µM)>1000

Visualizations

experimental_workflow Experimental Workflow: nAChR Binding Assay prep Reagent Preparation (Test Compound, Radioligand, Membranes) setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubation Incubation (e.g., 4°C for 75 min) setup->incubation harvest Harvesting & Washing (Separate bound from free radioligand) incubation->harvest count Scintillation Counting (Quantify bound radioactivity) harvest->count analysis Data Analysis (Calculate IC50 and Ki) count->analysis

Caption: A typical workflow for a competitive radioligand binding assay.

signaling_pathway Simplified Nicotinic Acetylcholine Receptor Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR (Ligand-Gated Ion Channel) ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Channel Opens ligand Agonist (e.g., Acetylcholine or Analogue) ligand->nAChR Binds & Activates antagonist Antagonist (e.g., Mecamylamine) antagonist->nAChR Binds & Blocks depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) depolarization->downstream

Caption: Simplified signaling pathway of an α4β2 nicotinic acetylcholine receptor.

References

Technical Support Center: Chiral Separation of 3-Methyl-3,8-diazabicyclo[3.2.1]octane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Methyl-3,8-diazabicyclo[3.2.1]octane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of this compound enantiomers?

A1: The two most common and effective methods for separating the enantiomers of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Diastereomeric Salt Resolution. The choice between these methods often depends on the scale of the separation, available equipment, and the specific requirements of the downstream application.

Q2: Why is the chiral separation of this compound important in drug development?

A2: In pharmacology, the three-dimensional structure of a molecule is critical for its biological activity. Enantiomers of a chiral drug can have different pharmacological effects, with one enantiomer being therapeutically active while the other might be inactive or even cause adverse effects.[1][2] Therefore, separating and testing the individual enantiomers of this compound is crucial for developing safe and effective drugs.

Q3: Can I use direct crystallization to separate the enantiomers?

A3: Direct crystallization, or preferential crystallization, is generally only effective for racemates that form conglomerates, which are mechanical mixtures of crystals of the two enantiomers.[3] The majority of racemates form racemic compounds, where both enantiomers are present in the same crystal lattice, making this method unsuitable.[3] It is necessary to first determine the nature of the crystalline racemate of this compound to assess the feasibility of this method.

Q4: What are the key considerations when choosing a chiral resolving agent for diastereomeric salt resolution?

A4: When selecting a chiral resolving agent, consider the following:

  • Chemical properties: The resolving agent should be an optically pure acid that can form a stable salt with the basic nitrogen atoms of this compound.

  • Diastereomer solubility: The resulting diastereomeric salts should have significantly different solubilities in a chosen solvent to allow for separation by fractional crystallization.

  • Availability and cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale separations.

  • Ease of removal: The resolving agent should be easily removable from the desired enantiomer after separation.

Troubleshooting Guides

Chiral HPLC Method Development
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Modify the mobile phase by changing the organic modifier (e.g., isopropanol, ethanol), its percentage, or the acidic/basic additives. - Optimize the column temperature, as it can significantly affect enantioselectivity.
Peak tailing or broad peaks - Secondary interactions between the analyte and the stationary phase. - Column overload. - Inappropriate mobile phase pH.- Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the stationary phase. - Reduce the injection volume or the concentration of the sample. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent retention times - Fluctuations in mobile phase composition. - Unstable column temperature. - Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Flush the column with an appropriate solvent and check for loss of performance. If necessary, replace the column.
Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the desired diastereomeric salt - Suboptimal solvent for crystallization. - Inappropriate ratio of resolving agent to racemate. - Crystallization conditions (temperature, cooling rate) are not ideal.- Screen a variety of solvents to find one where the desired diastereomer has low solubility and the other has high solubility. - Perform stoichiometry optimization experiments to determine the ideal molar ratio of the resolving agent. - Experiment with different cooling profiles (e.g., slow cooling, crash cooling) and final crystallization temperatures.
Low enantiomeric excess (ee) of the resolved enantiomer - Incomplete separation of diastereomers. - Co-crystallization of both diastereomers. - Racemization during workup.- Perform multiple recrystallization steps to improve the purity of the diastereomeric salt. - Ensure the workup conditions (e.g., pH adjustment for liberation of the free base) are mild to prevent racemization.
Difficulty in recovering the free base - Incomplete neutralization of the resolving agent. - Emulsion formation during extraction.- Ensure complete neutralization by monitoring the pH. - Use a different extraction solvent or add salt to the aqueous layer to break up emulsions.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

This protocol outlines a general approach for developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, as these are versatile for a wide range of compounds.[2]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

    • Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

    • If separation is not achieved, systematically vary the percentage of the alcohol in the mobile phase.

    • If necessary, switch to a different chiral stationary phase and repeat the optimization process.

Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general procedure for diastereomeric salt resolution.

  • Selection of Resolving Agent: Choose a commercially available, optically pure chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.

  • Salt Formation and Crystallization:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution of 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis of Diastereomeric Purity:

    • Liberate the free base from a small sample of the crystals by dissolving them in water, basifying with a base like sodium hydroxide, and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess of the recovered free base using the developed chiral HPLC method (Protocol 1).

  • Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

  • Liberation of the Enantiomerically Enriched Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Outcome cluster_result CSP_Selection Select Chiral Stationary Phase (CSP) MP_Prep Prepare Mobile Phase CSP_Selection->MP_Prep Sample_Prep Prepare Sample Solution MP_Prep->Sample_Prep Injection Inject Sample Sample_Prep->Injection Detection UV Detection Injection->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Decision Separation Achieved? Chromatogram->Decision Success Separation Complete Decision->Success Yes Failure Optimize or Change CSP/Mobile Phase Decision->Failure No Failure->CSP_Selection Change CSP Failure->MP_Prep Change Mobile Phase

Caption: Workflow for Chiral HPLC Method Development.

Diastereomeric_Salt_Resolution_Workflow Start Racemic this compound Salt_Formation 1. Salt Formation with Chiral Resolving Agent Start->Salt_Formation Crystallization 2. Fractional Crystallization Salt_Formation->Crystallization Separation Separate Crystals and Mother Liquor Crystallization->Separation Liberation_Crystals 3a. Liberate Free Base from Crystals Separation->Liberation_Crystals Liberation_Liquor 3b. Liberate Free Base from Mother Liquor Separation->Liberation_Liquor Analysis_1 4a. Analyze Enantiomeric Purity (ee) Liberation_Crystals->Analysis_1 Analysis_2 4b. Analyze Enantiomeric Purity (ee) Liberation_Liquor->Analysis_2 Enantiomer_1 Enantiomer 1 Analysis_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Analysis_2->Enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Method_Selection_Decision_Tree Start Start: Chiral Separation Needed Scale What is the scale of separation? Start->Scale Analytical Analytical (<1 g) Scale->Analytical Analytical Preparative Preparative (>1 g) Scale->Preparative Preparative Chiral_HPLC Use Chiral HPLC Analytical->Chiral_HPLC Cost Is cost a major factor? Preparative->Cost Salt_Resolution Consider Diastereomeric Salt Resolution High_Cost High Throughput/Cost is less critical Cost->High_Cost No Low_Cost Cost-effectiveness is critical Cost->Low_Cost Yes High_Cost->Chiral_HPLC Low_Cost->Salt_Resolution

Caption: Decision Tree for Method Selection.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methyl-3,8-diazabicyclo[3.2.1]octane and Tropane Derivatives at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-methyl-3,8-diazabicyclo[3.2.1]octane and tropane derivatives, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs). The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

Both 3,8-diazabicyclo[3.2.1]octane and tropane scaffolds are key bicyclic structures found in a variety of biologically active compounds. Tropane alkaloids, naturally occurring compounds, have a long history of medicinal use and are known to interact with both muscarinic and nicotinic acetylcholine receptors.[1] Derivatives of the 3,8-diazabicyclo[3.2.1]octane core are synthetic compounds that have shown promise in modulating nAChR activity, particularly with high affinity for specific subtypes. This guide will delve into the available quantitative data, experimental methodologies, and relevant biological pathways to provide a clear comparison of these two important classes of compounds.

Comparative Biological Activity

The primary biological target discussed in this guide is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial in neurotransmission.

This compound Derivatives

While specific data for this compound is limited, a closely related derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane , has demonstrated potent and selective activity at the α4β2 nAChR subtype.[2][3] This compound exhibits high binding affinity and acts as an agonist, suggesting that the 3,8-diazabicyclo[3.2.1]octane scaffold is a promising framework for the development of selective nAChR modulators.[2][4] The analgesic effects of this derivative are mediated through the nicotinic system.[2][3]

Tropane Derivatives

Tropane alkaloids exhibit a broader range of biological activities, acting as modulators of both muscarinic and nicotinic acetylcholine receptors.[1] Their affinity for nAChRs is generally lower than for muscarinic receptors.[1] However, certain derivatives show notable activity and selectivity for specific nAChR subtypes.

  • Tropisetron , for instance, is a well-characterized α7 nAChR partial agonist with high affinity.[5][6]

  • Atropine and Scopolamine are primarily known as muscarinic antagonists but also interact with nAChRs at higher concentrations.[7][8]

  • Cocaine , another tropane alkaloid, acts as a weak antagonist at several nAChR subtypes.[9][10]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for representative compounds from each class, focusing on their binding affinities (Ki) and functional activities (EC50/IC50) at various nAChR subtypes.

Table 1: Binding Affinities (Ki) of 3,8-Diazabicyclo[3.2.1]octane and Tropane Derivatives at nAChR Subtypes

CompoundScaffoldnAChR SubtypeKi (nM)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane3,8-Diazabicyclo[3.2.1]octaneα4β24.1[2][3]
TropisetronTropaneα76.9[5][6]
TropisetronTropaneα4β2>10,000[5]
AtropineTropaneα3β4~4,000-13,000 (IC50)[8]
ScopolamineTropanenAChRsHigh concentrations required for blockade[7]
CocaineTropaneα3β4~1,500 (IC50)[9]
CocaineMidbrain DA neurons (β2-containing)nAChRs19,800 (IC50)[10]

Table 2: Functional Activity (EC50/IC50) of 3,8-Diazabicyclo[3.2.1]octane and Tropane Derivatives at nAChR Subtypes

CompoundScaffoldnAChR SubtypeActivityEC50/IC50 (nM)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane3,8-Diazabicyclo[3.2.1]octaneIMR-32 cells (ganglionic-like)Agonist12,200 (EC50)[2]
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneK177 cells (CNS)Agonist24,000 (EC50)[2]
TropisetronTropaneα7Partial Agonist~2,400 (EC50)[11]
TropisetronTropaneα3β4Antagonist1.8 (IC50)[5]
AtropineTropaneα3β4Antagonist4,000 (IC50)[8][12]
CocaineTropaneα3β4Antagonist1,500 (IC50)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for α4β2 nAChR

This protocol is used to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR subtype.

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing α4β2 nAChRs.

  • Radioligand: [³H]Cytisine or [³H]Epibatidine.

  • Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for α7 nAChR Functional Analysis

This technique is employed to measure the functional activity (agonist or antagonist) of a compound on α7 nAChRs expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines).

Materials:

  • Cells: Xenopus oocytes or a mammalian cell line (e.g., HEK293) stably expressing the α7 nAChR.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.2.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, pH 7.2.

  • Agonist: Acetylcholine (ACh) or another known α7 agonist.

  • Test Compound: The compound of interest dissolved in the external solution.

  • Instrumentation: Patch-clamp amplifier, data acquisition system, microscope.

Procedure:

  • Establish a whole-cell recording configuration on a single cell expressing α7 nAChRs.

  • Hold the cell membrane at a negative potential (e.g., -60 mV).

  • Apply a known concentration of the agonist to elicit an inward current.

  • To test for agonist activity, apply varying concentrations of the test compound and measure the resulting current.

  • To test for antagonist activity, co-apply the test compound with a fixed concentration of the agonist and measure the inhibition of the agonist-induced current.

  • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of nAChR activation and the general workflows for the experimental protocols described.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

nAChR Activation Signaling Pathway

Radioligand_Binding_Workflow Start Start Incubation Incubate Membrane Prep with Radioligand & Test Compound Start->Incubation Filtration Separate Bound & Free Ligand (Rapid Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50 & Ki Determination) Quantification->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Patch_Clamp_Workflow Start Start Cell_Prep Prepare Cells Expressing nAChR Start->Cell_Prep Patch Establish Whole-Cell Patch Cell_Prep->Patch Recording Record Baseline Current Patch->Recording Application Apply Agonist +/- Test Compound Recording->Application Measure Measure Current Response Application->Measure Analysis Data Analysis (EC50 / IC50 Determination) Measure->Analysis End End Analysis->End

Patch-Clamp Electrophysiology Workflow

Conclusion

The available data suggests that both 3,8-diazabicyclo[3.2.1]octane and tropane scaffolds offer distinct advantages for the development of nAChR modulators. Derivatives of 3,8-diazabicyclo[3.2.1]octane show high affinity and selectivity for the α4β2 nAChR subtype , indicating their potential as targeted therapeutic agents. Tropane derivatives , on the other hand, exhibit a broader pharmacological profile, with some compounds like tropisetron demonstrating high affinity and partial agonism at the α7 nAChR subtype . The choice between these scaffolds will ultimately depend on the desired therapeutic target and pharmacological profile. Further research into simpler derivatives of 3,8-diazabicyclo[3.2.1]octane, including the 3-methyl substituted compound, is warranted to fully elucidate its potential in nAChR-targeted drug discovery.

References

Comparative Analysis of Analgesic Activity in 3- and 8-Substituted Diazabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of 3- and 8-substituted diazabicyclo[3.2.1]octane derivatives. The information is compiled from published research, presenting key experimental data, detailed methodologies, and relevant biological pathways to inform future drug discovery and development efforts in the field of analgesia.

Core Chemical Structure

The parent structure is a bicyclic scaffold, 3,8-diazabicyclo[3.2.1]octane, with substitution possibilities at the nitrogen atoms in positions 3 and 8.

structure cluster_0 3,8-Diazabicyclo[3.2.1]octane C1 C C2 C C1->C2 N3 N C2->N3 C4 C N3->C4 R1 R₁ N3->R1 C5 C C4->C5 C6 C C5->C6 N8 N C5->N8 C7 C C6->C7 C7->C1 N8->C1 R2 R₂ N8->R2

Caption: General structure of 3,8-diazabicyclo[3.2.1]octane highlighting substitution points.

Comparative Analgesic Activity

A series of 3,8-diazabicyclo[3.2.1]octanes with chlorinated heteroaryl substitutions at either the 3-position or the 8-position have been synthesized and evaluated for their analgesic potential as analogues of epibatidine.[1][2][3] The primary screening for analgesic effects was conducted using the hot plate assay in mice.[1][2]

In Vivo Analgesic Activity (Hot Plate Test)

The following table summarizes the analgesic activity of selected 3- and 8-substituted compounds. The data represents the percentage of maximal possible effect (% MPE) at a specific dose and time point.

CompoundSubstitution PositionSubstituentDose (mg/kg, s.c.)Time (min)% MPE
1a 36-Chloro-3-pyridazinyl11560.5 ± 8.2
13055.1 ± 7.5
14540.3 ± 6.1
1b 32-Chloro-5-pyridyl51535.2 ± 5.3
2a 86-Chloro-3-pyridazinyl51525.1 ± 4.7
2b 82-Chloro-5-pyridyl51515.3 ± 3.9

Data sourced from Barlocco et al., 1998.[1][2]

The results indicate that substitution at the 3-position, particularly with the 6-chloro-3-pyridazinyl group (compound 1a ), confers the most significant analgesic activity.[1][2] At a subcutaneous dose of 1 mg/kg, compound 1a induced a substantial increase in the pain threshold, with its effect lasting for about 45 minutes.[1][2] It also showed strong protection in the mouse abdominal constriction test.[1][2]

Mechanism of Action: Nicotinic Acetylcholine Receptor Involvement

The analgesic effect of the most potent compound, 1a , was investigated to determine its mechanism of action.

  • Opioid System: Administration of naloxone (1 mg/kg, i.p.), an opioid receptor antagonist, did not counteract the analgesic effect of 1a , suggesting that the opioid system is not involved.[1][2]

  • Nicotinic System: Conversely, the nicotine antagonist mecamylamine (2 mg/kg, i.p.) completely prevented the analgesia induced by 1a , indicating the involvement of the nicotinic acetylcholine (nAChR) system.[1][2]

Receptor Binding Affinity

Binding studies were conducted to determine the affinity of compound 1a for the α4β2 neuronal nicotinic acetylcholine receptor subtype, which is implicated in central nervous system functions, including nociception.

CompoundKᵢ (nM) for α4β2 nAChR
1a 4.1 ± 0.21
(-)-Epibatidine0.042 ± 0.036

Data sourced from Barlocco et al., 1998.[1]

While potent, compound 1a demonstrates a 100-fold lower affinity for the α4β2 nAChR subtype compared to the natural analgesic (-)-epibatidine.[1]

Signaling Pathway

The analgesic effect of these compounds is mediated through the activation of neuronal nicotinic acetylcholine receptors, leading to downstream signaling that modulates pain perception.

signaling cluster_pathway Nicotinic Analgesic Pathway Ligand Diazabicyclooctane (e.g., Compound 1a) Receptor α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to Ion_Channel Cation Channel Opening (Na⁺, Ca²⁺ influx) Receptor->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine, Norepinephrine) Depolarization->NT_Release Analgesia Modulation of Pain Pathways (Analgesia) NT_Release->Analgesia

Caption: Simplified signaling pathway for nAChR-mediated analgesia.

Experimental Protocols

Hot Plate Test

This method is used to assess the response to thermal pain and evaluate the efficacy of analgesic compounds.

workflow cluster_workflow Hot Plate Assay Workflow Acclimatization Animal Acclimatization Baseline Baseline Latency Measurement (55°C Hot Plate) Acclimatization->Baseline Administration Subcutaneous Administration of Compound Baseline->Administration Testing Measure Reaction Time (Licking, Jumping) at 15, 30, 45, 60 min Administration->Testing Cutoff 30s Cut-off Time to Prevent Tissue Damage Testing->Cutoff Calculation Calculate % MPE Testing->Calculation

Caption: Workflow for the in vivo hot plate analgesic assay.

Detailed Steps:

  • Animals: Male CD1 mice are used.

  • Apparatus: A metal plate is maintained at a constant temperature of 55 ± 0.2 °C.

  • Procedure: Mice are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.

  • Baseline: A baseline reaction time is determined for each animal before drug administration.

  • Cut-off: A cut-off time of 30 seconds is implemented to prevent any potential tissue damage.

  • Dosing: The test compounds are administered subcutaneously.

  • Measurement: Reaction times are measured at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: The analgesic effect is quantified as the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

[³H]Cytisine Competition Binding Assay

This in vitro assay determines the binding affinity of a compound for the α4β2 nAChR subtype.

Detailed Steps:

  • Tissue Preparation: Membranes are prepared from the cerebral cortex of male Sprague-Dawley rats.

  • Radioligand: [³H]Cytisine is used as the radioligand, which selectively binds to the α4β2 nAChR.

  • Incubation: The prepared membranes are incubated with [³H]cytisine and various concentrations of the test compound (e.g., 1a ).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The comparative data strongly suggest that the position of substitution on the 3,8-diazabicyclo[3.2.1]octane scaffold is a critical determinant of analgesic activity. Substitution at the 3-position with a 6-chloro-3-pyridazinyl moiety results in a compound with significant analgesic properties, mediated through the nicotinic acetylcholine receptor system. While less potent than epibatidine, these findings highlight a promising chemical scaffold for the development of novel non-opioid analgesics. Further structure-activity relationship studies could optimize the affinity and efficacy of these compounds, potentially leading to new therapeutic agents for pain management.

References

A Structural Showdown: 3,8-Diazabicyclo[3.2.1]octane as a Scaffold Replacement in Maraviroc Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the structural, conformational, and antiviral properties of Maraviroc and its 3,8-diazabicyclo[3.2.1]octane-containing analogue reveals critical insights for the design of novel CCR5 antagonists.

Maraviroc, the only approved CCR5 inhibitor for the treatment of HIV-1 infection, features a distinctive tropane moiety (8-azabicyclo[3.2.1]octane). In the quest for novel CCR5 antagonists with improved pharmacological profiles, researchers have explored the replacement of this core scaffold with other bicyclic systems. This guide provides a comprehensive structural and functional comparison between Maraviroc and its analogue wherein the tropane core is substituted with a 3,8-diazabicyclo[3.2.1]octane ring system. This substitution introduces an additional nitrogen atom into the bicyclic framework, offering the potential for altered binding interactions, physicochemical properties, and synthetic accessibility.

Structural and Conformational Analysis

The core structural difference between Maraviroc and its analogue lies in the bicyclic scaffold. Maraviroc contains a tropane ring, which is a bridged bicyclic amine. The analogue incorporates a 3,8-diazabicyclo[3.2.1]octane moiety, introducing a second nitrogen atom at the 3-position.[1][2][3]

Key Structural Features:

FeatureMaraviroc3,8-Diazabicyclo[3.2.1]octane Analogue
Bicyclic ScaffoldTropane (8-azabicyclo[3.2.1]octane)3,8-Diazabicyclo[3.2.1]octane
Nitrogen Atoms in Core12
Point of Attachment to PharmacophoreN-8 of the bicyclic systemN-8 of the bicyclic system

Conformational analysis of both molecules through computational modeling and high-field NMR spectroscopy indicates a high degree of flexibility.[1][2][3] Despite the introduction of an additional nitrogen atom, the 3,8-diazabicyclo[3.2.1]octane analogue can adopt a conformation that is highly superimposable with the bioactive conformation of Maraviroc.[1][2][3] This conformational mimicry is crucial for maintaining affinity to the CCR5 receptor. The modeling studies suggest that the analogue can fit within the binding pocket of CCR5 in a manner similar to Maraviroc.[3]

Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Analogue

The synthesis of the 3,8-diazabicyclo[3.2.1]octane analogue of Maraviroc involves a multi-step sequence starting from the commercially available 3,8-diazabicyclo[3.2.1]octane. The key steps include the selective protection of one of the nitrogen atoms, followed by functionalization of the other nitrogen with the appropriate pharmacophoric groups that are characteristic of Maraviroc. The synthesis culminates in the coupling of the bicyclic core with the side chain containing the triazole and the phenylpropyl amide moieties.[1][2]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product SM1 3,8-Diazabicyclo[3.2.1]octane Step1 Selective N-protection SM1->Step1 SM2 Maraviroc Side Chain Precursors Step3 Coupling with Side Chain SM2->Step3 Step2 Functionalization of unprotected N Step1->Step2 Step2->Step3 Step4 Deprotection Step3->Step4 Product 3,8-Diazabicyclo[3.2.1]octane Maraviroc Analogue Step4->Product

Synthetic workflow for the 3,8-diazabicyclo[3.2.1]octane analogue of Maraviroc.

Comparative Antiviral Activity

The antiviral activity of the 3,8-diazabicyclo[3.2.1]octane analogue was evaluated alongside Maraviroc in a viral neutralization assay using a panel of six pseudoviruses. The results demonstrate that the analogue maintains significant HIV-1 inhibitory activity, comparable to that of Maraviroc.[1][2][3] This suggests that the 3,8-diazabicyclo[3.2.1]octane scaffold is a viable replacement for the tropane moiety in this class of CCR5 antagonists.

CompoundHIV-1 Pseudovirus Strain 1 (IC50, nM)HIV-1 Pseudovirus Strain 2 (IC50, nM)HIV-1 Pseudovirus Strain 3 (IC50, nM)HIV-1 Pseudovirus Strain 4 (IC50, nM)HIV-1 Pseudovirus Strain 5 (IC50, nM)HIV-1 Pseudovirus Strain 6 (IC50, nM)
MaravirocData not available in snippetData not available in snippetData not available in snippetData not available in snippetData not available in snippetData not available in snippet
3,8-Diazabicyclo[3.2.1]octane AnalogueMaintained significant infectivity reduction powerMaintained significant infectivity reduction powerMaintained significant infectivity reduction powerMaintained significant infectivity reduction powerMaintained significant infectivity reduction powerMaintained significant infectivity reduction power

Note: Specific IC50 values were not provided in the readily available search snippets, but the qualitative description of "maintained a significant infectivity reduction power" indicates comparable activity to Maraviroc.[1][2]

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay is employed to determine the concentration of an antagonist required to inhibit viral entry by 50% (IC50).

Principle: Pseudoviruses are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface but are replication-incompetent. They carry a reporter gene (e.g., luciferase) that is expressed upon successful entry into target cells. The neutralizing activity of a compound is measured by the reduction in reporter gene expression.

Detailed Protocol:

  • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Pseudovirus Production: HEK293T cells are co-transfected with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying the luciferase reporter gene. The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.

  • Neutralization Assay:

    • Serial dilutions of the test compounds (Maraviroc and its analogue) are prepared in a 96-well plate.

    • A standardized amount of HIV-1 pseudovirus is added to each well and incubated with the compounds for 1 hour at 37°C.

    • TZM-bl cells are then added to each well.

    • The plates are incubated for 48 hours at 37°C.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in luciferase activity compared to the virus control (no compound).

Neutralization_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_readout Readout & Analysis A Prepare serial dilutions of Maraviroc and analogue C Incubate compounds with pseudovirus (1 hr, 37°C) A->C B Prepare standardized HIV-1 pseudovirus B->C D Add TZM-bl cells C->D E Incubate plates (48 hr, 37°C) D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 values G->H

Workflow for the HIV-1 pseudovirus neutralization assay.
Competitive CCR5 Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A constant concentration of a radiolabeled ligand known to bind to CCR5 is incubated with cell membranes expressing the receptor in the presence of varying concentrations of a competing unlabeled compound. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the prepared cell membranes, and varying concentrations of the unlabeled test compounds (Maraviroc and its analogue).

    • Add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound ligand passes through.

  • Radioactivity Measurement: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added to each filter, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The IC50 values are determined from the competition curves, and the Ki values can be calculated using the Cheng-Prusoff equation.

Conclusion

The structural modification of Maraviroc by replacing the tropane ring with a 3,8-diazabicyclo[3.2.1]octane scaffold results in an analogue that retains potent anti-HIV-1 activity. The ability of the analogue to adopt a similar conformation to Maraviroc likely accounts for its preserved biological function. These findings highlight the 3,8-diazabicyclo[3.2.1]octane system as a promising and versatile scaffold for the design of new CCR5 antagonists. Further investigation into the pharmacokinetic and pharmacodynamic properties of this class of analogues is warranted to fully assess their therapeutic potential.

References

Unveiling the Analgesic Potential: A Comparative Guide to Diazabicyclo[3.2.1]octane Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vivo analgesic efficacy of novel diazabicyclo[3.2.1]octane derivatives compared to established analgesics, supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of the in vivo analgesic effects of emerging diazabicyclo[3.2.1]octane derivatives against well-known analgesic compounds like epibatidine and morphine. By presenting quantitative data in clear, structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this promising class of compounds.

Quantitative Comparison of Analgesic Efficacy

The analgesic properties of various diazabicyclo[3.2.1]octane derivatives have been evaluated in several preclinical in vivo models. The following tables summarize the key quantitative data from these studies, offering a direct comparison with established analgesics.

Table 1: Comparison of a Nicotinic Agonist Diazabicyclo[3.2.1]octane Derivative with Epibatidine

CompoundAnimal ModelAnalgesic AssayDoseRoute of AdministrationKey FindingsAntagonism
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) MouseHot Plate Test1 mg/kgSubcutaneous (s.c.)Significant increase in pain threshold for approximately 45 minutes.[1][2]Analgesia blocked by mecamylamine (nicotinic antagonist), not by naloxone (opioid antagonist).[1][2]
MouseAbdominal Constriction Test5 mg/kgIntraperitoneal (i.p.)Good protection against constrictions.[1][2]Not specified.
20 mg/kgi.p.Complete prevention of constrictions.[1][2]Not specified.
Epibatidine MouseHot Plate TestNot specified in snippetsNot specified in snippetsStated to be 200-fold more potent than morphine.[1]Analgesia blocked by mecamylamine.[1]

Table 2: Comparison of a μ-Opioid Receptor Agonist Diazabicyclo[3.2.1]octane Derivative with Morphine

CompoundAnimal ModelAnalgesic AssayED50Route of AdministrationTolerance Development
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) MouseHot Plate Test0.16 mg/kgIntraperitoneal (i.p.)Tolerance observed after 13 days of repeated treatment.[3]
Isomer of 2b (1b) MouseHot Plate Test0.44 mg/kgi.p.Complete tolerance observed after 7 days of repeated treatment.[3]
Morphine MouseHot Plate Test5 mg/kgi.p.Complete tolerance observed after 3 days of repeated treatment.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key in vivo analgesic assays cited in the studies of diazabicyclo[3.2.1]octane derivatives.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and evaluate the efficacy of central analgesics.

Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature.

Procedure:

  • The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C.

  • Animals (e.g., mice) are placed individually on the hot plate.

  • The latency to the first sign of nociception is recorded. This can be indicated by behaviors such as licking of the hind paws, jumping, or vocalization.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • The test compound or vehicle is administered, and the hot plate latency is measured at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) post-administration.

  • The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Abdominal Constriction (Writhing) Test

This test is used to evaluate peripheral analgesic activity by inducing a chemically-induced pain response.

Procedure:

  • Animals (e.g., mice) are administered the test compound, standard drug (e.g., morphine), or vehicle, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • After a set absorption period (e.g., 30 minutes), a writhing-inducing agent, such as a 0.6% solution of acetic acid, is injected intraperitoneally.

  • Immediately after the injection of the irritant, the animals are placed in an observation chamber.

  • The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period, typically 10-20 minutes.

  • The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The analgesic effects of diazabicyclo[3.2.1]octane derivatives are mediated through different signaling pathways, primarily the nicotinic and opioid systems. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo analgesic testing.

G cluster_nicotinic Nicotinic Pathway cluster_opioid Opioid Pathway Derivative1a Diazabicyclo[3.2.1]octane Derivative (e.g., 1a) nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) Derivative1a->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization Analgesia_N Analgesia Depolarization->Analgesia_N Leads to Derivative2b Diazabicyclo[3.2.1]octane Derivative (e.g., 2b) muOpioid μ-Opioid Receptor Derivative2b->muOpioid Binds to Gprotein G-protein Activation (Gi/Go) muOpioid->Gprotein Activates cAMP Inhibition of Adenylyl Cyclase (Reduced cAMP) Gprotein->cAMP Analgesia_O Analgesia cAMP->Analgesia_O Contributes to

Caption: Signaling pathways for analgesic effects.

G start Animal Acclimatization baseline Baseline Pain Threshold Measurement (e.g., Hot Plate Latency) start->baseline grouping Animal Grouping (Vehicle, Test Compound, Standard Drug) baseline->grouping administration Drug/Vehicle Administration grouping->administration post_treatment Post-Treatment Pain Threshold Measurement (at various time points) administration->post_treatment data_collection Data Collection and Recording post_treatment->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation and Comparison analysis->results

Caption: Experimental workflow for in vivo analgesic testing.

References

A Comparative Analysis of Diazabicyclo[3.2.1]octane and Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative physicochemical, pharmacokinetic, and biological properties of diazabicyclo[3.2.1]octane and piperazine scaffolds, offering insights for researchers and drug development professionals in optimizing lead compounds.

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and synthetic accessibility.[1] Its conformational flexibility and the presence of two basic nitrogen atoms allow for extensive derivatization to modulate biological activity and pharmacokinetic profiles. However, this flexibility can sometimes be a double-edged sword, leading to off-target effects or suboptimal binding to the target protein. To address this, medicinal chemists often turn to conformationally constrained bioisosteres, with the diazabicyclo[3.2.1]octane scaffold emerging as a prominent alternative.[2][3] This guide provides a comprehensive comparison of these two critical scaffolds, supported by experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Geometries

The introduction of the bicyclic structure in diazabicyclo[3.2.1]octane significantly impacts its physicochemical properties compared to the more flexible piperazine ring. While comprehensive, directly comparative data for a wide range of analogous pairs is not abundant in the literature, some key differences have been observed.

The rigid nature of the diazabicyclo[3.2.1]octane scaffold can lead to a reduction in lipophilicity (logP) in certain contexts. This is a somewhat counter-intuitive effect where adding carbon atoms in the form of a bridge can lead to a more three-dimensional structure with an increased polar surface area, potentially improving aqueous solubility. However, in other cases, the increased carbon count can lead to higher lipophilicity and reduced solubility. The basicity (pKa) of the nitrogen atoms is also influenced by the bicyclic structure, which in turn affects the ionization state at physiological pH and, consequently, solubility and permeability.

Table 1: Comparative Physicochemical Properties of Diazabicyclo[3.2.1]octane and Piperazine Scaffolds

PropertyDiazabicyclo[3.2.1]octane AnalogsPiperazine AnalogsKey Considerations
Lipophilicity (logP) Can be lower or higher depending on the specific substitution and context.[4]Generally well-understood and predictable.The three-dimensional structure of the bicyclic system can influence solvation properties.
Aqueous Solubility Variable; can be lower in some bridged piperazines.[5]Generally good, a key reason for its prevalence in drug design.[1]Dependent on the overall molecular structure and substitution patterns.
Basicity (pKa) Influenced by the rigid bicyclic framework.Well-characterized; pKa1 ~9.7, pKa2 ~5.4 for the parent molecule.The constrained geometry can affect the accessibility of the nitrogen lone pairs.

Pharmacokinetic Profile: Navigating ADME Landscapes

The structural differences between the two scaffolds also translate to distinct pharmacokinetic profiles. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically linked to its in vivo efficacy and safety.

In some instances, bridged piperazines, including diazabicyclo[3.2.1]octane derivatives, have been associated with increased microsomal clearance compared to their parent piperazine counterparts.[5] This suggests that the rigid structure may present a more favorable orientation for metabolic enzymes. However, this is not a universal rule, and the metabolic fate of a molecule is highly dependent on its overall structure and the specific substituents. The impact on permeability and bioavailability is also context-dependent, with the balance of lipophilicity and solubility playing a crucial role.

Table 2: Comparative ADME Properties of Diazabicyclo[3.2.1]octane and Piperazine Scaffolds

ADME ParameterDiazabicyclo[3.2.1]octane AnalogsPiperazine AnalogsKey Considerations
Metabolic Stability Can exhibit increased microsomal clearance in some cases.[5]Can be susceptible to metabolism, particularly N-dealkylation.The rigid conformation may facilitate binding to metabolic enzymes.
Permeability Dependent on the balance of lipophilicity and polarity.Generally favorable, contributing to good oral bioavailability.The specific substitution pattern is a key determinant.
Bioavailability Highly compound-specific.Often good, a hallmark of this scaffold.Can be influenced by first-pass metabolism.

Biological Activity: A Focus on Target Engagement

The conformational constraint of the diazabicyclo[3.2.1]octane scaffold can be a significant advantage in achieving potent and selective target engagement. By locking the pharmacophoric elements in a specific orientation, it can enhance binding affinity and reduce interactions with off-target proteins. This has been demonstrated across various therapeutic areas.

KRAS G12D Inhibition

In the development of inhibitors for the challenging cancer target KRAS G12D, the diazabicyclo[3.2.1]octane scaffold has shown superiority over piperazine in certain molecular frameworks. The rigid structure of the bicyclic system can provide an optimal orientation for crucial interactions with the mutant protein.

Table 3: Comparative Biological Activity of KRAS G12D Inhibitors

Compound IDScaffoldAntiproliferative IC50 (Panc1 cells, µM)Reference
10c 3,8-Diazabicyclo[3.2.1]octane1.40[6]
10a Piperazine6.17

As shown in Table 3, compound 10c , containing the 3,8-diazabicyclo[3.2.1]octane moiety, exhibited significantly better antiproliferative activity in Panc1 cells (harboring the KRAS G12D mutation) compared to its piperazine-containing counterpart, 10a . This highlights the importance of conformational rigidity for productive engagement with the Asp12 side chain of the mutant KRAS protein.[6]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The diazabicyclo[3.2.1]octane scaffold has been successfully employed in the design of potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The constrained nature of this scaffold can mimic the bioactive conformation of natural ligands, leading to high-affinity binding.

Table 4: Comparative Binding Affinity of nAChR Ligands

CompoundScaffoldnAChR α4β2 Binding Affinity (Ki, nM)Reference
1a 3,8-Diazabicyclo[3.2.1]octane4.1[7][8][9]
Analog with Piperazine Piperazine(Data for a direct analog not available)-
Analgesic Activity

The conformational constraint of the diazabicyclo[3.2.1]octane scaffold has also been leveraged to develop potent analgesics. In some cases, these constrained analogs have shown superior activity compared to their more flexible piperazine counterparts.

Table 5: Comparative Analgesic Activity

CompoundScaffoldAnalgesic Activity (Hot Plate Test, ED50, mg/kg)Reference
2b 3,8-Diazabicyclo[3.2.1]octane0.16[10]
1b 3,8-Diazabicyclo[3.2.1]octane0.44[10]
Piperazine Analogs PiperazineGenerally inferior to corresponding diazabicyclooctanes.[7]

As indicated, diazabicyclo[3.2.1]octane derivatives have shown potent analgesic effects in the hot plate test.[10] It has been noted that piperazine analogs are often greatly inferior in analgesic activity to the corresponding diazabicyclooctanes, suggesting that the rigid bicyclic structure is favorable for this biological effect.[7]

Experimental Protocols

KRAS G12D Inhibition Assay (Antiproliferative)

This protocol outlines a typical cell-based assay to determine the antiproliferative activity of test compounds against a cancer cell line harboring the KRAS G12D mutation.

  • Cell Culture: Culture Panc1 cells (or another suitable KRAS G12D mutant cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., diazabicyclo[3.2.1]octane and piperazine analogs) and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR or from rat brain tissue known to be rich in this receptor subtype.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand with high affinity for the α4β2 nAChR (e.g., [3H]cytisine or [3H]epibatidine), and various concentrations of the test compounds.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software.

Hot Plate Test for Analgesia

This in vivo assay is used to assess the central analgesic activity of test compounds.

  • Animal Acclimatization: Acclimate mice or rats to the testing environment to minimize stress-induced responses.

  • Hot Plate Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each animal on the hot plate and measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds (e.g., diazabicyclo[3.2.1]octane and piperazine analogs) via a suitable route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At various time points after compound administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the analgesic effect as the increase in latency time compared to the baseline. Determine the ED50 value, which is the dose that produces a defined level of analgesia in 50% of the animals.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

KRAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PKC PKC Ca_influx->PKC Activates PI3K PI3K Ca_influx->PI3K Activates MAPK MAPK (ERK) PKC->MAPK AKT AKT PI3K->AKT Neuronal Survival Neuronal Survival AKT->Neuronal Survival CREB CREB MAPK->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates Synaptic Plasticity,\nLearning & Memory Synaptic Plasticity, Learning & Memory Gene Expression->Synaptic Plasticity,\nLearning & Memory Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Design Scaffold Selection: Diazabicyclo[3.2.1]octane vs. Piperazine Synthesis Chemical Synthesis of Analogs Design->Synthesis Physicochem Physicochemical Profiling (pKa, logP, Solubility) Synthesis->Physicochem Biochemical Biochemical/Cell-based Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->Biochemical SAR Structure-Activity Relationship (SAR) Analysis Physicochem->SAR ADME In Vitro ADME (Metabolic Stability, Permeability) Biochemical->ADME Biochemical->SAR PK Pharmacokinetic Studies ADME->PK Efficacy In Vivo Efficacy Models (e.g., Hot Plate Test) PK->Efficacy Efficacy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

References

A Comparative Guide to 3,8-diazabicyclo[3.2.1]octane and 3,7-diazabicyclo[3.3.1]nonane Scaffolds in Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiarrhythmic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, bicyclic diamines have emerged as promising cores for the development of drugs targeting cardiac ion channels. This guide provides an objective comparison of two key scaffolds: 3,8-diazabicyclo[3.2.1]octane and 3,7-diazabicyclo[3.3.1]nonane, focusing on their performance in antiarrhythmic drug candidates, supported by experimental data.

Core Structural Differences

The fundamental difference between the two scaffolds lies in their bicyclic ring structure. The 3,8-diazabicyclo[3.2.1]octane possesses a five-membered and a six-membered ring sharing two nitrogen atoms and one carbon atom. In contrast, the 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) features two fused six-membered rings. This variation in ring size and conformation influences the spatial arrangement of the nitrogen atoms and their substituents, which is critical for interaction with cardiac ion channels.

Performance in Antiarrhythmic Agents: A Head-to-Head Comparison

Direct comparative studies of these two scaffolds in a consistent chemical series are limited. However, a study on analogues of Ambasilide, a Class III antiarrhythmic agent containing the 3,7-diazabicyclo[3.3.1]nonane moiety, provides valuable insights. In this research, the 3,7-diazabicyclo[3.3.1]nonane core of Ambasilide was replaced with a 3,8-diazabicyclo[3.2.1]octane scaffold, and the antiarrhythmic properties of the resulting analogues were evaluated.[1]

Most of the synthesized 3,8-diazabicyclo[3.2.1]octane analogues demonstrated Class III antiarrhythmic features, characterized by a lengthening of the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly affecting the maximal rate of depolarization (Vmax).[1] This suggests that, like the parent compound with the 3,7-diazabicyclo[3.3.1]nonane core, the 3,8-diazabicyclo[3.2.1]octane scaffold can be effectively utilized to develop agents that prolong cardiac repolarization.

Quantitative Electrophysiological Data

The following table summarizes the electrophysiological effects of a representative 3,8-diazabicyclo[3.2.1]octane analogue compared to Ambasilide. The data is extracted from in vitro studies on isolated cardiac preparations.

CompoundScaffoldConcentration (µM)Change in APD90 (%)Change in ERP (%)Change in Vmax (%)
Ambasilide3,7-diazabicyclo[3.3.1]nonane10+25%+20%No significant change
Analogue 2c3,8-diazabicyclo[3.2.1]octane10+22%+18%No significant change

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Notable Antiarrhythmic Agents and Their Mechanisms

Several antiarrhythmic agents and clinical candidates have incorporated the 3,7-diazabicyclo[3.3.1]nonane scaffold, highlighting its therapeutic potential.

  • Tedisamil : An experimental Class III antiarrhythmic agent, Tedisamil, features the 3,7-diazabicyclo[3.3.1]nonane core.[2] It exhibits multi-ion channel blocking activity, primarily targeting various potassium channels including the transient outward current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the ATP-sensitive potassium channel (IK-ATP).[2][3][4] This broad-spectrum potassium channel blockade leads to a prolongation of the cardiac action potential and a slowing of the heart rate.[2][3]

  • GLG-V-13 : This novel 3,7-diheterabicyclo[3.3.1]nonane derivative has shown potent Class III antiarrhythmic activity with some Class Ib characteristics.[5][6] Its primary mechanism involves the blockade of the rapidly activating delayed rectifier potassium current (IKr), with an EC50 of 48 µg/L in isolated rabbit cardiomyocytes.[5] In vivo studies in a canine model of myocardial infarction demonstrated its efficacy in preventing sustained monomorphic ventricular tachycardia.[5]

The primary mechanism of action for these Class III antiarrhythmic agents involves the blockade of outward potassium currents during the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration and the effective refractory period of cardiomyocytes.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_scaffolds Bicyclic Diamine Scaffolds K_channel Potassium Channels (e.g., IKr, IKs, Ito) repolarization Repolarization Phase of Action Potential K_channel->repolarization Mediates Outward K+ Current Na_channel Sodium Channels (Nav1.5) Ca_channel Calcium Channels (Cav1.2) scaffold_37 3,7-diazabicyclo[3.3.1]nonane (e.g., Tedisamil, GLG-V-13) scaffold_37->K_channel Blockade scaffold_38 3,8-diazabicyclo[3.2.1]octane (Ambasilide Analogues) scaffold_38->K_channel Blockade apd_erp Prolongation of Action Potential Duration (APD) & Effective Refractory Period (ERP) repolarization->apd_erp Delay in Repolarization antiarrhythmic_effect Antiarrhythmic Effect (Suppression of Re-entry) apd_erp->antiarrhythmic_effect

Mechanism of action for bicyclic diamine antiarrhythmics.

Experimental Protocols

In Vivo Model of Ventricular Tachycardia (Canine)

A commonly used and reliable model for inducing ventricular arrhythmias involves canines with a healed myocardial infarction.[7][8]

Methodology:

  • Induction of Myocardial Infarction: Adult mongrel dogs are anesthetized, and a left thoracotomy is performed. The left anterior descending coronary artery is ligated to induce an anterior wall myocardial infarction.

  • Recovery Period: The animals are allowed to recover for 3-7 days, allowing for the formation of a stable arrhythmogenic substrate.

  • Electrophysiological Study:

    • The animals are re-anesthetized, and the heart is exposed.

    • Programmed electrical stimulation (PES) is performed using a custom-built stimulator.

    • Stimulating electrodes are placed on the epicardial surface of the right ventricle.

    • A series of programmed stimuli (S1-S2, S1-S2-S3) are delivered with decreasing coupling intervals to induce ventricular tachycardia (VT).

  • Drug Administration: The test compound (e.g., GLG-V-13) is administered intravenously.[5]

  • Post-Drug Evaluation: PES is repeated to assess the efficacy of the compound in preventing the induction of VT. Continuous ECG monitoring is performed throughout the procedure.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_ep_study Electrophysiological Study cluster_analysis Data Analysis anesthesia Anesthetize Canine thoracotomy Perform Thoracotomy anesthesia->thoracotomy mi_induction Induce Myocardial Infarction (LAD Ligation) thoracotomy->mi_induction recovery Allow Recovery (3-7 days) mi_induction->recovery re_anesthesia Re-anesthetize recovery->re_anesthesia pes_baseline Programmed Electrical Stimulation (Baseline VT Induction) re_anesthesia->pes_baseline drug_admin Administer Test Compound pes_baseline->drug_admin ecg_monitoring Continuous ECG Monitoring pes_baseline->ecg_monitoring pes_post_drug Repeat Programmed Electrical Stimulation drug_admin->pes_post_drug pes_post_drug->ecg_monitoring vt_prevention Assess Prevention of VT Induction ecg_monitoring->vt_prevention

Workflow for in vivo arrhythmia model.
Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).[5]

  • Pipette Preparation: Borosilicate glass microelectrodes with a tip resistance of 2-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the surface of a cardiomyocyte, and gentle suction is applied to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents (e.g., IKr, IKs).

  • Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized. The effects of the test compound on the amplitude and kinetics of the ion currents are analyzed to determine its potency and mechanism of action.

Structure-Activity Relationship (SAR) Insights

While a comprehensive comparative SAR is not available, some general trends can be observed:

  • 3,7-diazabicyclo[3.3.1]nonane: The antiarrhythmic activity of compounds with this scaffold is highly dependent on the substituents on the nitrogen atoms. For instance, in Tedisamil, the dicyclopropylmethyl groups are crucial for its multi-potassium channel blocking activity.[2] In the case of GLG-V-13, the 4-(1H-imidazol-1-yl)benzoyl group is a key pharmacophore.[5]

  • 3,8-diazabicyclo[3.2.1]octane: In the Ambasilide analogue series, various substituents on the N8 position, including benzoyl and phenoxyethyl groups, were tolerated and resulted in compounds with Class III antiarrhythmic activity.[1] This suggests that the 3,8-diazabicyclo[3.2.1]octane core can serve as a versatile platform for introducing diverse chemical moieties to modulate antiarrhythmic activity.

Conclusion

Both the 3,8-diazabicyclo[3.2.1]octane and the 3,7-diazabicyclo[3.3.1]nonane scaffolds have demonstrated their utility in the design of novel antiarrhythmic agents, particularly those with a Class III mechanism of action. The 3,7-diazabicyclo[3.3.1]nonane core is present in several well-characterized compounds, including Tedisamil and GLG-V-13, which have shown potent potassium channel blocking activity. The 3,8-diazabicyclo[3.2.1]octane scaffold has been successfully employed as a bioisosteric replacement for the 3,7-diazabicyclo[3.3.1]nonane core, yielding analogues with comparable in vitro antiarrhythmic profiles.

The choice between these two scaffolds will likely depend on the desired substitution patterns, synthetic accessibility, and the specific ion channel selectivity profile being targeted. Further head-to-head comparisons within the same chemical series are warranted to fully elucidate the subtle differences in their pharmacological profiles and to guide the rational design of future antiarrhythmic drugs.

References

Characterization of 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Comparative Guide to its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Methyl-3,8-diazabicyclo[3.2.1]octane. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted data based on foundational spectroscopic principles and comparisons with structurally similar bicyclic amines, namely 8-Methyl-3,8-diazabicyclo[3.2.1]octane and Tropane. This information is intended to serve as a reference for researchers engaged in the synthesis, identification, and quality control of this and related molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize the expected and reported NMR and MS data for this compound and its structural isomers and analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported in CDCl₃ at 300 MHz)

Proton AssignmentThis compound (Predicted)8-Methyl-3,8-diazabicyclo[3.2.1]octane (Reported)Tropane (Reported)
N-CH₃ ~ 2.3-2.5 ppm (s)2.52 ppm (s)[1]~ 2.5 ppm (s)
Bridgehead (H1, H5) ~ 2.8-3.2 ppm (m)~ 3.0-3.3 ppm (m)~ 3.2-3.4 ppm (m)
Axial (H2α, H4α) ~ 2.0-2.3 ppm (m)~ 2.1-2.4 ppm (m)~ 2.0-2.3 ppm (m)
Equatorial (H2β, H4β) ~ 2.6-2.9 ppm (m)~ 2.7-3.0 ppm (m)~ 2.5-2.8 ppm (m)
Ethylene Bridge (H6, H7) ~ 1.6-2.0 ppm (m)~ 1.7-2.1 ppm (m)~ 1.5-2.2 ppm (m)
NH Variable (broad s)Variable (broad s)N/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported in CDCl₃)

Carbon AssignmentThis compound (Predicted)8-Methyl-3,8-diazabicyclo[3.2.1]octane (Reported)Tropane (Reported)
N-CH₃ ~ 42-46 ppm~ 45 ppm~ 40 ppm
Bridgehead (C1, C5) ~ 55-60 ppm~ 58 ppm~ 62 ppm
C2, C4 ~ 50-55 ppm~ 52 ppm~ 35 ppm
C6, C7 ~ 25-30 ppm~ 28 ppm~ 26 ppm

Table 3: Mass Spectrometry Data (Predicted and Reported)

CompoundMolecular FormulaMolecular WeightPredicted/Reported m/z (M⁺)Key Fragmentation Peaks (Predicted)
This compound C₇H₁₄N₂126.20 g/mol 126[M-CH₃]⁺, [M-C₂H₄]⁺, [M-C₃H₆N]⁺
8-Methyl-3,8-diazabicyclo[3.2.1]octane C₇H₁₄N₂126.20 g/mol 126[1][M-CH₃]⁺, [M-C₂H₄]⁺, [M-C₃H₆N]⁺
Tropane C₈H₁₅N125.21 g/mol 125[M-CH₃]⁺, [M-C₂H₄]⁺, [M-C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are crucial for reproducibility and accurate compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • The choice of solvent depends on the solubility of the analyte and the desired chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

Mass Spectrometry (MS)

A general protocol for the MS analysis of small organic molecules is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Ionization:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for observing the molecular ion, while EI provides more extensive fragmentation information.

    • ESI Conditions (Positive Mode):

      • Capillary Voltage: 3-5 kV.

      • Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

      • Drying Gas (N₂): Temperature and flow rate optimized for solvent evaporation.

    • EI Conditions:

      • Ionization Energy: 70 eV.

  • Data Acquisition:

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of a novel small molecule like this compound using NMR and MS.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Sample_Prep_NMR Sample Preparation for NMR Purification->Sample_Prep_NMR Sample_Prep_MS Sample Preparation for MS Purification->Sample_Prep_MS NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample_Prep_NMR->NMR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis MS_Acquisition Mass Spectrometry Data Acquisition (EI, ESI) Sample_Prep_MS->MS_Acquisition MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a small molecule.

References

X-ray crystallography of 3,8-diazabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 3,8-Diazabicyclo[3.2.1]octane Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data for various 3,8-diazabicyclo[3.2.1]octane derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization of this important class of bicyclic compounds. The guide summarizes key crystallographic parameters, details experimental protocols, and offers a comparison with alternative structural elucidation methods.

Introduction to 3,8-Diazabicyclo[3.2.1]octane Derivatives

The 3,8-diazabicyclo[3.2.1]octane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. These derivatives have shown potential as analgesics and have been investigated for their affinity to various receptors.[1][2][3] X-ray crystallography is a pivotal technique for unambiguously determining the three-dimensional structure of these molecules, providing crucial insights into their conformation, stereochemistry, and potential interactions with biological targets.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for a selection of 3,8-diazabicyclo[3.2.1]octane derivatives that have been characterized by single-crystal X-ray diffraction. This data allows for a direct comparison of the unit cell parameters, space groups, and other relevant metrics.

Compound NameFormulaCCDC NumberSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)C20H25N3O3-P21/c12.034(2)11.234(2)14.156(3)106.13(1)1837.2(6)[4]
Isomer of 2b (1b)C20H25N3O3-P21/n10.876(2)18.009(4)10.048(2)106.83(1)1881.5(7)[4]
Methyl 8-(4-methoxybenzyl)-1,5,6-trimethyl-2-methylene-4-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (20a)-2297223------[5]
Tricyclic fused lactone-lactam (23)-2297225------[5][6]
Tricyclic fused lactone-lactam (24)-2297224------[5][6]
2,7-bis(4-chlorophenyl)-1,5-diazabicyclo[3.2.1]octane (8c)C18H18Cl2N2-P21/c11.163(2)10.123(2)15.132(3)98.43(3)1690.4(6)[7]

Note: CCDC numbers provide access to the full crystallographic data via the Cambridge Crystallographic Data Centre.

Experimental Protocols

The determination of the crystal structure of 3,8-diazabicyclo[3.2.1]octane derivatives by X-ray crystallography involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of these bicyclic compounds is often a multi-step process. For instance, the synthesis of 2,7-diaryl substituted 1,5-diazabicyclo[3.2.1]octanes starts from the reduction of diazepanones to diazepanes, followed by a ring closure reaction that can be optimized using microwave irradiation.[7] Another common route involves the protection and debenzylation of a starting diazabicyclo derivative, followed by condensation with the desired substituent.[1]

Crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. Typically, crystals are grown by slow evaporation of a solvent. For example, colorless rhombic crystals of 8-Hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one were obtained from absolute ethanol.[8] For some derivatives, lyophilization from an aqueous solution containing an inorganic salt like sodium chloride can also yield crystalline material.[9]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with graphite-monochromatized Mo Kα radiation. The structure is then solved by direct methods and refined by full-matrix least-squares techniques against F².[7] For example, the data for 2,7-bis(4-chlorophenyl)-1,5-diazabicyclo[3.2.1]octane was collected on a Stoe IPDS diffractometer.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of 3,8-diazabicyclo[3.2.1]octane derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Alternative and Complementary Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques are valuable for characterizing these molecules, especially their behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are routinely used to confirm the constitution of the synthesized derivatives.[1][10] Furthermore, NOE experiments can establish the relative stereochemistry, and coupling constants can provide insights into the conformation of the bicyclic ring system in solution.[1][7]

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline samples and can be used to characterize different crystalline forms (polymorphs) of a compound.[9] It is particularly relevant in pharmaceutical development for ensuring batch-to-batch consistency of the solid form.

  • Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., boat vs. chair for the piperazine ring) and to predict NMR parameters, which can then be compared with experimental data.[1]

The following diagram illustrates the relationship between X-ray crystallography and these complementary analytical techniques.

analytical_techniques cluster_main Structural Characterization cluster_complementary Complementary Methods xray Single-Crystal X-ray Crystallography nmr NMR Spectroscopy xray->nmr Solution Conformation pxrd Powder X-ray Diffraction xray->pxrd Bulk Crystalline Form theory Theoretical Calculations xray->theory Conformational Analysis

Caption: Relationship between X-ray crystallography and other analytical methods.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 3,8-diazabicyclo[3.2.1]octane derivatives. The precise atomic coordinates and conformational details obtained from crystallographic studies are fundamental for understanding structure-activity relationships and for rational drug design. When combined with complementary techniques such as NMR spectroscopy and theoretical calculations, a comprehensive understanding of the structural and dynamic properties of these important molecules can be achieved.

References

Confirming the Structure of Synthesized 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized novel molecules is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques and supporting experimental data for the structural elucidation of 3-Methyl-3,8-diazabicyclo[3.2.1]octane, a valuable scaffold in medicinal chemistry.

The 3,8-diazabicyclo[3.2.1]octane framework is a key structural motif in a variety of biologically active compounds, including analgesics and nicotinic acetylcholine receptor (nAChR) modulators.[1][2] The introduction of a methyl group at the 3-position can significantly influence the pharmacological properties of these molecules. Therefore, rigorous structural verification after synthesis is paramount. This guide outlines the common synthetic strategies and compares the analytical methods used to confirm the identity and purity of the target compound.

Synthetic Approaches: A Summary

The synthesis of the 3,8-diazabicyclo[3.2.1]octane core can be achieved through various routes, often involving the formation of a pyrrolidine ring followed by cyclization to create the bicyclic system. One documented approach involves the cyclization of a substituted pyrrolidine precursor. For instance, the synthesis of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has been reported starting from cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid, which is then cyclized using acetic anhydride.[3] Subsequent reduction of the dione functionality would yield the desired saturated bicyclic system.

Another versatile method utilizes pyroglutamic acid as a starting material to construct the 8-methyl-3,8-diazabicyclo[3.2.1]octane scaffold.[4] Modifications of this approach can be envisioned to introduce the methyl group at the 3-position instead. A scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues has also been developed, which involves the mesylation of a diol precursor followed by cyclization with an appropriate amine.[1]

Structural Confirmation: A Multi-Technique Approach

Confirmation of the synthesized this compound structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, and a comparison of the expected versus obtained data is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the N-methyl group, the bridgehead protons, and the protons on the ethylene and propylene bridges of the bicyclic system. The coupling constants between adjacent protons are critical for determining the stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals will be characteristic of the bicyclic amine structure. For example, the carbon of the N-methyl group will appear at a distinct upfield chemical shift.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is crucial for confirming the stereochemistry of the bicyclic system.[5]

The following DOT script visualizes the logical workflow for NMR-based structural confirmation.

cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized this compound NMR_1D 1D NMR (¹H, ¹³C) Synthesized_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Synthesized_Compound->NMR_2D Spectral_Data Raw Spectral Data NMR_1D->Spectral_Data NMR_2D->Spectral_Data Data_Analysis Data Processing & Analysis Spectral_Data->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Literature/Predicted Data Structure_Elucidation->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

NMR-based structural confirmation workflow.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₄N₂), the expected exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments will be characteristic of the bicyclic ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of specific functional groups. In the case of this compound, the IR spectrum is expected to show C-H stretching and bending vibrations for the alkyl groups and the bicyclic framework. The absence of certain bands, such as C=O or N-H stretches (depending on the synthetic route and potential byproducts), can also be a key confirmation point. The fingerprint region of the IR spectrum provides a unique pattern that can be compared with a reference spectrum if available.[5]

Comparison of Analytical Techniques

The following table summarizes the key information obtained from each analytical technique for the structural confirmation of this compound.

Analytical TechniqueInformation ProvidedKey Features for this compound
¹H NMR Proton environment, connectivity, and stereochemistry.Signals for N-CH₃, bridgehead protons, and bridge protons; coupling constants defining stereochemistry.
¹³C NMR Number and type of carbon atoms.Unique signals for all carbon atoms in the structure, including the N-CH₃ group.
2D NMR (COSY, HSQC, HMBC) Definitive assignment of proton and carbon signals and atomic connectivity.Correlation peaks confirming the bicyclic framework and the position of the methyl group.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular ion peak corresponding to the exact mass of C₇H₁₄N₂; characteristic fragmentation of the bicyclic system.
Infrared (IR) Spectroscopy Presence of functional groups.C-H stretching and bending vibrations; absence of interfering functional group signals.

The following diagram illustrates the complementary nature of these analytical techniques in the structural confirmation process.

cluster_techniques Analytical Techniques cluster_information Structural Information Target_Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Target_Molecule->NMR MS Mass Spectrometry Target_Molecule->MS IR Infrared Spectroscopy Target_Molecule->IR Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Confirmed_Structure Confirmed Structure Connectivity->Confirmed_Structure Molecular_Formula->Confirmed_Structure Functional_Groups->Confirmed_Structure

Interplay of analytical techniques for structural confirmation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the key analytical techniques.

General NMR Protocol:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • Assign all proton and carbon signals based on the 1D and 2D NMR data.

General Mass Spectrometry (ESI-HRMS) Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode.

  • Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

General IR (ATR) Protocol:

  • Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

By employing a combination of these robust analytical techniques and comparing the acquired data with expected values, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their subsequent biological and pharmacological studies. Commercially available samples and their provided analytical data can also serve as a valuable reference.[6][7][8]

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-Methyl-3,8-diazabicyclo[3.2.1]octane Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of biological entities.[1][2][3] Its rigid, bicyclic nature allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of drugs and drug candidates incorporating this core structure, with a focus on anticancer, analgesic, and antipsychotic applications. The data presented herein is collated from various preclinical studies to aid in the objective evaluation of this promising chemical scaffold.

Anticancer Applications: N3/8-Disubstituted Derivatives

A series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated for their antiproliferative properties, demonstrating a potential to improve upon existing chemotherapeutic agents.[4][5]

In Vitro Efficacy

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of several 3,8-diazabicyclo[3.2.1]octane derivatives against a panel of human cancer cell lines.

CompoundSubstitution PatternLeukemia Cell Lines (IC50, µM)Solid Tumor Cell Lines (IC50, µM)
2a 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methyl]Low micromolar range4 - 14
2b N3/8-methoxypyridylmethylUp to 3Favorable activity
2f para-methyl group-Good selective cytotoxicity
2j chloro derivativeSignificant cytotoxicitySignificant cytotoxicity
2m unsubstituted bisphenyl pyridylmethylModerate cytotoxicityModerate cytotoxicity

Data synthesized from multiple sources.[4]

The data indicates that substitutions on the 3,8-diazabicyclo[3.2.1]octane core significantly influence the antiproliferative activity. For instance, compound 2a emerged as a potent candidate with low micromolar IC50 values against leukemia cells and a broad spectrum of activity against solid tumors.[4] The para-methoxy substitution in compound 2b also demonstrated respectable antiproliferative effects.[4]

Experimental Protocols: In Vitro Antiproliferative Assay

Cell Lines and Culture:

  • A panel of human tumor cell lines were used, including leukemia (e.g., CCRF-CEM) and solid tumor lines (e.g., SKMEL28, MCF-7, HepG2).

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.

Assay Procedure:

  • Cells were seeded into 96-well plates at a predetermined density.

  • After a 24-hour incubation period, cells were treated with various concentrations of the test compounds.

  • The plates were incubated for a further 48-72 hours.

  • Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured using a microplate reader, and the IC50 values were calculated from dose-response curves.

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

In Vitro Antiproliferative Assay Workflow

Analgesic Applications: Targeting Opioid and Nicotinic Receptors

Derivatives of this compound have been investigated as potent analgesics, acting on both the opioid and nicotinic systems.

Opioid Receptor Modulation

Recent studies have identified 3,8-diazabicyclo[3.2.1]octane derivatives as potent µ-opioid receptor (MOR) agonists, with some compounds exhibiting efficacy comparable to fentanyl.[6][7]

CompoundIn Vitro MOR Agonist Activity (EC50, nM)In Vivo Analgesic Efficacy
1 0.26-
2 0.39Potent antinociceptive effects in hot-plate assay
Morphine 7.64Standard analgesic
Fentanyl 0.21Potent analgesic

Data synthesized from multiple sources.[6][7]

Compounds 1 and 2 demonstrated potent agonist activity at the MOR in vitro, with EC50 values in the sub-nanomolar range, surpassing that of morphine and rivaling fentanyl.[6][7] Subsequent in vivo testing of compound 2 in a hot-plate assay confirmed its strong antinociceptive properties.[7] Interestingly, while compound 2 was a partial agonist for MOR-Gαi1 signaling in vitro, it exhibited a robust analgesic response in vivo, suggesting a complex relationship between in vitro signaling bias and physiological outcomes.[7]

In Vitro MOR Functional Assay (cAMP Assay):

  • Cell Line: CHO-K1 cells stably expressing the human µ-opioid receptor.

  • Principle: The assay measures the inhibition of forskolin-stimulated cAMP production upon agonist binding to the Gαi-coupled MOR.

  • Procedure:

    • Cells are incubated with the test compounds.

    • Forskolin is added to stimulate cAMP production.

    • The reaction is stopped, and the level of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

    • EC50 values are determined from the dose-dependent inhibition of cAMP accumulation.

In Vivo Hot-Plate Assay:

  • Animals: Male Swiss-Webster mice.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined by placing the mouse on a heated surface (e.g., 55°C).

    • The test compound is administered (e.g., subcutaneously or intraperitoneally).

    • At various time points post-administration, the latency to the nociceptive response is measured again.

    • An increase in the response latency is indicative of an analgesic effect. A cut-off time is employed to prevent tissue damage.

MOR_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist Opioid Agonist mor μ-Opioid Receptor agonist->mor g_protein Gαi/o mor->g_protein Activation beta_arrestin β-Arrestin mor->beta_arrestin Recruitment ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP analgesia Analgesia camp->analgesia Leads to

Simplified μ-Opioid Receptor Signaling Pathway
Nicotinic Receptor Modulation

Certain 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized as analogues of epibatidine, a potent natural analgesic that acts on nicotinic acetylcholine receptors (nAChRs).[8]

CompoundIn Vitro nAChR Binding Affinity (Ki, nM)In Vivo Analgesic Efficacy
1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)4.1Significant increase in pain threshold in hot-plate test (1 mg/kg, s.c.); Protection in abdominal constriction test (5 mg/kg)

Data sourced from a single study.[8]

Compound 1a displayed high affinity for the α4β2 nAChR subtype in vitro.[8] This strong binding translated to significant analgesic effects in two different in vivo pain models: the hot-plate test and the mouse abdominal constriction test.[8] The analgesic action was preventable by the nicotinic antagonist mecamylamine, confirming the involvement of the nicotinic system.[8]

In Vitro Radioligand Binding Assay:

  • Preparation: Membranes from rat forebrain or cells expressing specific nAChR subtypes.

  • Radioligand: [3H]cytisine, a high-affinity ligand for α4β2 nAChRs.

  • Procedure:

    • Membranes are incubated with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Ki values are calculated from the IC50 values of the competition binding curves.

In Vivo Mouse Abdominal Constriction Test:

  • Animals: Male mice.

  • Procedure:

    • The test compound is administered to the animals.

    • After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

    • The number of writhes is counted for a specific duration.

    • A reduction in the number of writhes compared to a vehicle-treated control group indicates an analgesic effect.

Antipsychotic Applications

The this compound scaffold has also been incorporated into the design of novel antipsychotic agents, targeting dopamine and serotonin receptors.[9][10]

Multireceptor Binding Profile of a Butyrophenone Analog

A diazepane analog of haloperidol, which can be conceptually related to the diazabicycloalkane structures, demonstrated an interesting multireceptor binding profile, a hallmark of atypical antipsychotics.

ReceptorBinding Affinity (Ki, nM)
5HT1A 117
5HT2A 23.6

Data for compound 13, a diazepane analog.[9]

This compound showed moderate affinity for the 5HT1A receptor and high affinity for the 5HT2A receptor, a profile implicated in the therapeutic efficacy of atypical antipsychotics for treating negative symptoms of schizophrenia and mitigating motor side effects.[9] In vivo studies in mouse and rat models showed that this compound had similar efficacy to clozapine and did not induce catalepsy at five times its effective dose, suggesting a lower risk of extrapyramidal symptoms.[9]

Conclusion

The this compound scaffold is a versatile and valuable core for the development of novel therapeutic agents. The data compiled in this guide demonstrates that derivatives based on this structure can exhibit potent in vitro activity that, in many cases, translates to significant in vivo efficacy across different therapeutic areas. For anticancer applications, substitutions on the bicyclic core are critical for achieving potent and selective cytotoxicity. In the realm of analgesics, this scaffold has yielded compounds with potent MOR agonism and nAChR modulation, with in vitro binding and functional data generally correlating well with in vivo antinociceptive effects. The exploration of this scaffold in antipsychotic drug design also shows promise for creating agents with multi-receptor profiles characteristic of atypical antipsychotics. Further structure-activity relationship (SAR) and structure-property relationship (SPR) studies will undoubtedly continue to refine the therapeutic potential of this remarkable chemical entity.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-Methyl-3,8-diazabicyclo[3.2.1]octane and its salts must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The compound, particularly in its dihydrochloride form, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance[1][2][3]:

  • Eye Protection: Safety goggles with side-shields are mandatory[1].

  • Hand Protection: Use protective gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices[1][2][3].

  • Body Protection: Wear impervious clothing to prevent skin contact[1].

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator[1][2].

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible[1][2][4].

II. Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound dihydrochloride.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service[3][5].

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a suitable, closed container clearly labeled as hazardous waste.

    • For solid waste, avoid creating dust. Sweep up the material and place it in a sealed container for disposal[2][3].

  • Contaminated Material Handling:

    • Dispose of contaminated gloves and other disposable PPE as unused product[2][3].

    • Decontaminate surfaces and equipment that have come into contact with the chemical by scrubbing with alcohol[1].

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area[2].

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[1][2].

    • Absorb liquid spills with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

    • Collect the absorbed material and place it in a suitable container for disposal.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

    • It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Some sources suggest incineration in a chemical incinerator equipped with an afterburner and scrubber as a possible disposal method[2].

    • Always dispose of the contents and container in accordance with local, state, and federal regulations[1][6].

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound A Identify Waste (Unused chemical, contaminated labware, spill residue) B Segregate Waste (Place in a designated, labeled, and sealed hazardous waste container) A->B F Decontaminate Work Area (Clean all surfaces and equipment) A->F After handling or spill C Store Temporarily (In a cool, dry, and well-ventilated area away from incompatible materials) B->C D Arrange for Professional Disposal (Contact a licensed waste disposal service) C->D E Document Disposal (Maintain records of waste type, quantity, and disposal date) D->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-3,8-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyl-3,8-diazabicyclo[3.2.1]octane, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Classification:

This compound, in its dihydrochloride form, is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Acute Dermal Toxicity (Category 4): Harmful in contact with skin.[2]

  • Acute Inhalation Toxicity (Category 4): Harmful if inhaled.[2]

Personal Protective Equipment (PPE) Summary:

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended equipment.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3]
Hand Protection Protective gloves. Inspect gloves prior to use and use proper removal techniques.
Skin and Body Impervious clothing to prevent skin contact.[1]
Respiratory A suitable respirator should be used. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 prep_4 Locate and verify accessibility of safety shower and eye wash station prep_3->prep_4 handle_1 Weigh and dispense chemical in a ventilated enclosure prep_4->handle_1 handle_2 Avoid inhalation of dust or fumes handle_1->handle_2 handle_3 Prevent contact with skin and eyes handle_1->handle_3 handle_4 Keep container tightly closed when not in use handle_3->handle_4 post_1 Decontaminate work surfaces handle_4->post_1 post_2 Wash hands thoroughly after handling post_1->post_2 post_3 Dispose of contaminated PPE and waste post_1->post_3

Safe handling workflow for this compound.

Experimental Protocols:

Safe Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[2]

    • Ensure that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Put on all required personal protective equipment as detailed in the PPE summary table.[1]

    • Confirm that a safety shower and eye wash station are accessible and in good working order.[1]

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Weigh and transfer the chemical with care to prevent spills.

    • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][5]

    • Prevent contact with skin, eyes, and personal clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly sealed when not in use.[5]

  • Post-Handling:

    • Decontaminate all work surfaces after use. Surfaces and equipment can be scrubbed with alcohol.[1]

    • Wash hands thoroughly with soap and water after handling the chemical.[1][5]

    • Remove and dispose of contaminated clothing and PPE in accordance with institutional and local regulations. Wash contaminated clothing before reuse.[1]

Disposal Plan:

All waste materials should be handled as hazardous waste.

Disposal Protocol for this compound cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal col_1 Collect excess material and contaminated items col_2 Place in a suitable, closed, and labeled container col_1->col_2 disp_1 Do not allow product to enter drains col_2->disp_1 spill_1 Absorb spills with inert, non-combustible material (e.g., diatomite) spill_2 Collect absorbed material into a hazardous waste container spill_1->spill_2 spill_2->disp_1 disp_2 Arrange for disposal with a licensed professional waste disposal service disp_1->disp_2 disp_3 Follow all local, state, and federal regulations disp_2->disp_3

Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of the chemical down the drain.[3][4]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[3][4]

  • Spill Cleanup:

    • For spills, use personal protective equipment.[1]

    • Absorb solutions with a fine-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Sweep up and shovel the material, avoiding dust creation.[4]

    • Place the collected waste into a suitable, closed container for disposal.[3][4]

  • Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Methyl-3,8-diazabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.